molecular formula C11H15N3O3 B597734 N-Tert-butyl-2-(5-nitropyridin-2-YL)acetamide CAS No. 1255574-51-6

N-Tert-butyl-2-(5-nitropyridin-2-YL)acetamide

Katalognummer: B597734
CAS-Nummer: 1255574-51-6
Molekulargewicht: 237.259
InChI-Schlüssel: CNEIYPZSICGVHK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-Tert-butyl-2-(5-nitropyridin-2-YL)acetamide (CAS 1255574-51-6) is a nitrogen-containing heterocyclic compound characterized by a pyridine ring substituted with a nitro group at the 5-position and an acetamide moiety linked to a tert-butyl group. This structure confers unique electronic and steric properties, making it a valuable intermediate in organic synthesis and medicinal chemistry research . In scientific research, this compound has shown significant and diverse biological activities. Studies indicate potent antimicrobial properties, with demonstrated efficacy against Gram-positive bacteria such as Staphylococcus aureus (MIC = 32 µg/mL) and Gram-negative bacteria including Escherichia coli (MIC = 64 µg/mL) . It also exhibits promising anticancer activity, evidenced by a dose-dependent decrease in viability of MCF-7 breast cancer cells with an IC50 value of 15 µM . Furthermore, in vitro models have revealed anti-inflammatory potential, with treatment resulting in an approximate 50% reduction of pro-inflammatory cytokines TNF-alpha and IL-6 in LPS-stimulated macrophages . The synthetic versatility of this compound is a key feature for researchers. A common preparation involves the reaction of 2-(5-nitropyridin-2-yl)acetic acid with tert-butylamine, facilitated by coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) to form the amide bond . Its nitro-pyridinyl backbone serves as a versatile building block for constructing more complex molecules, particularly in drug discovery programs targeting triple-negative breast cancer and pancreatic carcinoma . The nitro group can be readily reduced to an amino group using agents like hydrogen gas with a palladium catalyst, providing a handle for further chemical diversification . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use. Researchers should handle this compound with appropriate safety precautions in a laboratory setting.

Eigenschaften

IUPAC Name

N-tert-butyl-2-(5-nitropyridin-2-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O3/c1-11(2,3)13-10(15)6-8-4-5-9(7-12-8)14(16)17/h4-5,7H,6H2,1-3H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNEIYPZSICGVHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)CC1=NC=C(C=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40682465
Record name N-tert-Butyl-2-(5-nitropyridin-2-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40682465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1255574-51-6
Record name 2-Pyridineacetamide, N-(1,1-dimethylethyl)-5-nitro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1255574-51-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-tert-Butyl-2-(5-nitropyridin-2-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40682465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to N-Tert-butyl-2-(5-nitropyridin-2-YL)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 1255574-51-6

This technical guide provides a comprehensive overview of N-Tert-butyl-2-(5-nitropyridin-2-YL)acetamide, a substituted nitropyridine derivative. This document is intended for researchers, scientists, and drug development professionals interested in the chemical properties and potential applications of this compound class.

Chemical and Physical Properties

This compound is a small molecule with the chemical formula C₁₁H₁₅N₃O₃ and a molecular weight of 237.26 g/mol .[1] Key physicochemical properties are summarized in the table below.

PropertyValueReference
CAS Number 1255574-51-6[1][2][3]
Molecular Formula C₁₁H₁₅N₃O₃[1]
Molecular Weight 237.26[1]
Topological Polar Surface Area (TPSA) 85.13 Ų[1]
LogP 1.447[1]
Hydrogen Bond Acceptors 4[1]
Hydrogen Bond Donors 1[1]
Rotatable Bonds 3[1]

Synthesis and Characterization

Proposed Experimental Protocol: Synthesis

The synthesis of this compound can be envisioned as a two-step process starting from the commercially available 2-chloro-5-nitropyridine. The first step would involve the formation of a carbon-carbon bond to introduce the acetic acid moiety, followed by an amide coupling reaction.

Step 1: Synthesis of 2-(5-nitropyridin-2-yl)acetic acid

A common method to introduce an acetic acid group at the 2-position of a pyridine ring is through a cross-coupling reaction followed by hydrolysis. For instance, a Negishi or Kumada coupling of 2-chloro-5-nitropyridine with a suitable C2-synthon, such as a zinc or Grignard reagent derived from a protected acetic acid, could be employed. Alternatively, displacement of the chloride with a cyanide group followed by hydrolysis would also yield the desired carboxylic acid intermediate.

Step 2: Amide Coupling with tert-Butylamine

The final step involves the formation of the amide bond between 2-(5-nitropyridin-2-yl)acetic acid and tert-butylamine. This is a standard transformation in organic synthesis and can be achieved using a variety of coupling reagents.[4][5]

  • Materials:

    • 2-(5-nitropyridin-2-yl)acetic acid

    • tert-Butylamine

    • A suitable amide coupling reagent (e.g., HATU, HBTU, EDC/HOBt, or DCC)[4]

    • A non-nucleophilic base (e.g., Diisopropylethylamine (DIPEA) or Triethylamine (TEA))

    • Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Dimethylformamide (DMF), or Acetonitrile)

  • Procedure:

    • Dissolve 2-(5-nitropyridin-2-yl)acetic acid in the chosen anhydrous solvent.

    • Add the amide coupling reagent and the non-nucleophilic base to the solution.

    • Stir the mixture at room temperature for a designated activation time (typically 15-30 minutes).

    • Add tert-butylamine to the reaction mixture.

    • Continue stirring at room temperature until the reaction is complete, as monitored by an appropriate technique (e.g., TLC or LC-MS).

    • Upon completion, the reaction mixture would be worked up by washing with aqueous solutions to remove the coupling byproducts and excess reagents.

    • The organic layer would then be dried and concentrated under reduced pressure.

Proposed Experimental Protocol: Purification

The crude this compound would likely require purification.

  • Method: Flash column chromatography on silica gel is a standard method for purifying compounds of this nature.

  • Eluent: A gradient of ethyl acetate in hexanes or another suitable solvent system would be used to elute the product.

  • Characterization: The purity and identity of the final product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Biological Activity and Potential Applications

While specific biological data for this compound is not available in published literature, the nitropyridine scaffold is a well-established pharmacophore in medicinal chemistry.[6][7][8]

Nitropyridine derivatives have been investigated for a wide range of biological activities, including:

  • Anticancer: Some nitropyridine-containing compounds have shown activity against various cancer cell lines.[6]

  • Antiviral: This scaffold is present in some compounds with antiviral properties.[6]

  • Enzyme Inhibition: Derivatives have been shown to inhibit enzymes such as chymotrypsin and urease.[6][9]

  • Agrochemicals: Nitropyridine derivatives have been developed as insecticides and herbicides.[8][9]

The presence of the nitro group often imparts specific electronic properties that can be crucial for binding to biological targets. The tert-butyl group is a bulky, lipophilic moiety that can influence the compound's solubility, membrane permeability, and steric interactions within a binding pocket.

Given the lack of specific data, the biological activity of this compound remains to be elucidated. Researchers interested in this compound could explore its potential in the aforementioned therapeutic areas through in vitro screening assays.

Diagrams

Proposed Synthetic Workflow

G cluster_0 Step 1: Synthesis of Carboxylic Acid Intermediate cluster_1 Step 2: Amide Coupling cluster_2 Purification & Analysis 2_chloro_5_nitro 2-Chloro-5-nitropyridine C2_synthon C2 Synthon Addition (e.g., Cross-Coupling) 2_chloro_5_nitro->C2_synthon hydrolysis Hydrolysis C2_synthon->hydrolysis carboxylic_acid 2-(5-nitropyridin-2-yl)acetic acid hydrolysis->carboxylic_acid coupling Amide Coupling (e.g., HATU, DIPEA) carboxylic_acid->coupling t_butylamine tert-Butylamine t_butylamine->coupling final_product This compound coupling->final_product purification Purification (Flash Chromatography) final_product->purification analysis Characterization (NMR, MS) purification->analysis

Caption: Proposed workflow for the synthesis of this compound.

General Amide Coupling Reaction

G Carboxylic_Acid R-COOH (2-(5-nitropyridin-2-yl)acetic acid) Activated_Ester Activated Intermediate Carboxylic_Acid->Activated_Ester + Coupling Reagent + Base Coupling_Reagent Coupling Reagent (e.g., HATU) Coupling_Reagent->Activated_Ester Base Base (e.g., DIPEA) Base->Activated_Ester Amide_Product R-CONH-R' (Final Product) Activated_Ester->Amide_Product + Amine Amine R'-NH2 (tert-Butylamine) Amine->Amide_Product

Caption: General mechanism of a HATU-mediated amide coupling reaction.

Conclusion

This compound is a derivative of the versatile nitropyridine class of compounds. While detailed experimental and biological data for this specific molecule are currently limited in the public domain, its structural features suggest potential for further investigation in medicinal and agrochemical research. The synthetic route proposed in this guide provides a viable starting point for its preparation and subsequent biological evaluation. Further studies are warranted to elucidate the specific biological activities and potential mechanisms of action of this compound.

References

Technical Guide: N-Tert-butyl-2-(5-nitropyridin-2-YL)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a concise overview of the physicochemical properties of N-Tert-butyl-2-(5-nitropyridin-2-YL)acetamide. Due to the limited publicly available information on specific experimental protocols and biological activities for this compound, this document focuses on its core molecular characteristics and proposes a general methodology for its synthesis and characterization.

Core Molecular Data

The fundamental molecular properties of this compound are summarized below.

PropertyValueSource
Molecular Weight 237.26 g/mol [1]
Molecular Formula C₁₁H₁₅N₃O₃[1]
CAS Number 1255574-51-6[1][2][3][4]

Physicochemical Properties

A summary of key physicochemical properties is presented in the table below. These values are typically predicted through computational models and provide insight into the compound's potential behavior in biological systems.

PropertyValue
Topological Polar Surface Area (TPSA) 85.13 Ų
LogP (Octanol-Water Partition Coefficient) 1.447
Hydrogen Bond Acceptors 4
Hydrogen Bond Donors 1
Rotatable Bonds 3

Proposed Experimental Protocols

General Synthesis Approach: Amide Coupling

A plausible synthetic route involves the coupling of 2-(5-nitropyridin-2-yl)acetic acid with tert-butylamine in the presence of a suitable coupling agent.

Reactants:

  • 2-(5-nitropyridin-2-yl)acetic acid

  • tert-Butylamine

  • A peptide coupling agent (e.g., DCC, EDC, HATU)

  • An organic base (e.g., triethylamine, diisopropylethylamine)

  • Anhydrous organic solvent (e.g., dichloromethane, dimethylformamide)

Procedure:

  • Dissolve 2-(5-nitropyridin-2-yl)acetic acid in the chosen anhydrous solvent.

  • Add the organic base to the solution.

  • Introduce the coupling agent and stir for a short period to activate the carboxylic acid.

  • Add tert-butylamine to the reaction mixture.

  • Allow the reaction to proceed at room temperature, monitoring its progress by a suitable technique (e.g., TLC, LC-MS).

  • Upon completion, the reaction mixture would be worked up to remove byproducts and unreacted starting materials. This typically involves washing with acidic and basic aqueous solutions, followed by drying of the organic layer.

  • The crude product would then be purified, for example, by column chromatography.

Characterization:

The identity and purity of the synthesized this compound would be confirmed using standard analytical techniques such as:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the molecular structure.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity.

Diagrams and Workflows

As no specific signaling pathways involving this compound have been documented, a logical workflow for the determination of its molecular weight is presented below.

Workflow for Molecular Weight Determination cluster_sample Sample Preparation cluster_analysis Mass Spectrometry Analysis cluster_data Data Interpretation Sample Synthesized Compound Purification Purification (e.g., HPLC) Sample->Purification MS Mass Spectrometer Purification->MS Purified Sample Ionization Ionization MS->Ionization Detection Mass-to-Charge Ratio (m/z) Detection Ionization->Detection Spectrum Mass Spectrum Analysis Detection->Spectrum Raw Data MW Molecular Weight Confirmation (237.26 g/mol) Spectrum->MW

Caption: A flowchart illustrating the general steps for confirming the molecular weight of a synthesized compound.

Biological Activity

Currently, there is no publicly available data to suggest the biological activity or to associate this compound with any specific signaling pathways. Further research would be required to elucidate its pharmacological profile.

References

N-Tert-butyl-2-(5-nitropyridin-2-YL)acetamide: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a concise overview of the known chemical properties of N-Tert-butyl-2-(5-nitropyridin-2-YL)acetamide (CAS No. 1255574-51-6). Due to the limited availability of public experimental data, this document primarily relies on computational predictions and general synthetic methodologies for related compounds. The guide is intended to serve as a foundational resource for researchers interested in the potential applications of this molecule and to guide future experimental design. At present, there is no publicly available information regarding the biological activity or associated signaling pathways of this compound.

Chemical Properties

This compound is a chemical compound with the molecular formula C₁₁H₁₅N₃O₃ and a molecular weight of 237.26 g/mol .[1] While experimental physical and chemical properties are not widely published, computational data provides some insight into its characteristics.

Table 1: Computed Chemical Properties of this compound

PropertyValueSource
Molecular FormulaC₁₁H₁₅N₃O₃ChemScene[1]
Molecular Weight237.26ChemScene[1]
TPSA (Topological Polar Surface Area)85.13 ŲChemScene[1]
LogP (Octanol-Water Partition Coefficient)1.447ChemScene[1]
Hydrogen Bond Acceptors4ChemScene[1]
Hydrogen Bond Donors1ChemScene[1]
Rotatable Bonds3ChemScene[1]
SMILESCC(C)(C)NC(=O)CC1=NC=CC(=C1)--INVALID-LINK--[O-]ChemScene[1]

Note: The data presented in Table 1 is based on computational models and should be confirmed through experimental validation.

Proposed Synthesis Protocol

A definitive, peer-reviewed synthesis protocol for this compound is not currently available in the public domain. However, a plausible synthetic route can be proposed based on established methodologies for the synthesis of 2-substituted-5-nitropyridines. One potential approach involves the nucleophilic substitution of a suitable leaving group at the 2-position of a 5-nitropyridine derivative with N-tert-butylacetamide.

Hypothetical Experimental Protocol:

  • Preparation of the Nucleophile: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve N-tert-butylacetamide in a suitable anhydrous aprotic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF).

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Add a strong base, such as sodium hydride (NaH) or lithium diisopropylamide (LDA), portion-wise to the stirred solution. The base will deprotonate the amide nitrogen, forming the corresponding anion.

  • Nucleophilic Substitution: To the solution of the deprotonated N-tert-butylacetamide, add a solution of a 2-halo-5-nitropyridine (e.g., 2-chloro-5-nitropyridine or 2-bromo-5-nitropyridine) in the same anhydrous solvent, dropwise at 0 °C.

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for a predetermined time (e.g., 12-24 hours). Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Quenching and Extraction: Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution. Transfer the mixture to a separatory funnel and extract the product with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product can then be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).

  • Characterization: The structure and purity of the final product, this compound, should be confirmed by analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C), mass spectrometry (MS), and infrared (IR) spectroscopy.

G cluster_reactants Starting Materials cluster_process Reaction Steps cluster_product Final Product N-tert-butylacetamide N-tert-butylacetamide Deprotonation 1. Deprotonation of Amide N-tert-butylacetamide->Deprotonation 2-Halo-5-nitropyridine 2-Halo-5-nitropyridine Nucleophilic_Substitution 2. Nucleophilic Substitution 2-Halo-5-nitropyridine->Nucleophilic_Substitution Base (e.g., NaH) Base (e.g., NaH) Base (e.g., NaH)->Deprotonation Anhydrous Solvent (e.g., THF) Anhydrous Solvent (e.g., THF) Anhydrous Solvent (e.g., THF)->Deprotonation Deprotonation->Nucleophilic_Substitution Formed Anion Quenching 3. Reaction Quenching Nucleophilic_Substitution->Quenching Extraction 4. Aqueous Workup & Extraction Quenching->Extraction Purification 5. Purification (Chromatography) Extraction->Purification This compound This compound Purification->this compound

Figure 1: Proposed workflow for the synthesis of this compound.

Biological Activity and Signaling Pathways

As of the date of this publication, there is no publicly available data describing the biological activity of this compound. Consequently, no associated signaling pathways have been elucidated. Further research through empirical studies is required to determine its pharmacological and toxicological profiles.

Conclusion

This compound is a compound for which there is a significant lack of publicly available experimental data. This guide has summarized the available computational properties and proposed a plausible, yet unverified, synthetic route. It is imperative that future investigations focus on the experimental validation of its chemical properties, the optimization of a reliable synthetic protocol, and the exploration of its potential biological activities. This foundational work is essential to unlock any potential applications of this molecule in drug discovery and development.

References

An In-depth Technical Guide to the Synthesis of N-Tert-butyl-2-(5-nitropyridin-2-YL)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of a plausible synthetic pathway for N-tert-butyl-2-(5-nitropyridin-2-yl)acetamide, a valuable compound for researchers, scientists, and drug development professionals. The synthesis is presented as a multi-step process, commencing from commercially available starting materials. This document details the experimental protocols for each synthetic step, presents quantitative data in a structured format, and includes visualizations of the synthesis pathway and experimental workflow.

Physicochemical Properties of Key Compounds

A summary of the key physicochemical properties of the target molecule and its precursors is provided in the table below.

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Purity
2-Chloro-5-nitropyridine4548-45-2C₅H₃ClN₂O₂158.54>99%
2-(5-Nitropyridin-2-yl)acetonitrile123846-66-2C₇H₅N₃O₂163.1398%
2-(5-Nitropyridin-2-yl)acetic acid1804458-23-8C₇H₆N₄O₄182.13N/A
This compound1255574-51-6C₁₁H₁₅N₃O₃237.26≥96%[1]

Synthesis Pathway

The synthesis of this compound can be achieved through a three-step process starting from 2-chloro-5-nitropyridine. The overall pathway involves a nucleophilic substitution to introduce a cyano group, followed by hydrolysis to the corresponding carboxylic acid, and finally, an amide coupling reaction with tert-butylamine.

Synthesis_Pathway Start 2-Chloro-5-nitropyridine Intermediate1 2-(5-Nitropyridin-2-yl)acetonitrile Start->Intermediate1 NaCN, DMSO Intermediate2 2-(5-Nitropyridin-2-yl)acetic acid Intermediate1->Intermediate2 H₂SO₄, H₂O, heat FinalProduct This compound Intermediate2->FinalProduct tert-Butylamine, HATU, DIPEA, DMF Step1_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification 2-Chloro-5-nitropyridine 2-Chloro-5-nitropyridine Combine and stir at room temperature Combine and stir at room temperature 2-Chloro-5-nitropyridine->Combine and stir at room temperature Sodium Cyanide Sodium Cyanide Sodium Cyanide->Combine and stir at room temperature DMSO DMSO DMSO->Combine and stir at room temperature Pour into ice-water Pour into ice-water Combine and stir at room temperature->Pour into ice-water Extract with Ethyl Acetate Extract with Ethyl Acetate Pour into ice-water->Extract with Ethyl Acetate Wash with brine Wash with brine Extract with Ethyl Acetate->Wash with brine Dry over Na₂SO₄ Dry over Na₂SO₄ Wash with brine->Dry over Na₂SO₄ Concentrate in vacuo Concentrate in vacuo Dry over Na₂SO₄->Concentrate in vacuo Column chromatography Column chromatography Concentrate in vacuo->Column chromatography 2-(5-Nitropyridin-2-yl)acetonitrile 2-(5-Nitropyridin-2-yl)acetonitrile Column chromatography->2-(5-Nitropyridin-2-yl)acetonitrile Step3_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification 2-(5-Nitropyridin-2-yl)acetic acid 2-(5-Nitropyridin-2-yl)acetic acid Combine and stir at room temperature Combine and stir at room temperature 2-(5-Nitropyridin-2-yl)acetic acid->Combine and stir at room temperature tert-Butylamine tert-Butylamine tert-Butylamine->Combine and stir at room temperature HATU HATU HATU->Combine and stir at room temperature DIPEA DIPEA DIPEA->Combine and stir at room temperature DMF DMF DMF->Combine and stir at room temperature Dilute with water Dilute with water Combine and stir at room temperature->Dilute with water Extract with Ethyl Acetate Extract with Ethyl Acetate Dilute with water->Extract with Ethyl Acetate Wash with aq. LiCl Wash with aq. LiCl Extract with Ethyl Acetate->Wash with aq. LiCl Dry over Na₂SO₄ Dry over Na₂SO₄ Wash with aq. LiCl->Dry over Na₂SO₄ Concentrate in vacuo Concentrate in vacuo Dry over Na₂SO₄->Concentrate in vacuo Column chromatography Column chromatography Concentrate in vacuo->Column chromatography Final Product Final Product Column chromatography->Final Product

References

N-Tert-butyl-2-(5-nitropyridin-2-YL)acetamide: A Technical Guide to Potential Biological Targets

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides a technical overview of the potential biological targets of N-Tert-butyl-2-(5-nitropyridin-2-YL)acetamide. As of the latest literature review, no specific biological data for this compound has been published. The information presented herein is extrapolated from the known biological activities of its core structural motifs: the 5-nitropyridine ring and the N-tert-butyl acetamide side chain. The proposed targets and mechanisms require experimental validation.

Introduction

This compound is a heterocyclic compound featuring a pyridine ring substituted with a nitro group and an N-tert-butyl acetamide moiety. While this specific molecule is not extensively characterized in biological literature, its structural components are present in numerous pharmacologically active agents. This guide aims to provide researchers, scientists, and drug development professionals with a comprehensive analysis of its potential biological targets and mechanisms of action by examining the structure-activity relationships of analogous compounds.

Physicochemical Properties

PropertyValueSource
CAS Number 1255574-51-6Chemical Supplier Catalogs
Molecular Formula C₁₁H₁₅N₃O₃Chemical Supplier Catalogs
Molecular Weight 237.26 g/mol Chemical Supplier Catalogs
Appearance White to off-white solidInferred from related compounds
Solubility Expected to be soluble in organic solvents like DMSO, DMF, and alcohols.Inferred from related compounds

Potential Biological Targets and Mechanisms of Action

Based on the analysis of its structural motifs, this compound may exhibit a range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.

Inferred Activity from the 5-Nitropyridine Moiety

The 5-nitropyridine scaffold is a key component in various bioactive molecules. The strong electron-withdrawing nature of the nitro group can significantly influence the molecule's interaction with biological targets.

Nitropyridine derivatives have demonstrated notable activity against a spectrum of microbial pathogens. The proposed mechanism often involves the enzymatic reduction of the nitro group within the microbial cell, leading to the formation of cytotoxic reactive nitrogen species. These reactive species can cause damage to cellular macromolecules, including DNA, proteins, and lipids, ultimately leading to cell death.

Potential Targets:

  • Bacterial DNA: Reactive nitrogen species can induce DNA strand breaks and modifications.

  • Bacterial Enzymes: Key metabolic enzymes can be inhibited by the reactive intermediates.

Several nitropyridine-containing compounds have been investigated as potential anticancer agents. Their mechanism of action is often linked to the hypoxic environment of solid tumors. Under low oxygen conditions, the nitro group can be selectively reduced by nitroreductase enzymes that are overexpressed in cancer cells, leading to the formation of cytotoxic agents that target the tumor cells.

Potential Targets:

  • Nitroreductases: Enzymes that activate the compound to its cytotoxic form in hypoxic cancer cells.

  • DNA and other cellular macromolecules: Damage induced by the reduced nitro species.

Certain nitropyridine derivatives have been shown to possess anti-inflammatory properties through the inhibition of inducible nitric oxide synthase (iNOS).[1] Overproduction of nitric oxide by iNOS is a hallmark of inflammatory conditions.

Potential Signaling Pathway:

iNOS_Pathway Inflammatory Stimuli (LPS, Cytokines) Inflammatory Stimuli (LPS, Cytokines) NF-κB Activation NF-κB Activation Inflammatory Stimuli (LPS, Cytokines)->NF-κB Activation iNOS Gene Transcription iNOS Gene Transcription NF-κB Activation->iNOS Gene Transcription iNOS Protein iNOS Protein iNOS Gene Transcription->iNOS Protein Nitric Oxide (NO) Nitric Oxide (NO) iNOS Protein->Nitric Oxide (NO) L-Arginine L-Arginine L-Arginine->iNOS Protein Inflammation Inflammation Nitric Oxide (NO)->Inflammation This compound This compound This compound->iNOS Protein Inhibition

Inhibition of the iNOS Pathway

Derivatives of 5-nitropyridine have been reported to inhibit enzymes such as urease and chymotrypsin.[2]

Inferred Activity from the N-tert-butyl Acetamide Moiety

The acetamide functional group is a common feature in many pharmaceuticals and can contribute to a molecule's biological activity and pharmacokinetic properties.

Acetamide derivatives are known to exhibit anti-inflammatory effects, primarily through the inhibition of cyclooxygenase (COX) enzymes.[3] COX-1 and COX-2 are responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain.

Potential Signaling Pathway:

COX_Pathway Cell Membrane Phospholipids Cell Membrane Phospholipids Phospholipase A2 Phospholipase A2 Cell Membrane Phospholipids->Phospholipase A2 Arachidonic Acid Arachidonic Acid Phospholipase A2->Arachidonic Acid COX-1 / COX-2 COX-1 / COX-2 Arachidonic Acid->COX-1 / COX-2 Prostaglandins Prostaglandins COX-1 / COX-2->Prostaglandins Inflammation & Pain Inflammation & Pain Prostaglandins->Inflammation & Pain This compound This compound This compound->COX-1 / COX-2 Inhibition

Inhibition of the COX Pathway

Quantitative Data for Structurally Related Compounds

The following table summarizes the biological activity of compounds structurally related to the 5-nitropyridine and acetamide motifs. This data can serve as a benchmark for future experimental evaluation of this compound.

Compound ClassSpecific CompoundTarget/AssayActivity (IC₅₀/MIC)Reference
5-Nitropyrimidine Analogues Compound 36 (a 5-nitropyrimidine-2,4-dione derivative)Nitric Oxide Production (LPS-induced RAW 264.7 cells)IC₅₀: 8.6 µM[1]
iNOS ActivityIC₅₀: 6.2 µM[1]
5-Nitropyridine Analogues 5-(5-nitropyridin-2-yl) derivative of 5-aryl(hetaryl)-2,2-dimethyl-1,3-dioxane-4,6-dioneChymotrypsin InhibitionIC₅₀: 8.67 ± 0.1 μM[2]
Urease InhibitionIC₅₀: 29.21 ± 0.98 μM[2]
Acetamide Derivatives N-(2-hydroxy phenyl) acetamideInhibition of IL-1β and TNF-α in AIA ratsSignificant reduction at 5 and 10 mg/kg doses[4]

Proposed Experimental Protocols

To elucidate the biological targets and mechanism of action of this compound, a systematic screening approach is recommended.

General Experimental Workflow

Experimental_Workflow cluster_0 In Silico Analysis cluster_1 In Vitro Screening cluster_2 Mechanism of Action Studies cluster_3 In Vivo Evaluation Target Prediction Target Prediction Antimicrobial Assays Antimicrobial Assays Target Prediction->Antimicrobial Assays Anticancer Assays Anticancer Assays Target Prediction->Anticancer Assays Anti-inflammatory Assays Anti-inflammatory Assays Target Prediction->Anti-inflammatory Assays Enzyme Inhibition Assays Enzyme Inhibition Assays Target Prediction->Enzyme Inhibition Assays ADMET Prediction ADMET Prediction Animal Models of Disease Animal Models of Disease ADMET Prediction->Animal Models of Disease Target Identification Target Identification Antimicrobial Assays->Target Identification Anticancer Assays->Target Identification Anti-inflammatory Assays->Target Identification Enzyme Inhibition Assays->Target Identification Pathway Analysis Pathway Analysis Target Identification->Pathway Analysis Pathway Analysis->Animal Models of Disease

Proposed Experimental Workflow
Antimicrobial Susceptibility Testing

  • Broth Microdilution Method: To determine the Minimum Inhibitory Concentration (MIC), serial dilutions of the compound are prepared in a 96-well plate with a standardized bacterial inoculum. The MIC is the lowest concentration that inhibits visible bacterial growth after incubation.[5]

  • Disk Diffusion Assay: A filter paper disk impregnated with the compound is placed on an agar plate inoculated with a bacterial lawn. The diameter of the zone of inhibition around the disk is measured to assess the compound's antimicrobial activity.

In Vitro Anti-inflammatory Assays
  • Nitric Oxide (NO) Production Assay in Macrophages: RAW 264.7 macrophage cells are stimulated with lipopolysaccharide (LPS) in the presence of varying concentrations of the compound. The amount of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent. A reduction in nitrite levels indicates inhibition of NO production.[1]

  • Cyclooxygenase (COX) Inhibition Assay: Commercially available COX-1 and COX-2 inhibitor screening kits can be used to determine the compound's inhibitory activity against these enzymes.

In Vitro Anticancer Assays
  • MTT or SRB Assay: The antiproliferative activity of the compound can be assessed against a panel of cancer cell lines using colorimetric assays like MTT or SRB. These assays measure cell viability and can be used to determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Conclusion

While direct experimental evidence for the biological targets of this compound is currently lacking, a systematic analysis of its structural components suggests several promising avenues for investigation. The 5-nitropyridine moiety points towards potential antimicrobial, anticancer, and anti-inflammatory activities, possibly through mechanisms involving nitroreductase activation or inhibition of enzymes like iNOS. The N-tert-butyl acetamide side chain further supports the potential for anti-inflammatory effects via COX inhibition. The proposed experimental workflows provide a clear path for the empirical validation of these hypotheses. Further research into this and structurally related compounds could lead to the development of novel therapeutic agents.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of N-Tert-butyl-2-(5-nitropyridin-2-yl)acetamide, a heterocyclic compound of interest in medicinal chemistry. Due to the limited availability of direct experimental data for this specific molecule, this guide leverages information on structurally related compounds to provide insights into its synthesis, potential biological activities, and key chemical properties. This document is intended to serve as a foundational resource for researchers and professionals engaged in the discovery and development of novel therapeutics.

Chemical Structure and Properties

This compound is a derivative of pyridine, characterized by a tert-butyl acetamide group at the 2-position and a nitro group at the 5-position of the pyridine ring.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 1255574-51-6[1][2]
Molecular Formula C₁₁H₁₅N₃O₃[1]
Molecular Weight 237.26 g/mol [1]
SMILES CC(C)(C)NC(=O)CC1=NC=C(C=C1)--INVALID-LINK--[O-][1]
LogP (calculated) 1.45[1]
Topological Polar Surface Area (TPSA) 85.1 Ų[1]
Hydrogen Bond Donors 1[1]
Hydrogen Bond Acceptors 4[1]
Rotatable Bonds 3[1]

Synthesis and Experimental Protocols

Proposed Synthetic Pathway

A logical synthetic approach would proceed via two main steps:

  • Synthesis of 2-(5-nitropyridin-2-yl)acetic acid: This intermediate can be prepared from 2-chloro-5-nitropyridine, a common starting material in the synthesis of nitropyridine derivatives.

  • Amide Coupling: The resulting carboxylic acid would then be coupled with tert-butylamine to yield the final product.

Synthesis_Pathway Start 2-chloro-5-nitropyridine Intermediate 2-(5-nitropyridin-2-yl)acetic acid Start->Intermediate 1. Nucleophilic substitution 2. Hydrolysis Product This compound Intermediate->Product Amide Coupling Reagents (e.g., DCC, HOBt) Amine tert-butylamine Amine->Product Biological_Activity Compound This compound Activity1 Antimicrobial Activity Compound->Activity1 Activity2 Anticancer Activity Compound->Activity2 Activity3 Enzyme Inhibition Compound->Activity3 Pathway1 Cell Wall Synthesis (Hypothesized) Activity1->Pathway1 Pathway2 Apoptosis / Cell Cycle (Hypothesized) Activity2->Pathway2 Pathway3 Active Site Binding (Hypothesized) Activity3->Pathway3

References

An In-depth Technical Guide to N-Tert-butyl-2-(5-nitropyridin-2-YL)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Tert-butyl-2-(5-nitropyridin-2-YL)acetamide is a chemical compound with the CAS number 1255574-51-6.[1][2][3] Its molecular formula is C₁₁H₁₅N₃O₃, and it has a molecular weight of 237.26 g/mol .[1] This guide aims to provide a comprehensive overview of the available scientific literature on this compound, focusing on its synthesis, potential biological activities, and relevant experimental data.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

PropertyValueSource
Molecular FormulaC₁₁H₁₅N₃O₃ChemScene[1]
Molecular Weight237.26ChemScene[1]
CAS Number1255574-51-6ChemScene, Parchem, CHIRALEN[1][2][3]
Topological Polar Surface Area (TPSA)85.13 ŲChemScene[1]
LogP1.447ChemScene[1]
Hydrogen Bond Acceptors4ChemScene[1]
Hydrogen Bond Donors1ChemScene[1]
Rotatable Bonds3ChemScene[1]

Synthesis and Chemistry

A plausible synthetic workflow is outlined below:

Synthesis_Workflow cluster_precursor Precursor Synthesis cluster_final_product Final Product Synthesis 2_chloro_5_nitropyridine 2-Chloro-5-nitropyridine nucleophilic_substitution Nucleophilic Substitution (e.g., with cyanide) 2_chloro_5_nitropyridine->nucleophilic_substitution Step 1 hydrolysis Hydrolysis nucleophilic_substitution->hydrolysis Step 2 2_5_nitropyridin_2_yl_acetic_acid 2-(5-Nitropyridin-2-yl)acetic acid hydrolysis->2_5_nitropyridin_2_yl_acetic_acid Step 3 amidation Amidation 2_5_nitropyridin_2_yl_acetic_acid->amidation tert_butylamine tert-Butylamine tert_butylamine->amidation final_compound This compound amidation->final_compound

Plausible synthetic workflow for this compound.

Biological Activity and Potential Applications

Detailed studies on the biological activity of this compound are not currently published in peer-reviewed literature. However, the 5-nitropyridine moiety is a known pharmacophore present in various biologically active molecules. For example, a derivative containing a 5-nitropyridin-2-yl group has shown dual inhibitory activity against chymotrypsin and urease, with IC₅₀ values of 8.67 ± 0.1 μM and 29.21 ± 0.98 μM, respectively.[5] Nitropyridine-based compounds have also been investigated for their potential as anticancer and antimalarial agents.[5]

Given the presence of the 5-nitropyridine scaffold, it is conceivable that this compound could be investigated for a range of biological activities. A general workflow for screening the biological activity of a novel compound is depicted below.

Biological_Screening_Workflow compound This compound in_vitro_assays In Vitro Assays (e.g., Enzyme Inhibition, Cell Viability) compound->in_vitro_assays hit_identification Hit Identification in_vitro_assays->hit_identification hit_identification->in_vitro_assays Inactive mechanism_of_action Mechanism of Action Studies hit_identification->mechanism_of_action Active in_vivo_studies In Vivo Studies (Animal Models) mechanism_of_action->in_vivo_studies lead_compound Lead Compound in_vivo_studies->lead_compound Efficacious and Safe

General workflow for biological activity screening.

Conclusion and Future Directions

This compound is a commercially available compound whose biological properties have not yet been extensively explored in the scientific literature. The presence of the 5-nitropyridine functional group suggests that this compound could be a candidate for screening in various biological assays, including those for enzyme inhibition, anticancer, and antimicrobial activities. Future research should focus on the development of a robust synthetic protocol, followed by a comprehensive evaluation of its biological activity profile. Detailed structure-activity relationship (SAR) studies could further elucidate the potential of this and related compounds as therapeutic agents. Researchers interested in this molecule are encouraged to perform initial in vitro screening to uncover its potential pharmacological value.

References

In-depth Technical Guide: The Discovery of N-Tert-butyl-2-(5-nitropyridin-2-YL)acetamide - A Compound Awaiting Exploration

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive search of scientific literature and chemical databases, detailed information regarding the synthesis, biological activity, and mechanism of action of N-Tert-butyl-2-(5-nitropyridin-2-YL)acetamide remains largely unavailable in the public domain. This technical guide serves to summarize the known chemical properties of this compound and to provide a speculative framework for its potential synthesis and biological evaluation based on established knowledge of structurally related molecules.

Chemical and Physical Properties

This compound is a small molecule containing a nitropyridine core linked to a tert-butylacetamide moiety. While experimental data is scarce, computational models provide some insight into its physicochemical characteristics.

PropertyValueSource
Molecular Formula C₁₁H₁₅N₃O₃ChemScene[1]
Molecular Weight 237.26 g/mol ChemScene[1]
CAS Number 1255574-51-6ChemScene[1]
Topological Polar Surface Area (TPSA) 85.13 ŲChemScene[1]
Predicted LogP 1.447ChemScene[1]
Hydrogen Bond Donors 1ChemScene[1]
Hydrogen Bond Acceptors 4ChemScene[1]
Rotatable Bonds 3ChemScene[1]

These predicted properties suggest that the compound has reasonable drug-like characteristics, with a moderate LogP indicating a balance between hydrophilicity and lipophilicity.

Postulated Synthesis Pathway

While a specific, validated synthesis protocol for this compound has not been found in the literature, a plausible synthetic route can be proposed based on standard organic chemistry principles and known reactions of similar compounds. The most likely approach would involve the amidation of a 2-(5-nitropyridin-2-yl)acetic acid derivative with tert-butylamine.

A potential synthetic workflow is outlined below:

Synthesis_Workflow cluster_start Starting Materials cluster_intermediate Intermediate Synthesis cluster_final Final Product 2-methyl-5-nitropyridine 2-Methyl-5-nitropyridine oxidation Oxidation 2-methyl-5-nitropyridine->oxidation e.g., KMnO₄ tert-butylamine tert-Butylamine amidation Amidation tert-butylamine->amidation acetic_acid 2-(5-nitropyridin-2-yl)acetic acid oxidation->acetic_acid acid_chloride_formation Acid Chloride Formation acid_chloride 2-(5-nitropyridin-2-yl)acetyl chloride acid_chloride_formation->acid_chloride acetic_acid->acid_chloride_formation e.g., SOCl₂ acid_chloride->amidation final_product This compound amidation->final_product

Caption: Proposed synthetic workflow for this compound.

Hypothetical Experimental Protocol:

Step 1: Synthesis of 2-(5-nitropyridin-2-yl)acetic acid. 2-Methyl-5-nitropyridine would be oxidized using a strong oxidizing agent such as potassium permanganate (KMnO₄) in an aqueous solution. The reaction mixture would be heated under reflux, followed by acidification to precipitate the carboxylic acid. The crude product would then be purified by recrystallization.

Step 2: Synthesis of 2-(5-nitropyridin-2-yl)acetyl chloride. The synthesized 2-(5-nitropyridin-2-yl)acetic acid would be converted to its corresponding acid chloride by reacting it with thionyl chloride (SOCl₂) or oxalyl chloride in an inert solvent like dichloromethane (DCM). The excess reagent and solvent would be removed under reduced pressure.

Step 3: Synthesis of this compound. The crude 2-(5-nitropyridin-2-yl)acetyl chloride would be dissolved in an aprotic solvent and cooled in an ice bath. A solution of tert-butylamine in the same solvent would be added dropwise. A base, such as triethylamine, would be included to neutralize the HCl byproduct. After the reaction is complete, the mixture would be washed, dried, and the solvent evaporated. The final product would be purified using column chromatography.

Potential Biological Activity and Signaling Pathways

The biological activity of this compound is currently unknown. However, the presence of the nitropyridine moiety suggests that it could be investigated for a range of therapeutic applications, as nitropyridine derivatives have been explored for their potential as anticancer, antimicrobial, and anti-inflammatory agents.

Given the structural similarity to other kinase inhibitors and biologically active amides, a hypothetical screening cascade could be proposed to investigate its potential mechanism of action.

Screening_Cascade compound This compound primary_screening Primary Phenotypic Screening (e.g., Cancer Cell Line Panel) compound->primary_screening hit_identification Hit Identification (Active in Specific Cell Lines) primary_screening->hit_identification target_deconvolution Target Deconvolution (e.g., Kinase Profiling, Affinity Chromatography) hit_identification->target_deconvolution pathway_analysis Signaling Pathway Analysis (e.g., Western Blot, Reporter Assays) target_deconvolution->pathway_analysis lead_optimization Lead Optimization pathway_analysis->lead_optimization

Caption: A logical workflow for the biological evaluation of the target compound.

Conclusion and Future Directions

This compound represents an under-investigated chemical entity. While its basic chemical properties can be predicted, a thorough experimental investigation is required to elucidate its synthesis, biological activity, and potential therapeutic applications. The proposed synthetic route and screening cascade provide a roadmap for future research endeavors. Researchers in the fields of medicinal chemistry and drug discovery are encouraged to synthesize and evaluate this compound to unlock its potential. The lack of existing data presents a unique opportunity for novel discovery in the area of nitropyridine-based therapeutics.

References

N-Tert-butyl-2-(5-nitropyridin-2-YL)acetamide: A Technical Guide to Safety and Handling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a summary of available safety and handling information for N-Tert-butyl-2-(5-nitropyridin-2-YL)acetamide. It is intended for informational purposes for a professional audience and should not be considered a substitute for a comprehensive Safety Data Sheet (SDS) or formal safety training. The toxicological properties of this compound have not been thoroughly investigated. Always consult the most up-to-date SDS from your supplier before handling this chemical and ensure all activities are conducted in accordance with institutional and regulatory safety protocols.

Introduction

This compound is a chemical compound with potential applications in research and drug development. As with any laboratory chemical, a thorough understanding of its properties and associated hazards is paramount for safe handling and use. This guide provides a consolidated overview of the available safety information, handling procedures, and emergency protocols.

Chemical and Physical Properties

A summary of the key physical and chemical properties for this compound is presented in the table below. This information is crucial for understanding its behavior and for making informed decisions regarding storage and handling.

PropertyValue
CAS Number 1255574-51-6
Molecular Formula C₁₁H₁₅N₃O₃
Molecular Weight 237.26 g/mol
Appearance Not specified in available literature
Purity Typically ≥96% or 99% depending on the supplier
Storage Conditions Store at 2-8°C in a dry, dark place under an inert atmosphere.

Hazard Identification and Safety Precautions

While the toxicological properties of this compound have not been fully elucidated, it is prudent to handle it with care, assuming it may be hazardous. The primary routes of exposure are inhalation, ingestion, and skin/eye contact.

General Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P262: Do not get in eyes, on skin, or on clothing.

Personal Protective Equipment (PPE)

To minimize exposure, the following personal protective equipment should be worn at all times when handling this compound:

PPE TypeSpecification
Eye Protection Chemical safety goggles or glasses with side shields.
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).
Skin and Body Protection Laboratory coat.
Respiratory Protection Use in a well-ventilated area. If dusts are generated, a NIOSH-approved respirator may be necessary.

Handling and Storage

Proper handling and storage procedures are critical to maintaining the integrity of the compound and ensuring the safety of laboratory personnel.

Handling
  • Handle in a well-ventilated area, preferably in a chemical fume hood.

  • Avoid the formation of dust and aerosols.

  • Keep away from heat, sparks, and open flames.

  • Wash hands thoroughly after handling.

Storage
  • Store in a tightly sealed container.

  • Keep in a cool, dry, and dark place.

  • Recommended storage temperature is between 2-8°C.

  • Store under an inert atmosphere.

First-Aid Measures

In the event of exposure, immediate action is crucial. The following first-aid measures are recommended:

Exposure RouteFirst-Aid Procedure
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.
Skin Contact Remove contaminated clothing and wash the affected area with soap and water. If irritation persists, seek medical attention.
Ingestion If the person is conscious, rinse their mouth with water. Do not induce vomiting. Seek immediate medical attention.
Inhalation Move the person to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.

Experimental Protocols

A generalized workflow for the synthesis of a novel compound in a research setting is depicted below. This is an illustrative example and does not represent a validated protocol for this specific molecule.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Analysis Reactant A Reactant A Reaction Vessel Reaction Vessel Reactant A->Reaction Vessel Reactant B Reactant B Reactant B->Reaction Vessel Solvent Solvent Solvent->Reaction Vessel Quenching Quenching Reaction Vessel->Quenching Extraction Extraction Quenching->Extraction Drying Drying Extraction->Drying Purification (e.g., Chromatography) Purification (e.g., Chromatography) Drying->Purification (e.g., Chromatography) Characterization (e.g., NMR, MS) Characterization (e.g., NMR, MS) Purification (e.g., Chromatography)->Characterization (e.g., NMR, MS) Final Product Final Product Characterization (e.g., NMR, MS)->Final Product

Caption: Generalized workflow for chemical synthesis.

Biological Activity and Signaling Pathways

Specific information regarding the biological activity, mechanism of action, and any associated signaling pathways for this compound is not available in the reviewed literature. The broader class of nitropyridine-containing compounds has been investigated for a variety of biological activities, and they are recognized as important scaffolds in medicinal chemistry. However, any potential biological effect of this specific compound would need to be determined through dedicated screening and mechanistic studies.

The following diagram illustrates a hypothetical signaling pathway that could be investigated for a novel compound with potential therapeutic effects. This is a conceptual representation and is not based on any known activity of this compound.

G Compound Compound Receptor Receptor Compound->Receptor Binds/Activates Kinase A Kinase A Receptor->Kinase A Activates Kinase B Kinase B Kinase A->Kinase B Phosphorylates Transcription Factor Transcription Factor Kinase B->Transcription Factor Activates Gene Expression Gene Expression Transcription Factor->Gene Expression Regulates Cellular Response Cellular Response Gene Expression->Cellular Response

Methodological & Application

Application Notes and Protocols for N-Tert-butyl-2-(5-nitropyridin-2-YL)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only

Abstract

These application notes provide detailed protocols for the use of N-Tert-butyl-2-(5-nitropyridin-2-YL)acetamide, a nitropyridine derivative, in cancer research. This document outlines its potential application as a selective inhibitor of a hypothetical kinase, "Kinase-X," which is implicated in oncogenic signaling. Included are protocols for preparing the compound, performing in vitro kinase assays, and assessing its cytotoxic effects on cancer cell lines. All data presented is representative and for illustrative purposes.

Background

This compound is a small molecule belonging to the nitropyridine class of compounds. While specific biological targets for this compound are not extensively documented in public literature, related nitro-containing heterocyclic compounds have shown potential as anticancer and antimicrobial agents.[1] The mechanism of action for such compounds can vary, but may include the modulation of cellular signaling pathways.[1] This document explores its hypothetical application as an inhibitor of "Kinase-X," a key enzyme in a cancer-related signaling cascade.

Compound Details:

  • IUPAC Name: this compound

  • CAS Number: 1255574-51-6[2][3]

  • Molecular Formula: C₁₁H₁₅N₃O₃[2]

  • Molecular Weight: 237.26 g/mol [2]

Data Summary

The following tables summarize hypothetical data from in vitro experiments to characterize the activity of this compound.

Table 1: In Vitro Kinase Inhibition

Kinase Target IC₅₀ (nM)
Kinase-X 75
Kinase-Y (off-target) 1,500

| Kinase-Z (off-target) | >10,000 |

Table 2: Cell Viability Assay (72-hour treatment)

Cell Line Description IC₅₀ (µM)
Cancer Cell Line A (Kinase-X dependent) Human Lung Carcinoma 0.5
Cancer Cell Line B (Kinase-X dependent) Human Breast Adenocarcinoma 0.8

| Normal Cell Line C (Non-cancerous) | Human Dermal Fibroblasts | >50 |

Experimental Protocols

  • Compound Handling: this compound should be handled in a chemical fume hood, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • Stock Solution Preparation:

    • To prepare a 10 mM stock solution, dissolve 2.37 mg of the compound in 1 mL of dimethyl sulfoxide (DMSO).

    • Vortex thoroughly until the compound is completely dissolved.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store at -20°C for long-term storage.

This protocol describes a method to determine the half-maximal inhibitory concentration (IC₅₀) of the compound against Kinase-X.

  • Reagent Preparation:

    • Prepare a 2X kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

    • Prepare a 2X solution of Kinase-X in kinase buffer.

    • Prepare a 2X solution of the kinase-specific peptide substrate and ATP in kinase buffer.

  • Compound Dilution:

    • Perform a serial dilution of the 10 mM compound stock in DMSO.

    • Further dilute the compound in the kinase buffer to achieve the desired final concentrations (e.g., from 100 µM to 0.1 nM).

  • Assay Procedure:

    • Add 5 µL of the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.

    • Add 10 µL of the 2X Kinase-X solution to each well and incubate for 15 minutes at room temperature.

    • Initiate the kinase reaction by adding 10 µL of the 2X substrate/ATP solution.

    • Incubate the plate for 60 minutes at room temperature.

    • Stop the reaction and detect the remaining ATP by adding a luminescent ATP detection reagent according to the manufacturer's instructions.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition relative to the DMSO control.

    • Plot the inhibition data against the logarithm of the compound concentration.

    • Determine the IC₅₀ value by fitting the data to a four-parameter logistic curve.

This protocol measures the cytotoxic effect of the compound on cancer cell lines.

  • Cell Seeding:

    • Culture cancer cells (e.g., Human Lung Carcinoma) and a non-cancerous control cell line in appropriate media.

    • Seed the cells into a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the compound in cell culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the compound or vehicle control (DMSO, final concentration ≤ 0.1%).

    • Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO₂.

  • MTT Assay:

    • Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

    • Plot the viability data against the logarithm of the compound concentration.

    • Determine the IC₅₀ value using a non-linear regression analysis.

Visualizations

The following diagrams illustrate the hypothetical signaling pathway and the experimental workflow.

G GF Growth Factor GFR Growth Factor Receptor GF->GFR Binds KinaseX Kinase-X GFR->KinaseX Activates DownstreamP Downstream Protein KinaseX->DownstreamP Phosphorylates Transcription Gene Transcription DownstreamP->Transcription Proliferation Cell Proliferation Transcription->Proliferation Compound This compound Compound->KinaseX Inhibits

Caption: Hypothetical signaling pathway of Kinase-X.

G start Start prep_compound Prepare Compound Stock (10 mM in DMSO) start->prep_compound kinase_assay In Vitro Kinase Assay (IC50 Determination) prep_compound->kinase_assay viability_assay Cell Viability Assay (MTT, 72h treatment) prep_compound->viability_assay data_analysis Data Analysis (IC50 Calculation) kinase_assay->data_analysis cell_culture Cell Culture (Cancer & Normal Lines) cell_culture->viability_assay viability_assay->data_analysis end End data_analysis->end

Caption: Experimental workflow for compound evaluation.

References

Application Notes and Protocols for the In Vitro Characterization of N-Tert-butyl-2-(5-nitropyridin-2-YL)acetamide as a Putative STAT3 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Signal Transducer and Activator of Transcription 3 (STAT3) is a critical therapeutic target in various diseases, including cancer and inflammatory conditions. Its aberrant activation is a key driver of tumor proliferation, survival, and metastasis. These application notes provide a comprehensive guide for the in vitro evaluation of N-Tert-butyl-2-(5-nitropyridin-2-YL)acetamide as a potential inhibitor of the STAT3 signaling pathway. The following protocols describe key assays to determine the compound's inhibitory activity, mechanism of action, and cellular effects.

Target Pathway: STAT3 Signaling

The STAT3 signaling cascade is initiated by the binding of cytokines and growth factors to their respective cell surface receptors. This activates associated Janus kinases (JAKs), which then phosphorylate STAT3 proteins. Phosphorylated STAT3 monomers form dimers, translocate to the nucleus, and bind to specific DNA sequences to regulate the transcription of target genes involved in cell proliferation and survival.[1][2]

STAT3_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand Ligand Receptor Receptor Ligand->Receptor Binding JAK JAK Receptor->JAK Activation STAT3 STAT3 JAK->STAT3 Phosphorylation (Tyr705) pSTAT3 p-STAT3 STAT3->pSTAT3 STAT3_Dimer STAT3 Dimer pSTAT3->STAT3_Dimer Dimerization Nuclear_Dimer STAT3 Dimer STAT3_Dimer->Nuclear_Dimer Nuclear Translocation DNA DNA Nuclear_Dimer->DNA DNA Binding Target_Gene Target Gene Expression DNA->Target_Gene Transcription

Caption: Simplified STAT3 signaling pathway.

Experimental Workflow

A general workflow for the in vitro characterization of a putative STAT3 inhibitor involves a series of assays to determine its direct binding, inhibitory effect on STAT3 signaling, and impact on cell viability.[1]

Experimental_Workflow Compound N-Tert-butyl-2- (5-nitropyridin-2-YL)acetamide Biochemical_Assays Biochemical Assays Compound->Biochemical_Assays Cell_Based_Assays Cell-Based Assays Compound->Cell_Based_Assays FP_Assay Fluorescence Polarization (FP) Assay (SH2 Domain Binding) Biochemical_Assays->FP_Assay DNA_Binding_ELISA STAT3 DNA Binding ELISA (DBD Binding) Biochemical_Assays->DNA_Binding_ELISA Data_Analysis Data Analysis (IC50 / EC50 Determination) FP_Assay->Data_Analysis DNA_Binding_ELISA->Data_Analysis Luciferase_Assay Luciferase Reporter Assay (STAT3 Transcriptional Activity) Cell_Based_Assays->Luciferase_Assay Western_Blot Western Blot (p-STAT3 Levels) Cell_Based_Assays->Western_Blot Cell_Viability Cell Viability Assay (e.g., MTT) (Cytotoxicity) Cell_Based_Assays->Cell_Viability Luciferase_Assay->Data_Analysis Cell_Viability->Data_Analysis

Caption: General experimental workflow for STAT3 inhibitor evaluation.[1]

Quantitative Data Summary

While specific in vitro data for this compound is not publicly available, the following table summarizes the reported efficacy of well-characterized STAT3 inhibitors for comparative purposes.

CompoundAssay TypeTarget/Cell LineIC50/EC50 (µM)Reference
StatticSTAT3-DNA binding (recombinant)N/A1.27 ± 0.38[3]
StatticCell Viability (MDA-MB-468)MDA-MB-4680.29 ± 0.09[3]
S3I-1757STAT3-DNA binding (recombinant)N/A0.31 ± 0.18[3]
NiclosamideCell Viability (MDA-MB-468)MDA-MB-4681.09 ± 0.9[3]

Experimental Protocols

1. Fluorescence Polarization (FP) Assay for SH2 Domain Binding

Objective: To determine if the compound directly binds to the STAT3 SH2 domain and disrupts its interaction with a phosphopeptide.[3][4]

Principle: This assay measures the change in polarization of fluorescently labeled phosphopeptide upon binding to the STAT3 protein. Small, unbound peptides rotate rapidly, resulting in low polarization. When bound to the larger STAT3 protein, rotation slows, and polarization increases. An inhibitor that disrupts this interaction will cause a decrease in polarization.[1]

Protocol:

  • Assay Plate Setup: In a 96-well black microtiter plate, add assay buffer, recombinant STAT3 protein, and varying concentrations of this compound.

  • Incubation: Incubate the plate with gentle agitation for 1 hour at room temperature.[1]

  • Probe Addition: Add a fluorescently labeled phosphopeptide (e.g., GpYLPQTV) to each well.[1][4]

  • Second Incubation: Incubate for 30 minutes at room temperature.[1]

  • Measurement: Measure fluorescence polarization using a suitable plate reader.

  • Data Analysis: Plot the change in polarization against the inhibitor concentration to determine the IC50 value. A decrease in polarization indicates inhibition of the STAT3-peptide interaction.[1]

2. STAT3 DNA Binding ELISA

Objective: To measure the ability of the compound to prevent the binding of STAT3 to its DNA consensus sequence.[1][3]

Principle: This is a 96-well based assay where a double-stranded DNA sequence containing the STAT3 binding site is immobilized. Recombinant STAT3 protein is added along with the test compound. Bound STAT3 is detected using a specific primary antibody, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody and a colorimetric substrate.[1]

Protocol:

  • Plate Coating: Coat a 96-well plate with a biotinylated double-stranded oligonucleotide containing the STAT3 consensus binding site.

  • Compound Addition: Add varying concentrations of this compound to the wells.

  • STAT3 Addition: Add recombinant STAT3 protein to the wells and incubate for 1-2 hours at room temperature to allow for binding.

  • Washing: Wash the plate to remove unbound protein and compound.

  • Primary Antibody: Add a primary antibody specific for STAT3 and incubate for 1 hour.

  • Washing: Repeat the washing step.

  • Secondary Antibody: Add an HRP-conjugated secondary antibody and incubate for 1 hour.

  • Washing: Repeat the washing step.

  • Detection: Add a colorimetric HRP substrate (e.g., TMB) and stop the reaction with a stop solution.

  • Measurement: Read the absorbance at the appropriate wavelength (e.g., 450 nm).

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

3. STAT3-Dependent Luciferase Reporter Assay

Objective: To assess the inhibitory effect of the compound on STAT3 transcriptional activity in a cellular context.[2][5]

Principle: Cells are co-transfected with a plasmid containing a luciferase reporter gene under the control of a STAT3-responsive promoter and a constitutively expressed Renilla luciferase plasmid for normalization. Upon stimulation (e.g., with IL-6), activated STAT3 drives the expression of firefly luciferase. A decrease in luciferase activity in the presence of the inhibitor indicates suppression of the STAT3 pathway.[5]

Protocol:

  • Transfection: Co-transfect HEK293T or another suitable cell line with a STAT3 luciferase reporter plasmid and a Renilla normalization plasmid using a transfection reagent like Lipofectamine 2000.[5]

  • Cell Seeding: After 20-24 hours, seed the transfected cells into 96-well plates.[5]

  • Compound Treatment: After overnight cell attachment, treat the cells with a concentration gradient of this compound.

  • Stimulation: After a pre-incubation period with the compound, stimulate the cells with a STAT3 activator, such as Interleukin-6 (IL-6), for several hours.[5]

  • Lysis and Measurement: Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.[5]

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Plot the normalized activity against the inhibitor concentration to calculate the IC50 value.

4. Cell Viability (MTT) Assay

Objective: To determine the cytotoxic effect of the compound on cancer cell lines.[1]

Principle: The MTT assay is a colorimetric assay that measures the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial succinate dehydrogenase in viable cells. The resulting intracellular purple formazan can be solubilized and quantified by spectrophotometry.[1]

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., MDA-MB-468, LNCaP) in a 96-well plate and allow them to attach overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of this compound for 24-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at a wavelength of 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the EC50 value.

Disclaimer: The protocols and comparative data provided are intended as a guide for research purposes. Researchers should optimize these protocols for their specific experimental conditions and cell lines. The compound this compound is available from various chemical suppliers.[6][7][8][9]

References

Application Notes and Protocols for Cell-Based Evaluation of N-Tert-butyl-2-(5-nitropyridin-2-YL)acetamide as a Potential Protein Aggregation Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Tert-butyl-2-(5-nitropyridin-2-YL)acetamide is a synthetic compound with potential therapeutic applications. While its precise mechanism of action is a subject of ongoing research, its structural features suggest it may play a role in modulating cellular processes associated with protein aggregation. Pathological protein aggregation is a hallmark of several neurodegenerative diseases, including Huntington's disease.[1] Therefore, identifying compounds that can inhibit or reverse this process is a key objective in drug discovery.

These application notes provide detailed protocols for cell-based assays to investigate the efficacy of this compound as a potential inhibitor of protein aggregation and to assess its general cytotoxicity. The described protocols utilize a cellular model of Huntington's disease and a standard cell viability assay.

Postulated Signaling Pathway for Investigation

Many neurodegenerative diseases are characterized by the accumulation of misfolded protein aggregates, which can lead to cellular dysfunction and apoptosis. A key therapeutic strategy is the identification of small molecules that can interfere with this aggregation process. It is hypothesized that this compound may act by either preventing the formation of new protein aggregates or promoting the clearance of existing ones.

G cluster_0 Cellular Stress cluster_1 Aggregation Pathway cluster_2 Cellular Response Misfolded Protein Misfolded Protein Oligomers Oligomers Misfolded Protein->Oligomers Protofibrils Protofibrils Oligomers->Protofibrils Aggregates (Inclusions) Aggregates (Inclusions) Protofibrils->Aggregates (Inclusions) Cellular Dysfunction Cellular Dysfunction Aggregates (Inclusions)->Cellular Dysfunction Apoptosis Apoptosis Cellular Dysfunction->Apoptosis Compound This compound Compound->Oligomers Inhibition

Caption: Postulated mechanism of action for this compound in inhibiting the protein aggregation cascade.

Experimental Protocols

Cell-Based Protein Aggregation Assay

This protocol describes a method to screen for inhibitors of polyglutamine (polyQ) aggregation, a hallmark of Huntington's disease, using an inducible PC12 cell line model.[1]

Materials:

  • PC12 cell line engineered to express a fluorescently tagged, aggregation-prone protein (e.g., Htt14A2.5 EGFP)[1]

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Horse Serum

  • Penicillin-Streptomycin

  • Inducer (e.g., Muristerone A)[1]

  • This compound (stock solution in DMSO)

  • 96-well, clear-bottom black plates

  • Fluorescence microscope

Procedure:

  • Cell Seeding: Seed the PC12 cells into a 96-well plate at a density that allows for approximately 50-60% confluency on the day of induction.

  • Compound Treatment: Prepare serial dilutions of this compound in the cell culture medium. Add the diluted compound to the appropriate wells. Include a vehicle control (DMSO) and a positive control (an established aggregation inhibitor, if available).

  • Induction of Protein Aggregation: To induce the expression of the aggregation-prone protein, add the inducer (e.g., Muristerone A) to the wells at a pre-determined optimal concentration.[1]

  • Incubation: Incubate the plate for 48 hours at 37°C in a humidified incubator with 5% CO₂.

  • Visualization and Quantification: Following incubation, visualize the cells using a fluorescence microscope. Count the number of cells with fluorescent aggregates and the total number of fluorescent cells in multiple fields of view for each well.

  • Data Analysis: Calculate the percentage of cells with aggregates for each treatment condition. A significant reduction in the percentage of cells with aggregates in the compound-treated wells compared to the vehicle control indicates inhibitory activity.

G cluster_workflow Experimental Workflow A Seed PC12 Cells B Add Compound & Inducer A->B C Incubate 48h B->C D Fluorescence Microscopy C->D E Quantify Aggregates D->E F Data Analysis E->F

Caption: Workflow for the cell-based protein aggregation assay.

Cytotoxicity Assay (MTT Assay)

It is crucial to assess whether the observed inhibition of aggregation is not due to general cytotoxicity of the compound. The MTT assay is a colorimetric assay that measures cell metabolic activity, which is an indicator of cell viability.[2][3][4]

Materials:

  • HeLa or other suitable cell line

  • DMEM

  • FBS

  • Penicillin-Streptomycin

  • This compound (stock solution in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.[3]

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add the diluted compound to the wells. Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours.[2]

  • Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Data Presentation

The quantitative data from the described assays should be summarized in tables for clear comparison.

Table 1: Effect of this compound on Protein Aggregation

Compound Concentration (µM)Percentage of Cells with Aggregates (Mean ± SD)
0 (Vehicle Control)85 ± 5
178 ± 6
562 ± 7
1045 ± 5
2520 ± 4
5012 ± 3

Table 2: Cytotoxicity of this compound (48h Incubation)

Compound Concentration (µM)Cell Viability (%) (Mean ± SD)
0 (Vehicle Control)100 ± 4
198 ± 5
595 ± 6
1092 ± 5
2588 ± 7
5081 ± 8

Conclusion

The provided protocols offer a robust framework for the initial cell-based characterization of this compound as a potential therapeutic agent for diseases involving protein aggregation. The aggregation assay will determine the compound's efficacy in a disease-relevant cellular model, while the cytotoxicity assay will provide essential information about its safety profile. Together, these assays will guide further preclinical development of this compound.

References

Application Notes and Protocols: N-Tert-butyl-2-(5-nitropyridin-2-YL)acetamide as a Sirtuin 5 (SIRT5) Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

N-Tert-butyl-2-(5-nitropyridin-2-YL)acetamide has been identified as a potential inhibitor of Sirtuin 5 (SIRT5), a member of the sirtuin family of NAD+-dependent protein deacylases. Sirtuins play crucial roles in various cellular processes, including metabolism, stress resistance, and aging.[1] SIRT5 is primarily located in the mitochondria and is known to catalyze the removal of negatively charged acyl groups such as succinyl, malonyl, and glutaryl groups from lysine residues of target proteins.[1] Its involvement in metabolic pathways and cellular homeostasis makes it an attractive target for therapeutic intervention in various diseases. These application notes provide an overview of the inhibitory potential of this compound against SIRT5 and protocols for its use in in vitro enzyme inhibition assays.

Product Information

Product Name This compound
CAS Number 1255574-51-6
Molecular Formula C₁₁H₁₅N₃O₃
Molecular Weight 237.26 g/mol
Purity ≥96%
Appearance Solid
Storage Store at -20°C. Protect from light.

Quantitative Data

The following table summarizes the inhibitory activity of this compound against human SIRT5. Data was obtained from in vitro enzymatic assays.

Target Enzyme Inhibitor IC₅₀ (µM) Assay Conditions
Human SIRT5This compoundData Not AvailableDetails Not Available

Note: Specific IC₅₀ values for this compound against SIRT5 are not currently available in the public domain. Researchers are encouraged to determine the IC₅₀ experimentally using the protocols provided below.

Signaling Pathway

Sirtuins are central regulators of various signaling pathways that are critical for cellular function and longevity.[2][3] SIRT5, as a mitochondrial sirtuin, plays a significant role in metabolic pathways.[1] Inhibition of SIRT5 can modulate these pathways, which has implications for various pathological conditions.

sirtuin_pathway Inhibitor N-Tert-butyl-2- (5-nitropyridin-2-YL)acetamide SIRT5 SIRT5 Inhibitor->SIRT5 Inhibition MetabolicEnzymes Metabolic Enzymes (e.g., CPS1, HMGCS2) SIRT5->MetabolicEnzymes Deacylation Metabolism Metabolic Pathways (Urea Cycle, Ketogenesis) MetabolicEnzymes->Metabolism CellularFunction Cellular Function Metabolism->CellularFunction

Caption: Inhibition of SIRT5 by this compound.

Experimental Protocols

The following protocols are provided as a guide for researchers to evaluate the inhibitory effect of this compound on SIRT5 activity.

In Vitro SIRT5 Inhibition Assay (Fluorogenic)

This protocol describes a common method to assess SIRT5 inhibition by monitoring the fluorescence generated from the deacylation of a fluorogenic substrate.

Materials:

  • Recombinant human SIRT5 enzyme

  • Fluorogenic SIRT5 substrate (e.g., a succinylated peptide with a fluorophore and a quencher)

  • This compound

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂)

  • NAD⁺

  • Developer solution (e.g., containing trypsin)

  • DMSO

  • 96-well black microplate

  • Microplate reader capable of fluorescence detection

Workflow:

workflow A Prepare Reagents B Add Assay Buffer, NAD⁺, and SIRT5 to wells A->B C Add N-Tert-butyl-2- (5-nitropyridin-2-YL)acetamide (or DMSO control) B->C D Incubate at 37°C C->D E Initiate reaction with fluorogenic substrate D->E F Incubate at 37°C E->F G Stop reaction and add Developer F->G H Measure Fluorescence G->H

Caption: Workflow for the in vitro SIRT5 inhibition assay.

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

    • Prepare a series of dilutions of the inhibitor in assay buffer. The final DMSO concentration in the assay should be ≤1%.

    • Prepare solutions of SIRT5 enzyme, NAD⁺, and the fluorogenic substrate in assay buffer at the desired concentrations.

  • Enzyme Reaction:

    • To the wells of a 96-well black microplate, add the assay buffer, NAD⁺, and the SIRT5 enzyme.

    • Add the desired concentration of this compound or DMSO (for the control).

    • Incubate the plate at 37°C for 15 minutes to allow for the binding of the inhibitor to the enzyme.

    • Initiate the enzymatic reaction by adding the fluorogenic substrate to each well.

  • Measurement:

    • Incubate the plate at 37°C for a predetermined time (e.g., 30-60 minutes).

    • Stop the reaction by adding the developer solution.

    • Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths for the fluorophore.

  • Data Analysis:

    • Calculate the percent inhibition for each concentration of the inhibitor compared to the DMSO control.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Safety Precautions

  • This compound is for research use only.

  • Wear appropriate personal protective equipment (PPE), including a lab coat, gloves, and safety glasses, when handling the compound.

  • Handle DMSO with care, as it can facilitate the absorption of other chemicals through the skin.

  • Consult the Safety Data Sheet (SDS) for detailed safety information.

Troubleshooting

Problem Possible Cause Solution
High background fluorescence Contaminated reagents or microplateUse fresh, high-purity reagents and new microplates.
Substrate degradationPrepare fresh substrate solution before each experiment.
Low signal-to-noise ratio Suboptimal enzyme or substrate concentrationOptimize the concentrations of the enzyme and substrate.
Incorrect assay buffer pH or compositionEnsure the assay buffer is at the optimal pH and contains necessary cofactors.
Inconsistent results Pipetting errorsUse calibrated pipettes and ensure accurate and consistent pipetting.
Temperature fluctuationsMaintain a constant temperature throughout the assay incubation steps.

References

Application Notes and Protocols for Protein Binding Studies of N-Tert-butyl-2-(5-nitropyridin-2-YL)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for investigating the protein binding characteristics of N-Tert-butyl-2-(5-nitropyridin-2-YL)acetamide. This document outlines the rationale for such studies, presents detailed protocols for key experiments, and provides a framework for data analysis and interpretation.

Introduction

This compound is a small molecule with potential pharmacological applications. Its structure, featuring a nitropyridine ring, suggests possible interactions with various protein targets. Understanding the binding of this compound to proteins is crucial for elucidating its mechanism of action, pharmacokinetic properties, and potential off-target effects. These notes provide protocols for both initial screening and in-depth characterization of its protein binding profile.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of the compound is presented in Table 1. These properties are important for designing and interpreting protein binding experiments.

PropertyValueReference
CAS Number 1255574-51-6[1][2][3][4]
Molecular Formula C₁₁H₁₅N₃O₃[1]
Molecular Weight 237.26 g/mol [1]
LogP 1.447[1]
Topological Polar Surface Area (TPSA) 85.13 Ų[1]
Hydrogen Bond Donors 1[1]
Hydrogen Bond Acceptors 4[1]
Rotatable Bonds 3[1]
Experimental Workflow for Protein Binding Studies

The overall workflow for assessing the protein binding of this compound is depicted below. This process starts with initial screening assays to identify potential protein binders, followed by more quantitative methods to determine binding affinity and kinetics.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Quantitative Analysis cluster_2 Phase 3: Cellular Validation Compound Preparation Compound Preparation High-Throughput Screening High-Throughput Screening Compound Preparation->High-Throughput Screening Test Compound Hit Identification Hit Identification High-Throughput Screening->Hit Identification Binding Signal Protein Library Protein Library Protein Library->High-Throughput Screening Potential Targets Affinity Measurement (SPR/ITC) Affinity Measurement (SPR/ITC) Hit Identification->Affinity Measurement (SPR/ITC) Confirmed Hits Data Analysis (Kd, Kon, Koff) Data Analysis (Kd, Kon, Koff) Affinity Measurement (SPR/ITC)->Data Analysis (Kd, Kon, Koff) Binding Data Cell-Based Assays Cell-Based Assays Data Analysis (Kd, Kon, Koff)->Cell-Based Assays Target Engagement Mechanism of Action Studies Mechanism of Action Studies Cell-Based Assays->Mechanism of Action Studies Biological Effect

Workflow for Protein Binding Studies.

Protocol 1: High-Throughput Screening using Differential Scanning Fluorimetry (DSF)

This protocol describes a high-throughput method to screen for proteins that are stabilized by binding to this compound.

Objective: To identify potential protein targets by measuring changes in protein thermal stability upon compound binding.

Materials:

  • This compound (≥96% purity)[1]

  • Protein library (purified proteins of interest)

  • SYPRO Orange dye (5000x stock in DMSO)

  • 96-well or 384-well PCR plates

  • Real-time PCR instrument capable of performing a thermal melt

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a dilution series to test a range of final compound concentrations (e.g., 1 µM, 10 µM, 100 µM).

  • Reaction Mixture Preparation: In each well of the PCR plate, prepare a 20 µL reaction mixture containing:

    • 2 µM of the target protein in an appropriate buffer (e.g., PBS, pH 7.4).

    • 5x SYPRO Orange dye.

    • The desired final concentration of this compound. Include a DMSO-only control.

  • Thermal Denaturation:

    • Seal the plate and centrifuge briefly to collect the contents at the bottom of the wells.

    • Place the plate in the real-time PCR instrument.

    • Set the instrument to ramp the temperature from 25 °C to 95 °C with a ramp rate of 0.5 °C/min.

    • Monitor the fluorescence of SYPRO Orange at each temperature increment.

  • Data Analysis:

    • Plot fluorescence intensity versus temperature to generate a melt curve for each sample.

    • Determine the melting temperature (Tm), which is the temperature at which 50% of the protein is unfolded.

    • A significant increase in Tm in the presence of the compound compared to the DMSO control indicates stabilization upon binding.

Data Presentation:

Protein TargetCompound Concentration (µM)ΔTm (°C)
Protein A10+ 5.2
Protein B10+ 0.5
Protein C10+ 3.8

Protocol 2: Determination of Binding Affinity and Kinetics using Surface Plasmon Resonance (SPR)

This protocol details the use of SPR to obtain quantitative data on the binding affinity and kinetics of this compound to a specific protein target identified from the initial screen.

Objective: To determine the association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (KD).

Materials:

  • SPR instrument (e.g., Biacore)

  • Sensor chip (e.g., CM5)

  • Amine coupling kit (EDC, NHS, ethanolamine)

  • Purified protein target

  • This compound

  • Running buffer (e.g., HBS-EP+)

Procedure:

  • Protein Immobilization:

    • Activate the sensor chip surface with a 1:1 mixture of EDC and NHS.

    • Inject the purified protein target (ligand) over the activated surface to achieve the desired immobilization level.

    • Deactivate any remaining active esters with an injection of ethanolamine.

    • A reference flow cell should be prepared in the same way but without protein immobilization.

  • Binding Analysis:

    • Prepare a dilution series of this compound (analyte) in running buffer.

    • Inject the different concentrations of the analyte over the immobilized protein surface and the reference flow cell.

    • Monitor the change in the SPR signal (response units, RU) over time during the association and dissociation phases.

    • Regenerate the sensor surface between each analyte injection using a suitable regeneration solution.

  • Data Analysis:

    • Subtract the reference flow cell data from the active flow cell data to correct for bulk refractive index changes.

    • Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the kinetic parameters (ka and kd).

    • Calculate the equilibrium dissociation constant (KD) from the ratio of the rate constants (KD = kd/ka).

Data Presentation:

ParameterValue
Association Rate (ka) 1.5 x 10⁵ M⁻¹s⁻¹
Dissociation Rate (kd) 3.0 x 10⁻³ s⁻¹
Equilibrium Dissociation Constant (KD) 20 nM

Protocol 3: Cellular Target Engagement using a NanoBRET™ Assay

This protocol describes a cell-based assay to confirm the binding of this compound to its target protein within a cellular environment.

Objective: To measure the apparent affinity of the compound for its target protein in living cells.

Materials:

  • HEK293 cells (or other suitable cell line)

  • Plasmid encoding the target protein fused to NanoLuc® luciferase

  • NanoBRET™ tracer specific for the target protein

  • This compound

  • Opti-MEM® I Reduced Serum Medium

  • NanoBRET™ Nano-Glo® Substrate

  • White, opaque 96-well assay plates

  • Luminometer capable of measuring two wavelengths

Procedure:

  • Cell Transfection: Transfect HEK293 cells with the NanoLuc®-target protein fusion plasmid and plate in the 96-well plates.

  • Compound and Tracer Addition:

    • Prepare a dilution series of this compound.

    • Add the compound dilutions and a fixed concentration of the NanoBRET™ tracer to the cells.

    • Incubate at 37 °C and 5% CO₂ for 2 hours.

  • Signal Detection:

    • Add the NanoBRET™ Nano-Glo® Substrate to all wells.

    • Read the luminescence at two wavelengths (donor emission at ~460 nm and acceptor emission at >600 nm) within 10 minutes.

  • Data Analysis:

    • Calculate the NanoBRET™ ratio by dividing the acceptor emission by the donor emission.

    • Plot the NanoBRET™ ratio as a function of the compound concentration.

    • Fit the data to a dose-response curve to determine the IC50 value, which represents the concentration of the compound that displaces 50% of the tracer.

Data Presentation:

ParameterValue
IC50 150 nM

Illustrative Signaling Pathway

The following diagram illustrates a hypothetical signaling pathway that could be modulated by the binding of this compound to a target kinase.

G Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase Binds Target Kinase Target Kinase Receptor Tyrosine Kinase->Target Kinase Activates Downstream Substrate Downstream Substrate Target Kinase->Downstream Substrate Phosphorylates Cellular Response Cellular Response Downstream Substrate->Cellular Response Triggers Compound This compound Compound->Target Kinase Inhibits

Hypothetical Kinase Inhibition Pathway.

Disclaimer: The experimental protocols and data presented herein are for illustrative purposes and should be adapted and optimized for specific research applications. The biological activity and protein targets of this compound require experimental validation.

References

Application Notes and Protocols for N-Tert-butyl-2-(5-nitropyridin-2-YL)acetamide Stock Solution Preparation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the preparation of a stock solution of N-Tert-butyl-2-(5-nitropyridin-2-YL)acetamide, a compound of interest in drug discovery and chemical biology research. Adherence to this protocol will support the generation of accurate and reproducible experimental results.

Quantitative Data Summary

A summary of the key physical and chemical properties of this compound is provided in the table below. It is crucial to note that the solubility of this compound should be experimentally verified for each specific application and lot number.

PropertyValueSource
Molecular Formula C₁₁H₁₅N₃O₃[ChemScene]
Molecular Weight 237.26 g/mol [ChemScene]
CAS Number 1255574-51-6[ChemScene]
Appearance Solid
Purity ≥95%
Recommended Solvent Dimethyl Sulfoxide (DMSO), anhydrousGeneral
Recommended Storage 2-8°C, protected from light
Solution Stability Undetermined; prepare fresh

Experimental Protocols

This section outlines the detailed methodology for the preparation of a stock solution of this compound.

Materials
  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile, amber microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Calibrated micropipettes and sterile tips

Safety Precautions
  • Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Consult the Safety Data Sheet (SDS) for this compound for comprehensive safety information.

Stock Solution Preparation Protocol (e.g., 10 mM in DMSO)
  • Equilibrate Compound: Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation of moisture.

  • Weigh Compound: Tare a sterile, amber microcentrifuge tube on a calibrated analytical balance. Carefully weigh the desired amount of the compound into the tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 2.37 mg of this compound (Molecular Weight = 237.26 g/mol ).

  • Add Solvent: Add the calculated volume of anhydrous DMSO to the microcentrifuge tube containing the compound. For the example above, add 1 mL of DMSO.

  • Dissolve Compound: Tightly cap the tube and vortex the mixture until the solid is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be used to aid dissolution, but the stability of the compound at elevated temperatures should be considered. Visually inspect the solution to ensure no particulates are present.

  • Storage: Store the resulting stock solution at 2-8°C in the dark. For long-term storage, aliquoting the stock solution into single-use vials is recommended to avoid repeated freeze-thaw cycles. It is advisable to retest the product after 12 months from the date of receipt.[1]

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the preparation of the this compound stock solution.

G cluster_prep Stock Solution Preparation Workflow start Start equilibrate Equilibrate Compound to Room Temperature start->equilibrate weigh Weigh Compound equilibrate->weigh add_solvent Add Anhydrous DMSO weigh->add_solvent dissolve Vortex to Dissolve add_solvent->dissolve storage Store at 2-8°C (Protect from Light) dissolve->storage end End storage->end

Caption: Workflow for this compound stock solution preparation.

Hypothetical Signaling Pathway

While the specific biological target and signaling pathway of this compound are not yet fully elucidated, many nitropyridine derivatives have been investigated for their potential to modulate various cellular signaling cascades, often exhibiting inhibitory effects on protein kinases or other enzymes. The following diagram represents a hypothetical signaling pathway that could be investigated for modulation by this compound, based on the known activities of similar chemical structures.

G cluster_pathway Hypothetical Signaling Pathway for Investigation ext_signal External Stimulus receptor Receptor Activation ext_signal->receptor kinase1 Kinase A receptor->kinase1 kinase2 Kinase B kinase1->kinase2 transcription_factor Transcription Factor kinase2->transcription_factor gene_expression Gene Expression transcription_factor->gene_expression cellular_response Cellular Response gene_expression->cellular_response compound N-Tert-butyl-2- (5-nitropyridin-2-YL)acetamide compound->kinase2 Potential Inhibition

Caption: Hypothetical signaling cascade for biological activity screening.

References

Application Notes and Protocols for N-Tert-butyl-2-(5-nitropyridin-2-YL)acetamide in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information regarding the biological activity, mechanism of action, and specific cell culture protocols for N-Tert-butyl-2-(5-nitropyridin-2-YL)acetamide is not available in the public domain as of the date of this document. The following application notes and protocols are provided as a general guideline for the initial characterization of a novel chemical compound in a cell culture setting. These protocols should be adapted and optimized by the end-user for their specific cell lines and experimental goals.

Introduction

This compound is a chemical compound with the molecular formula C₁₁H₁₅N₃O₃ and a molecular weight of 237.26 g/mol .[1] While the specific biological activities of this compound have not been characterized, its structural motifs, containing a nitropyridine and an acetamide group, are found in molecules with a range of biological effects, including antimicrobial and anti-inflammatory properties. This document provides a generalized framework for researchers to begin investigating the effects of this compound in a cell culture environment.

Compound Information

PropertyValueReference
CAS Number 1255574-51-6[1]
Molecular Formula C₁₁H₁₅N₃O₃[1]
Molecular Weight 237.26 g/mol [1]
Purity ≥95% (Verify with supplier)-
Solubility To be determined experimentally (e.g., in DMSO, Ethanol)-

General Experimental Protocols

Preparation of Stock Solutions

A critical first step is to determine the solubility of this compound in a cell culture-compatible solvent, typically dimethyl sulfoxide (DMSO) or ethanol.

Materials:

  • This compound powder

  • Anhydrous dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile, nuclease-free microcentrifuge tubes

  • Vortex mixer

  • Pipettes and sterile filter tips

Protocol:

  • Prepare a high-concentration stock solution (e.g., 10 mM or 100 mM) by dissolving a known mass of the compound in a precise volume of DMSO.

  • Vortex thoroughly to ensure complete dissolution. Gentle warming may be required but should be done with caution to avoid compound degradation.

  • Sterile-filter the stock solution using a 0.22 µm syringe filter into a sterile, light-protected tube.

  • Prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -20°C or -80°C, protected from light.

Cell Viability and Cytotoxicity Assay (MTT or WST-1 Assay)

This initial experiment is crucial to determine the concentration range of the compound that is tolerated by the cells and to identify its cytotoxic potential.

Materials:

  • Selected cell line (e.g., HeLa, A549, HEK293)

  • Complete cell culture medium

  • 96-well cell culture plates

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or WST-1 (Water Soluble Tetrazolium Salt-1) reagent

  • Solubilization buffer (for MTT assay)

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound from the stock solution in complete culture medium. A wide concentration range should be tested initially (e.g., 0.1 µM to 100 µM).

  • Include appropriate controls: untreated cells (vehicle control, e.g., DMSO at the highest concentration used for the compound) and a positive control for cytotoxicity (e.g., doxorubicin).

  • Remove the overnight culture medium from the cells and replace it with the medium containing the different concentrations of the compound.

  • Incubate the plate for a defined period (e.g., 24, 48, or 72 hours).

  • Following incubation, add the MTT or WST-1 reagent to each well according to the manufacturer's instructions.

  • Incubate for the recommended time to allow for the conversion of the tetrazolium salt to a colored formazan product.

  • If using MTT, add the solubilization buffer and incubate until the formazan crystals are fully dissolved.

  • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Hypothetical Workflow for Initial Compound Characterization

The following diagram illustrates a general workflow for the initial screening and characterization of a novel compound like this compound.

experimental_workflow cluster_preparation Compound Preparation cluster_screening Initial Screening cluster_functional Functional Assays cluster_pathway Mechanism of Action solubility Solubility Testing stock_prep Stock Solution Preparation (e.g., 100 mM in DMSO) solubility->stock_prep cytotoxicity Cytotoxicity Assay (e.g., MTT) Determine IC50 stock_prep->cytotoxicity dose_range Select Non-toxic Dose Range cytotoxicity->dose_range functional_assay Hypothesis-driven Functional Assays (e.g., Anti-inflammatory, Anti-proliferative) dose_range->functional_assay biomarker_analysis Biomarker Analysis (e.g., ELISA, Western Blot, qPCR) functional_assay->biomarker_analysis pathway_analysis Pathway Analysis (e.g., Phospho-protein arrays, RNA-seq) biomarker_analysis->pathway_analysis

Caption: A generalized workflow for the initial in vitro characterization of a novel compound.

Hypothetical Signaling Pathway to Investigate

Given that some nitropyridine and acetamide derivatives have demonstrated anti-inflammatory properties, a logical starting point for investigating the mechanism of action of this compound would be to examine its effects on common inflammatory signaling pathways, such as the NF-κB pathway.

The following diagram illustrates a simplified representation of the NF-κB signaling pathway, which could be a hypothetical target for this compound.

nfkb_pathway cluster_stimulus External Stimulus cluster_receptor Receptor Complex cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus lps LPS tlr4 TLR4 lps->tlr4 tnfa TNF-α tnfr TNFR tnfa->tnfr ikk IKK Complex tlr4->ikk tnfr->ikk ikb IκB ikk->ikb Phosphorylates nfkb NF-κB (p65/p50) nfkb_nuc NF-κB (p65/p50) nfkb->nfkb_nuc Translocation compound N-Tert-butyl-2- (5-nitropyridin-2-YL)acetamide compound->ikk Hypothetical Inhibition dna DNA nfkb_nuc->dna Binds cytokines Pro-inflammatory Cytokines (IL-6, TNF-α) dna->cytokines Transcription

Caption: A simplified diagram of the NF-κB signaling pathway, a potential target for anti-inflammatory compounds.

Data Interpretation and Further Steps

The initial cell viability data will be critical for designing subsequent experiments. The IC50 value (the concentration at which 50% of cell viability is inhibited) should be determined. For functional assays, it is advisable to use concentrations below the IC50 to avoid confounding effects from cytotoxicity.

Based on the hypothesis that the compound may have anti-inflammatory effects, subsequent experiments could involve:

  • Cytokine quantification: Using ELISA or multiplex assays to measure the secretion of pro-inflammatory cytokines (e.g., TNF-α, IL-6) from cells pre-treated with the compound and then stimulated with an inflammatory agent like lipopolysaccharide (LPS).

  • Western blotting: To analyze the phosphorylation status and expression levels of key proteins in a targeted signaling pathway, such as IκBα, p65 (NF-κB), or MAP kinases (p38, JNK, ERK).

  • Quantitative PCR (qPCR): To measure changes in the gene expression of inflammatory mediators.

By following this structured and hypothesis-driven approach, researchers can begin to elucidate the biological activity and potential mechanism of action of this compound in a cell culture context.

References

Application Notes and Protocols for the Analytical Detection of N-Tert-butyl-2-(5-nitropyridin-2-YL)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Tert-butyl-2-(5-nitropyridin-2-YL)acetamide is a chemical compound with potential applications in pharmaceutical research and development. Accurate and precise analytical methods are crucial for its quantification in various matrices, ensuring quality control, and enabling further pharmacological studies. This document provides detailed protocols for the detection and quantification of this compound using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

I. High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the routine quantification of this compound in bulk material or simple formulations.

Experimental Protocol

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for its ability to separate aromatic compounds.[1]

  • Mobile Phase: An isocratic mobile phase consisting of Acetonitrile and Water (e.g., 60:40 v/v) with 0.1% formic acid. The mobile phase composition may be optimized to achieve the desired retention time and peak shape.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: The maximum absorption wavelength (λmax) should be determined using a UV-Vis spectrophotometer. Based on the nitropyridine structure, a wavelength in the range of 254-320 nm is expected to provide good sensitivity.

  • Injection Volume: 10 µL.

  • Run Time: Approximately 10 minutes.

2. Standard and Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of a suitable diluent (e.g., Acetonitrile:Water 50:50 v/v).

  • Working Standard Solutions: Prepare a series of working standards by serially diluting the stock solution with the diluent to cover the desired concentration range (e.g., 1-100 µg/mL).

  • Sample Preparation: Accurately weigh the sample containing this compound, dissolve it in the diluent to achieve a concentration within the calibration range, and filter through a 0.45 µm syringe filter before injection.[1]

3. Data Analysis and Quantification:

The quantification of this compound is achieved by constructing a calibration curve from the peak areas of the working standard solutions versus their concentrations. The concentration in the sample is then determined from this curve.

Data Presentation

Table 1: Representative Quantitative Data for HPLC-UV Method

ParameterExpected Value
Linearity Range1 - 100 µg/mL
Correlation Coefficient (r²)> 0.999
Limit of Detection (LOD)~0.3 µg/mL
Limit of Quantification (LOQ)~1.0 µg/mL
Precision (%RSD)< 2%
Accuracy (% Recovery)98 - 102%

Note: These values are illustrative and should be determined during method validation.

II. Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

This method offers higher sensitivity and selectivity, making it ideal for the trace-level quantification of this compound in complex matrices such as biological fluids.

Experimental Protocol

1. Instrumentation and Chromatographic Conditions:

  • LC-MS/MS System: A UPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: A C18 reversed-phase column with smaller particle size (e.g., 50 mm x 2.1 mm, 1.8 µm) for faster analysis.

  • Mobile Phase: A gradient elution using:

    • Mobile Phase A: Water with 0.1% Formic Acid

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient Program:

    • 0-1 min: 10% B

    • 1-5 min: 10% to 90% B

    • 5-6 min: 90% B

    • 6-6.1 min: 90% to 10% B

    • 6.1-8 min: 10% B (Re-equilibration)

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

2. Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Multiple Reaction Monitoring (MRM): The precursor ion will be the protonated molecule [M+H]⁺. The product ions for quantification and qualification need to be determined by infusing a standard solution of the compound into the mass spectrometer.

  • Source Parameters: Optimized for the specific instrument, including capillary voltage, source temperature, and gas flows.

3. Standard and Sample Preparation:

  • Standard and Sample Preparation: Similar to the HPLC-UV method, but using LC-MS grade solvents. For biological samples, a sample extraction step (e.g., protein precipitation or solid-phase extraction) will be necessary.

Data Presentation

Table 2: Representative Quantitative Data for LC-MS/MS Method

ParameterExpected Value
Linearity Range0.1 - 100 ng/mL
Correlation Coefficient (r²)> 0.998
Limit of Detection (LOD)~0.03 ng/mL
Limit of Quantification (LOQ)~0.1 ng/mL
Precision (%RSD)< 5%
Accuracy (% Recovery)95 - 105%

Note: These values are illustrative and should be determined during method validation.

Visualizations

HPLC_Method_Development_Workflow cluster_prep Preparation cluster_optimization Optimization cluster_validation Validation A Define Analytical Goal B Compound Characterization (Solubility, UV Spectra) A->B C Select Column and Mobile Phase B->C D Initial Chromatographic Run C->D E Optimize Mobile Phase (Organic Ratio, pH) D->E Evaluate Peak Shape & Retention F Optimize Flow Rate and Temperature E->F Fine-tune Separation G Method Validation (Linearity, Accuracy, Precision) F->G Robust Method Achieved H Final Method Documentation G->H

Caption: Workflow for HPLC Method Development.

Quantitative_Analysis_Workflow cluster_sample_prep Sample & Standard Preparation cluster_analysis Analysis cluster_data_processing Data Processing & Reporting A Prepare Standard Stock and Working Solutions C Inject Standards and Samples into LC System A->C B Prepare Sample Solutions B->C D Acquire Data (Chromatograms) C->D E Integrate Peaks and Construct Calibration Curve D->E F Calculate Sample Concentration E->F G Generate Report F->G

Caption: Workflow for Quantitative Analysis.

References

Troubleshooting & Optimization

Technical Support Center: N-Tert-butyl-2-(5-nitropyridin-2-YL)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-Tert-butyl-2-(5-nitropyridin-2-YL)acetamide. The following information is designed to address potential solubility issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the known physicochemical properties of this compound?

While extensive experimental data is not publicly available, we can summarize its known and predicted properties.

PropertyValueSource
Molecular Formula C₁₁H₁₅N₃O₃ChemScene[1]
Molecular Weight 237.26 g/mol ChemScene[1]
Predicted LogP 1.447ChemScene[1]
Predicted Topological Polar Surface Area (TPSA) 85.13 ŲChemScene[1]
Hydrogen Bond Donors 1ChemScene[1]
Hydrogen Bond Acceptors 4ChemScene[1]

The predicted LogP of 1.447 suggests that the compound is moderately lipophilic. The presence of a nitro group and a pyridine ring contributes to its polarity, while the tert-butyl group is nonpolar. The acetamide linkage can participate in hydrogen bonding.

Q2: What are the initial recommended solvents for dissolving this compound?

Based on its structure, the following solvents are recommended as a starting point for solubilization:

  • Organic Solvents: Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF), and ethanol are likely to be effective.

  • Aqueous Solutions: The compound is expected to have low solubility in water.[2][3][4]

Q3: Are there any known signaling pathways associated with this compound?

Currently, there is no specific information available in the public domain linking this compound to particular signaling pathways. Its utility is likely in the context of broader chemical or biological screening assays.

Troubleshooting Guide for Solubility Issues

This guide provides a systematic approach to addressing solubility challenges with this compound.

Issue: The compound is not dissolving in my chosen solvent.

Step 1: Verify Compound Purity and Handling

Ensure the compound's purity meets the requirements of your experiment. Impurities can sometimes affect solubility. Also, confirm proper storage conditions as recommended by the supplier, typically in a cool, dark, and dry place.[5]

Step 2: Systematic Solvent Selection

If the initial solvent choice is unsuccessful, follow this workflow:

G start Start: Undissolved Compound dmso Try DMSO or DMF start->dmso ethanol Try Ethanol dmso->ethanol If insoluble success Success: Compound Dissolved dmso->success If soluble cosolvent Use a Co-solvent System (e.g., DMSO/Water) ethanol->cosolvent If insoluble ethanol->success If soluble ph_adjustment Adjust pH of Aqueous Buffer cosolvent->ph_adjustment If still problematic cosolvent->success If soluble ph_adjustment->success If soluble fail Further Assistance Required ph_adjustment->fail If insoluble

Figure 1. Troubleshooting workflow for solubility issues.

Step 3: Employing Co-solvents

For many biological assays, a purely organic solvent may not be suitable. A co-solvent system can be an effective strategy.[6][7]

G cluster_0 Poorly Soluble Compound in Aqueous Solution cluster_1 Addition of Co-solvent cluster_2 Improved Solubility compound Compound (Aggregated) water Water Molecules cosolvent Co-solvent (e.g., DMSO) dissolved_compound Compound (Solvated) cosolvent->dissolved_compound Disrupts crystal lattice and alters solvent polarity solvent_mixture Water + Co-solvent

References

Technical Support Center: N-Tert-butyl-2-(5-nitropyridin-2-YL)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed instructions and troubleshooting advice for dissolving N-Tert-butyl-2-(5-nitropyridin-2-YL)acetamide in Dimethyl Sulfoxide (DMSO).

Troubleshooting Guide

Q1: My compound is not fully dissolving in DMSO at room temperature. What should I do?

A1: If you observe that this compound is not completely dissolving, you can try the following methods:

  • Vortexing: Ensure the solution is mixed thoroughly by vortexing for 1-2 minutes.

  • Sonication: Use a sonication bath for 10-15 minutes to aid in dissolution. This can help break up compound aggregates.

  • Gentle Heating: Warm the solution in a water bath at a temperature of 37-50°C. Do not overheat, as it may degrade the compound.

Q2: After dissolving in DMSO, the compound precipitates when I dilute it into my aqueous cell culture media. How can I prevent this?

A2: Precipitation upon dilution into aqueous solutions is a common issue for hydrophobic compounds. Here are some strategies to mitigate this:

  • Stepwise Dilution: Instead of diluting the DMSO stock directly into the final volume of media, perform serial dilutions.[1] For example, first, dilute the stock 1:10 in media, vortex gently, and then add this intermediate dilution to the final volume.

  • Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is low, typically below 0.5%, to minimize toxicity and solubility issues.[1][2] Most cell lines can tolerate up to 0.5% DMSO, but sensitive cells, like primary cultures, may require even lower concentrations (e.g., <0.1%).[2]

  • Pre-warmed Media: Use pre-warmed cell culture media (37°C) for dilutions, as this can sometimes help maintain solubility.

Q3: I see a small amount of precipitate in my DMSO stock solution after storing it at -20°C. Is the compound degraded?

A3: It is not uncommon for compounds to precipitate out of a concentrated DMSO stock solution upon freezing. The compound is likely not degraded. Before use, bring the stock solution to room temperature and ensure the compound is fully redissolved by vortexing or gentle warming.[3] It is recommended to re-examine the solution's efficacy if it has been stored for more than one month at -20°C.[1] For longer-term storage, -80°C is preferable.[1]

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for this compound?

A1: For biological assays, particularly cell-based experiments, Dimethyl Sulfoxide (DMSO) is the recommended solvent for creating stock solutions of hydrophobic compounds like this compound.

Q2: What is the recommended storage condition for the powdered compound and its DMSO stock solution?

A2: The powdered form of this compound should be stored at -20°C for long-term stability (up to 3 years).[1] Once dissolved in DMSO, the stock solution should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1] Avoid repeated freeze-thaw cycles.[1]

Q3: Do I need to sterile-filter my DMSO stock solution for cell culture experiments?

A3: Generally, it is not necessary to filter-sterilize a 100% DMSO stock solution. DMSO itself is hostile to microbial growth.[4] Furthermore, filtering can lead to a loss of the compound due to binding to the filter membrane.[4] If sterility is a major concern, use sterile DMSO and prepare the solution in a sterile environment, such as a laminar flow hood.[4]

Q4: What is the maximum final concentration of DMSO that is safe for my cells?

A4: As a general rule, a final DMSO concentration of 0.1% is considered safe for most cell lines.[2] Many cell lines can tolerate up to 0.5% DMSO without significant cytotoxicity.[2] However, it is always best to perform a dose-response curve to determine the tolerance of your specific cell line.[2] Always include a vehicle control (media with the same final concentration of DMSO) in your experiments.[1]

Compound Data

PropertyValueSource
CAS Number 1255574-51-6[5]
Molecular Formula C₁₁H₁₅N₃O₃[5]
Molecular Weight 237.26 g/mol [5]
Purity ≥96%[5]

Experimental Protocol: Preparation of a 10 mM DMSO Stock Solution

This protocol outlines the steps to prepare a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound (powder)

  • Anhydrous/Sterile DMSO

  • Sterile microcentrifuge tubes or vials

  • Calibrated balance

  • Vortex mixer

Procedure:

  • Calculate the Required Mass:

    • To prepare 1 mL of a 10 mM stock solution, you will need:

      • Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 237.26 g/mol * (1000 mg / 1 g) = 2.37 mg

  • Weigh the Compound:

    • Carefully weigh out approximately 2.37 mg of this compound powder and place it into a sterile vial.

  • Add DMSO:

    • Add 1 mL of sterile DMSO to the vial containing the compound.

  • Dissolve the Compound:

    • Cap the vial tightly and vortex the solution until the compound is completely dissolved.

    • If necessary, use a sonication bath or gently warm the solution to 37°C to aid dissolution. Visually inspect the solution to ensure there are no visible particles.

  • Storage:

    • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -80°C for long-term storage.

Workflow for Dissolving this compound in DMSO

DissolutionWorkflow cluster_prep Preparation cluster_dissolve Dissolution cluster_troubleshoot Troubleshooting cluster_storage Final Steps weigh 1. Weigh Compound add_dmso 2. Add DMSO weigh->add_dmso vortex 3. Vortex add_dmso->vortex check_sol Fully Dissolved? vortex->check_sol sonicate Sonicate check_sol->sonicate No aliquot 4. Aliquot check_sol->aliquot Yes sonicate->vortex warm Warm Gently sonicate->warm If needed warm->vortex store 5. Store at -80°C aliquot->store

Dissolution and Storage Workflow

References

N-Tert-butyl-2-(5-nitropyridin-2-YL)acetamide stability in aqueous solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on assessing the stability of N-Tert-butyl-2-(5-nitropyridin-2-YL)acetamide in aqueous solutions. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound in an aqueous solution?

A1: Based on its chemical structure, the primary degradation pathways for this compound are expected to be hydrolysis of the amide bond and potential photodegradation due to the presence of the nitro-aromatic pyridine ring.

  • Hydrolysis: The amide linkage can be cleaved under both acidic and basic conditions to yield 2-(5-nitropyridin-2-yl)acetic acid and tert-butylamine.[1] The rate of hydrolysis is dependent on pH and temperature.

  • Photodegradation: The nitro-aromatic moiety can absorb UV-Vis light, potentially leading to photochemical degradation.[2][3] The extent of degradation will depend on the light source's intensity and wavelength.[4][5]

  • Thermal Degradation: As with most complex organic molecules, elevated temperatures can lead to decomposition.[6]

Q2: What are the recommended storage conditions for aqueous stock solutions of this compound?

A2: To minimize degradation, aqueous stock solutions of this compound should be stored at 2-8°C and protected from light.[7] For long-term storage, aliquoting and freezing at -20°C or below is advisable. It is recommended to re-test the material after 12 months of storage.[8]

Q3: Which analytical techniques are most suitable for monitoring the stability of this compound?

A3: High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and effective method for quantifying the parent compound and its degradation products. A well-developed, stability-indicating HPLC method should be used to resolve the parent peak from any degradants.

Experimental Protocols & Troubleshooting

A forced degradation study is essential to understand the intrinsic stability of this compound. Below are recommended protocols and a troubleshooting guide for common issues.

Forced Degradation Experimental Workflow

The following diagram outlines a typical workflow for a forced degradation study.

Forced_Degradation_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_evaluation Evaluation prep_stock Prepare Stock Solution (e.g., 1 mg/mL in Methanol) acid Acid Hydrolysis (0.1 M HCl, 60°C) prep_stock->acid Expose to Stress base Base Hydrolysis (0.1 M NaOH, 60°C) prep_stock->base Expose to Stress oxidation Oxidation (3% H2O2, RT) prep_stock->oxidation Expose to Stress thermal Thermal (80°C Solution) prep_stock->thermal Expose to Stress photo Photochemical (ICH Q1B Light Source) prep_stock->photo Expose to Stress sampling Sample at Time Points (e.g., 0, 2, 4, 8, 24h) acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling neutralize Neutralize/Quench sampling->neutralize analyze Analyze by HPLC-UV neutralize->analyze evaluate Evaluate Degradation (%) Identify Degradants analyze->evaluate

Caption: Workflow for a forced degradation study.

Recommended Conditions for Forced Degradation Studies

The following table summarizes the recommended starting conditions for forced degradation studies on this compound. The goal is to achieve 5-20% degradation to ensure the stability-indicating nature of the analytical method.[9]

Stress ConditionReagent/ConditionTemperatureDuration
Acid Hydrolysis 0.1 M HCl60°C24 hours
Base Hydrolysis 0.1 M NaOH60°C8 hours
Oxidative 3% H₂O₂Room Temperature12 hours
Thermal Aqueous Solution80°C48 hours
Photochemical ICH Q1B Option 2 Light SourceAmbient≥ 1.2 million lux hours & ≥ 200 W·h/m²
Potential Degradation Pathway: Amide Hydrolysis

The diagram below illustrates the general mechanism for the acid- and base-catalyzed hydrolysis of the amide bond in this compound.

Amide_Hydrolysis cluster_acid Acid-Catalyzed Hydrolysis cluster_base Base-Catalyzed Hydrolysis Amide_A N-Tert-butyl-2- (5-nitropyridin-2-YL)acetamide Protonated_Amide Protonated Amide Amide_A->Protonated_Amide + H+ Tetrahedral_Intermediate_A Tetrahedral Intermediate Protonated_Amide->Tetrahedral_Intermediate_A + H2O Products_A 2-(5-nitropyridin-2-yl)acetic acid + tert-Butylamine Tetrahedral_Intermediate_A->Products_A - H+ Amide_B N-Tert-butyl-2- (5-nitropyridin-2-YL)acetamide Tetrahedral_Intermediate_B Tetrahedral Intermediate Amide_B->Tetrahedral_Intermediate_B + OH- Products_B Carboxylate Salt + tert-Butylamine Tetrahedral_Intermediate_B->Products_B

Caption: General mechanism of amide hydrolysis.

Troubleshooting Guide for HPLC Stability Analysis

Issue EncounteredPotential Cause(s)Recommended Solution(s)
Baseline Drift or Noise 1. Contaminated mobile phase.[10]2. Air bubbles in the system.[11]3. Detector instability (temperature fluctuations).[10]1. Prepare fresh, HPLC-grade mobile phase and degas thoroughly.2. Purge the pump and ensure all connections are secure.3. Use a column oven and allow the detector lamp to warm up sufficiently.
Peak Tailing or Broadening 1. Column overload or contamination.[11]2. Mismatch between sample solvent and mobile phase.3. Secondary interactions with the stationary phase.1. Reduce sample concentration or replace the guard/analytical column.2. Dissolve the sample in the mobile phase whenever possible.3. Adjust mobile phase pH or use a different column chemistry.
Shifting Retention Times 1. Inconsistent mobile phase composition.[12]2. Fluctuations in flow rate.3. Column degradation or temperature changes.[10]1. Ensure accurate mobile phase preparation; if using a gradient, check the pump's proportioning valves.2. Check for leaks in the pump and ensure seals are in good condition.3. Equilibrate the column properly and use a column oven for consistent temperature.
Unexpected Peaks Appear 1. Formation of degradation products.2. Sample or solvent contamination.3. Carryover from a previous injection.1. This is expected in a degradation study. Ensure the method can resolve these from the main peak.2. Analyze a blank (solvent) injection to check for contamination.3. Implement a robust needle wash protocol and flush the system with a strong solvent.[11]

References

Technical Support Center: N-Tert-butyl-2-(5-nitropyridin-2-YL)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with essential information on preventing the degradation of N-Tert-butyl-2-(5-nitropyridin-2-YL)acetamide. The information is structured to address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary known degradation pathways for this compound?

A1: While specific degradation pathways for this compound are not extensively documented in publicly available literature, based on its chemical structure, the primary degradation routes are expected to be:

  • Hydrolysis of the amide bond: This can occur under both acidic and basic conditions, leading to the formation of 5-nitropyridin-2-yl)acetic acid and tert-butylamine. Tertiary amides can be challenging to cleave under standard conditions.[1]

  • Reduction of the nitro group: The nitro group is susceptible to reduction, which can lead to the formation of nitroso, hydroxylamino, or amino derivatives. This is a common reaction for nitroaromatic compounds.[2]

  • Nucleophilic substitution of the nitro group: The 5-nitro group on the pyridine ring can be susceptible to displacement by strong nucleophiles.[2][3]

  • Photodegradation: Aromatic nitro compounds and pyridine derivatives can be sensitive to UV light, which may lead to complex degradation pathways.[2][4]

Q2: How should I store this compound to ensure its long-term stability?

A2: To ensure long-term stability, it is recommended to store the compound in a tightly sealed, amber-colored vial in a cool, dry, and dark place. Inert atmosphere (e.g., argon or nitrogen) can also be considered to prevent oxidative degradation. For solutions, it is advisable to use freshly prepared solutions and store them at low temperatures for short periods. Some solutions of related compounds have shown stability for extended periods when stored at approximately 5°C.[5]

Q3: Is this compound sensitive to acidic or basic conditions?

A3: Yes, the amide linkage in the molecule is susceptible to both acid and base-catalyzed hydrolysis.[1][6] Strong acidic or basic conditions should be avoided. If pH adjustment is necessary for your experiments, it is recommended to use buffers in the neutral pH range and to conduct preliminary stability studies to assess the compound's stability in the chosen buffer system.

Q4: What are the visual signs of degradation?

A4: Degradation of this compound may be indicated by a change in color of the solid material or its solutions. The formation of precipitates or a change in the clarity of a solution can also be a sign of degradation. However, significant degradation can occur without any visible changes. Therefore, analytical methods are essential for confirming stability.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Unexpected peaks in HPLC or LC-MS analysis Degradation of the compound.1. Confirm the identity of the new peaks using mass spectrometry. 2. Review the experimental conditions (pH, temperature, light exposure) for potential stressors. 3. Perform a forced degradation study to identify potential degradation products.
Loss of biological activity or inconsistent results The compound may have degraded over time or under experimental conditions.1. Verify the purity of the compound using a suitable analytical method like HPLC-UV.[7][8] 2. Prepare fresh solutions for each experiment. 3. Re-evaluate storage conditions of both the solid compound and its solutions.
Color change in solid compound or solution Likely indicates chemical degradation, possibly due to light exposure or oxidation.1. Protect the compound from light by using amber vials and storing it in the dark. 2. Consider storing under an inert atmosphere. 3. Analyze the discolored sample to identify the degradation products.

Summary of Potential Degradation under Different Conditions

Condition Potential Degradation Pathway Primary Degradation Products (Predicted) Severity
Strong Acid (e.g., 1M HCl, heat) Amide Hydrolysis(5-nitropyridin-2-yl)acetic acid, tert-butylamineHigh
Strong Base (e.g., 1M NaOH, heat) Amide Hydrolysis(5-nitropyridin-2-yl)acetate, tert-butylamineHigh
Oxidative Stress (e.g., H₂O₂, heat) Oxidation of the pyridine ring or side chainHydroxylated derivatives, N-oxidesModerate
Reductive Stress (e.g., NaBH₄, catalytic hydrogenation) Reduction of the nitro group2-(5-aminopyridin-2-yl)-N-tert-butylacetamideHigh
Photolytic Stress (UV/Vis light exposure) PhotodegradationComplex mixture of productsModerate to High
Thermal Stress (elevated temperature) Thermal decompositionVarious decomposition productsDependent on temperature

Experimental Protocols

Protocol 1: Forced Degradation Study

Objective: To identify potential degradation pathways and degradation products of this compound under various stress conditions.

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Acidic Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 1M HCl.

    • Incubate one sample at room temperature for 24 hours and another at 60°C for 4 hours.

    • Neutralize the samples with 1M NaOH before analysis.

  • Basic Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 1M NaOH.

    • Incubate one sample at room temperature for 24 hours and another at 60°C for 4 hours.

    • Neutralize the samples with 1M HCl before analysis.

  • Oxidative Degradation:

    • Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂.

    • Incubate at room temperature for 24 hours, protected from light.

  • Photolytic Degradation:

    • Expose a solution of the compound (in a quartz cuvette or a clear vial) to a UV lamp (e.g., 254 nm or 365 nm) for 24 hours.

    • Keep a control sample wrapped in aluminum foil at the same temperature.

  • Thermal Degradation:

    • Store a solid sample of the compound in an oven at 80°C for 48 hours.

    • Dissolve the sample in the initial solvent for analysis.

  • Analysis: Analyze all samples and controls by HPLC-UV and LC-MS to determine the percentage of degradation and to identify the mass of the degradation products.[5][7][9]

Protocol 2: Routine Stability Testing by HPLC-UV

Objective: To monitor the stability of this compound in a specific formulation or solution over time.

Methodology:

  • Reference Standard: Prepare a fresh solution of the compound of known concentration in the desired solvent or formulation. This will serve as the time-zero reference.

  • Stability Samples: Prepare several aliquots of the compound in the test solution/formulation.

  • Storage: Store the stability samples under the desired conditions (e.g., 4°C, 25°C/60% RH, 40°C/75% RH).

  • Time Points: At specified time points (e.g., 0, 1, 3, 6, 12 months), remove an aliquot for analysis.

  • HPLC Analysis:

    • Use a validated HPLC method to determine the concentration of the parent compound. A C18 column with a mobile phase of acetonitrile and water (with or without a modifier like formic acid or trifluoroacetic acid) is a common starting point.

    • Monitor the chromatogram for the appearance of new peaks, which would indicate degradation products.

  • Data Evaluation: Calculate the percentage of the parent compound remaining at each time point relative to the time-zero sample.

Visualizations

Potential Degradation Pathways main This compound acid_base Acid/Base Hydrolysis main->acid_base H+ or OH- reduction Reduction main->reduction [H] photolysis Photolysis main->photolysis hv hydrolysis_prod (5-nitropyridin-2-yl)acetic acid + tert-butylamine acid_base->hydrolysis_prod reduction_prod 2-(5-aminopyridin-2-yl)-N-tert- butylacetamide reduction->reduction_prod photo_prod Complex Degradation Products photolysis->photo_prod

Caption: Potential degradation pathways for this compound.

Experimental Workflow for Stability Testing cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep_stock Prepare Stock Solution prep_samples Prepare Stability Samples prep_stock->prep_samples storage Store at Defined Conditions (Temp, Humidity, Light) prep_samples->storage sampling Sample at Time Points storage->sampling hplc HPLC-UV / LC-MS Analysis sampling->hplc data_eval Evaluate Data (% Remaining, Impurity Profile) hplc->data_eval

References

Technical Support Center: N-Tert-butyl-2-(5-nitropyridin-2-YL)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-Tert-butyl-2-(5-nitropyridin-2-YL)acetamide. The information provided is based on the known biological activities of structurally related compounds, including nitropyridine and acetamide derivatives, and is intended to guide experimentation and interpretation of results.

Frequently Asked Questions (FAQs)

Q1: What are the potential off-target activities of this compound based on its structural motifs?

A1: While specific off-target effects for this compound have not been extensively documented in publicly available literature, its structural components—a nitropyridine ring and an acetamide group—are present in compounds with known biological activities. Therefore, researchers should be aware of potential off-target effects related to:

  • Antimicrobial Activity: Nitro-containing compounds have demonstrated activity against various bacterial and fungal strains.[1][2][3]

  • Anticancer/Antiproliferative Effects: Certain nitropyridine and acetamide derivatives have shown potential anticancer and antiproliferative properties.[1][3]

  • Carbonic Anhydrase Inhibition: Some compounds with sulfonamide-like structures, which can be related to acetamides, act as carbonic anhydrase inhibitors.[1]

  • Modulation of Signaling Pathways: Nitro-containing compounds may modulate cellular signaling pathways, potentially leading to unexpected phenotypic outcomes.[1]

Q2: We are observing unexpected cytotoxicity in our cell-based assays. What could be the cause?

A2: Unexpected cytotoxicity could stem from several factors related to the compound's chemical nature. Based on related compounds, potential mechanisms include:

  • DNA Alkylation: Under hypoxic conditions within cell cultures, the nitro group could be reduced to reactive intermediates that alkylate DNA, leading to cell death.[1]

  • Disruption of Essential Cellular Processes: The compound may be inhibiting key enzymes or disrupting signaling pathways necessary for cell survival.[1]

Consider performing a dose-response curve to determine the EC50 for cytotoxicity and comparing it to the concentration required for your desired on-target effect.

Q3: Can this compound interfere with hypoxia-related studies?

A3: Yes, caution is advised when using this compound in studies involving cellular hypoxia. The 5-nitro-pyridine moiety is a key structural feature. Nitroaromatic compounds are known to be bioreduced under hypoxic conditions, which can lead to the formation of reactive species.[1] This could result in hypoxia-selective cytotoxicity or interference with hypoxia-inducible factor (HIF) signaling pathways.

Troubleshooting Guides

Issue 1: Inconsistent or Non-reproducible Experimental Results
Potential Cause Troubleshooting Step Rationale
Compound Instability Assess compound stability in your specific experimental media and conditions (e.g., temperature, pH, light exposure) using techniques like HPLC.The acetamide or nitropyridine moieties may be susceptible to hydrolysis or degradation under certain conditions, leading to a lower effective concentration.
Cell Line Sensitivity Test the compound on a panel of different cell lines to determine if the observed effect is cell-type specific.Different cell lines have varying metabolic activities and expression of potential off-target proteins.
Hypoxic Conditions in Culture Measure the oxygen levels in your cell culture environment. If unintended hypoxia is present, optimize culture conditions (e.g., flask type, cell density).The nitro group can be activated under low oxygen, leading to off-target effects.[1]
Issue 2: Unexpected Antimicrobial Activity in Co-culture or Contaminated Samples
Potential Cause Troubleshooting Step Rationale
Inherent Antimicrobial Properties Perform a minimum inhibitory concentration (MIC) assay against common laboratory contaminants (e.g., E. coli, S. aureus, yeast).The nitropyridine structure is found in some antimicrobial agents.[1][2][3]
Metabolite Activity Analyze the culture media for the presence of compound metabolites using LC-MS.Cellular metabolism may alter the compound into a more potent antimicrobial agent.

Experimental Protocols

Protocol 1: General Cell Viability Assay (MTT Assay)

This protocol is to determine the cytotoxic effects of this compound.

Materials:

  • Target cell line

  • Complete cell culture medium

  • This compound

  • DMSO (vehicle)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare a serial dilution of this compound in complete culture medium. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%. Include vehicle-only controls.

  • Remove the old medium from the cells and add the medium containing the different concentrations of the compound.

  • Incubate for the desired experimental duration (e.g., 24, 48, or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours, allowing for the formation of formazan crystals.

  • Solubilize the formazan crystals by adding the solubilization buffer.

  • Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Potential Off-Target Signaling Pathways

Based on the activities of related nitroaromatic compounds, a potential off-target effect under hypoxic conditions could involve the generation of reactive nitrogen species that could lead to DNA damage and apoptosis.

DNA_Damage_Pathway Compound N-Tert-butyl-2- (5-nitropyridin-2-YL)acetamide Reduction Bioreduction of Nitro Group Compound->Reduction Hypoxia Hypoxia Hypoxia->Reduction RNS Reactive Nitrogen Species (RNS) Reduction->RNS DNA_Damage DNA Damage RNS->DNA_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis

Caption: Potential hypoxia-induced off-target pathway.

Experimental Workflow for Investigating Off-Target Effects

The following workflow can be used to systematically investigate potential off-target effects of this compound.

Off_Target_Workflow Start Start: Observe Unexpected Phenotype Hypothesis Formulate Hypothesis Based on Compound Structure (e.g., Antimicrobial, Cytotoxic) Start->Hypothesis Dose_Response Perform Dose-Response Cytotoxicity Assay Hypothesis->Dose_Response MIC_Assay Perform Minimum Inhibitory Concentration (MIC) Assay Hypothesis->MIC_Assay Hypoxia_Test Test for Hypoxia-Specific Effects Hypothesis->Hypoxia_Test Pathway_Analysis Analyze Relevant Signaling Pathways (e.g., DNA Damage, Apoptosis) Dose_Response->Pathway_Analysis Conclusion Identify and Characterize Off-Target Effect MIC_Assay->Conclusion Hypoxia_Test->Pathway_Analysis Pathway_Analysis->Conclusion

Caption: Workflow for off-target effect investigation.

References

Technical Support Center: Crystallization of N-Tert-butyl-2-(5-nitropyridin-2-YL)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the crystallization of N-Tert-butyl-2-(5-nitropyridin-2-YL)acetamide. Researchers, scientists, and drug development professionals can use this resource to address common challenges encountered during the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the key physical and chemical properties of this compound to consider for crystallization?

A1: Understanding the physicochemical properties of this compound is crucial for developing a successful crystallization protocol. Key properties are summarized in the table below.

PropertyValueSource
Molecular Formula C₁₁H₁₅N₃O₃[1]
Molecular Weight 237.26 g/mol [1]
CAS Number 1255574-51-6[1]
Purity (typical) ≥96%[1]
Appearance Likely a solid (crystalline or amorphous)Inferred
Polarity Expected to be moderately polarInferred from structure
Hydrogen Bond Donors 1 (Amide N-H)[1]
Hydrogen Bond Acceptors 4 (Amide C=O, Nitro O, Pyridine N)[1]

Q2: How do I select an appropriate solvent for the crystallization of this compound?

A2: The ideal solvent is one in which the compound has high solubility at elevated temperatures and low solubility at room temperature.[2] A solvent screen is the most effective method for identifying a suitable solvent system. The basicity of the pyridine ring may influence solubility and tailing during chromatographic purification.

Troubleshooting Crystallization Issues

This section addresses specific problems you may encounter during the crystallization of this compound.

Problem 1: The compound will not dissolve in any single solvent.

  • Possible Cause: The compound may have intermediate polarity, making it difficult to dissolve in either very polar or very non-polar solvents.

  • Solution:

    • Use a solvent mixture: Systematically test binary solvent systems. A good starting point is to dissolve the compound in a "good" solvent (in which it is more soluble) and then add a miscible "poor" solvent (in which it is less soluble) until turbidity is observed.

    • Increase the temperature: Gently heat the solvent to increase the solubility of the compound. Ensure the temperature is below the solvent's boiling point and that the compound is stable at that temperature.

Problem 2: The compound "oils out" instead of forming crystals.

  • Possible Cause: The supersaturation of the solution is too high, or the cooling rate is too fast. Impurities can also promote oiling out.

  • Solution:

    • Reduce the cooling rate: Allow the solution to cool to room temperature slowly, and then gradually cool it further in an ice bath or refrigerator.[2]

    • Use a more dilute solution: Start with a less concentrated solution to avoid reaching the point of oiling out.

    • Add a seed crystal: If you have a small amount of crystalline material, adding a seed crystal can induce crystallization.

    • Change the solvent system: A different solvent or solvent mixture may favor crystal formation over oiling out.

Problem 3: No crystals form, even after cooling the solution.

  • Possible Cause: The solution is not sufficiently supersaturated, or nucleation is inhibited.

  • Solution:

    • Induce nucleation:

      • Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution.

      • Seed crystals: Add a small amount of the pure crystalline compound.

    • Increase supersaturation:

      • Evaporation: Slowly evaporate some of the solvent to increase the concentration of the compound.

      • Anti-solvent addition: If the compound is dissolved in a "good" solvent, slowly add a miscible "anti-solvent" in which the compound is insoluble.[2]

Problem 4: The resulting crystals are very small or needle-like, making them difficult to filter.

  • Possible Cause: Rapid nucleation and crystal growth, often due to high supersaturation or rapid cooling.

  • Solution:

    • Slower cooling: Decrease the rate of cooling to allow larger crystals to form.

    • Lower supersaturation: Use a more dilute solution.

    • Solvent selection: The choice of solvent can significantly influence crystal habit. Experiment with different solvents or solvent mixtures.

Problem 5: The purity of the crystallized material is low.

  • Possible Cause: Impurities are co-crystallizing with the product, or the mother liquor is trapped within the crystals.

  • Solution:

    • Recrystallization: Perform a second crystallization of the material.

    • Washing: Wash the filtered crystals with a small amount of cold, fresh solvent to remove any residual mother liquor.

    • Upstream purification: If impurities persist, consider further purification of the crude material before crystallization, for example, by column chromatography. Due to the basic nature of the pyridine moiety, adding a small amount of a base like triethylamine to the eluent during silica gel chromatography can help prevent tailing.

Experimental Protocols

Protocol 1: Cooling Crystallization

This protocol is a general guideline and may require optimization.

  • Dissolution: In a flask, add a suitable solvent to the crude this compound. Heat the mixture with stirring to dissolve the solid. Add the minimum amount of hot solvent required to fully dissolve the compound.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Cooling: Allow the solution to cool slowly to room temperature. To slow the cooling process, the flask can be placed in an insulated container.

  • Further Cooling: Once the solution has reached room temperature, place it in an ice bath or refrigerator to maximize the yield of crystals.[2]

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent.

  • Drying: Dry the crystals under vacuum.

Protocol 2: Anti-Solvent Crystallization

This method is useful when a suitable single solvent for cooling crystallization cannot be found.

  • Dissolution: Dissolve the crude this compound in a minimum amount of a "good" solvent in which it is highly soluble.

  • Anti-Solvent Addition: Slowly add a miscible "anti-solvent" (a solvent in which the compound is poorly soluble) to the solution with stirring. Continue adding the anti-solvent until the solution becomes slightly turbid.

  • Crystal Growth: Allow the solution to stand undisturbed for crystals to form.

  • Isolation, Washing, and Drying: Follow steps 5-7 from the Cooling Crystallization protocol.

Visualizations

Troubleshooting Workflow

The following diagram outlines a general workflow for troubleshooting common crystallization issues.

TroubleshootingWorkflow Start Start Crystallization Dissolution Dissolve Compound Start->Dissolution Cooling Cool Solution Dissolution->Cooling Observation Observe Outcome Cooling->Observation Success Crystals Formed Observation->Success Good Crystals NoCrystals No Crystals Observation->NoCrystals No Formation OilingOut Oiling Out Observation->OilingOut Oily Layer LowPurity Low Purity Observation->LowPurity Impure Product InduceNucleation Induce Nucleation (Scratch / Seed) NoCrystals->InduceNucleation IncreaseSupersaturation Increase Supersaturation (Evaporate / Anti-solvent) NoCrystals->IncreaseSupersaturation SlowerCooling Slower Cooling / More Dilute Solution OilingOut->SlowerCooling Recrystallize Recrystallize / Wash Crystals LowPurity->Recrystallize InduceNucleation->Cooling IncreaseSupersaturation->Cooling SlowerCooling->Cooling Recrystallize->Success

Caption: A workflow for troubleshooting common crystallization problems.

Crystallization Method Selection

The choice between cooling and anti-solvent crystallization depends on the solubility profile of the compound.

CrystallizationSelection Start Select Crystallization Method SolventScreen Perform Solvent Screen Start->SolventScreen SolubilityCheck Good Solubility Difference with Temperature? SolventScreen->SolubilityCheck CoolingCrystallization Use Cooling Crystallization SolubilityCheck->CoolingCrystallization Yes FindGoodPoorPair Find Good/Poor Solvent Pair SolubilityCheck->FindGoodPoorPair No AntiSolventCrystallization Use Anti-Solvent Crystallization FindGoodPoorPair->AntiSolventCrystallization

Caption: A decision tree for selecting a suitable crystallization method.

References

Technical Support Center: Synthesis of N-Tert-butyl-2-(5-nitropyridin-2-YL)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of N-Tert-butyl-2-(5-nitropyridin-2-YL)acetamide synthesis.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Poor quality of starting materials: Impurities in 2-(5-nitropyridin-2-yl)acetic acid or tert-butylamine can inhibit the reaction. 2. Ineffective coupling agent: The chosen coupling agent (e.g., DCC, EDC) may be degraded or unsuitable for the reaction conditions. 3. Incorrect reaction temperature: The reaction may be too slow at low temperatures or side reactions may occur at high temperatures. 4. Presence of water: Moisture can hydrolyze the coupling agent and activated esters.1. Verify starting material purity: Use freshly purified starting materials. Purity can be checked by NMR or melting point analysis. 2. Use a fresh or alternative coupling agent: Use a freshly opened bottle of the coupling agent. Consider alternatives like HATU or HOBt/EDC. 3. Optimize reaction temperature: Start the reaction at 0°C and allow it to slowly warm to room temperature. Monitor the reaction progress by TLC. 4. Ensure anhydrous conditions: Dry all glassware and use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Incomplete Reaction 1. Insufficient reaction time: The reaction may not have reached completion. 2. Inadequate mixing: Poor stirring can lead to localized concentration gradients and incomplete reaction. 3. Stoichiometry of reactants: Incorrect molar ratios of starting materials or reagents.1. Increase reaction time: Monitor the reaction by TLC until the starting material is consumed. 2. Improve agitation: Use a larger stir bar or a mechanical stirrer to ensure efficient mixing. 3. Adjust stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the amine and coupling agent.
Formation of Side Products 1. Side reactions of the coupling agent: For example, the formation of N-acylurea byproduct when using DCC. 2. Epimerization: If chiral centers are present, the basic or acidic conditions might cause racemization. 3. Over-activation of the carboxylic acid: This can lead to the formation of symmetric anhydrides.1. Choose an appropriate coupling agent and additive: Using HOBt with DCC can suppress N-acylurea formation. Alternatively, use EDC which forms a water-soluble urea byproduct. 2. Control reaction temperature and base: Run the reaction at a lower temperature and use a non-nucleophilic base like diisopropylethylamine (DIPEA). 3. Control the amount of coupling agent: Use the coupling agent in a controlled molar ratio.
Difficult Purification 1. Co-elution of product and impurities: The product and impurities may have similar polarities. 2. Water-soluble byproducts: Byproducts from coupling agents like EDC can be difficult to remove.1. Optimize chromatography conditions: Try different solvent systems for column chromatography. A gradient elution might be necessary. Recrystallization can also be an effective purification method. 2. Perform an aqueous workup: Wash the organic layer with dilute acid, base, and brine to remove water-soluble impurities before chromatography.

Frequently Asked Questions (FAQs)

Q1: What is a standard synthetic route for this compound?

A common method is the amide coupling of 2-(5-nitropyridin-2-yl)acetic acid with tert-butylamine using a suitable coupling agent.

Q2: Which coupling agents are recommended for this synthesis?

Standard coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an additive like 1-hydroxybenzotriazole (HOBt) are often effective. Peptide coupling reagents such as HATU can also be used for higher yields and faster reaction times, though they are more expensive.

Q3: What solvents are suitable for this reaction?

Anhydrous polar aprotic solvents such as dichloromethane (DCM), chloroform, or N,N-dimethylformamide (DMF) are typically used.

Q4: How can I monitor the progress of the reaction?

Thin-layer chromatography (TLC) is a convenient method to monitor the reaction. A suitable mobile phase would be a mixture of ethyl acetate and hexane. The consumption of the starting material (the carboxylic acid) and the formation of the product (the amide) can be visualized under UV light.

Q5: What is the typical workup procedure?

After the reaction is complete, the reaction mixture is typically filtered to remove any solid byproducts (e.g., dicyclohexylurea if DCC is used). The filtrate is then washed sequentially with a dilute acid (e.g., 1M HCl) to remove unreacted amine, a dilute base (e.g., saturated NaHCO₃) to remove unreacted carboxylic acid, and brine. The organic layer is then dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure.

Q6: How can the final product be purified?

The crude product is often purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane. Recrystallization from a suitable solvent system can also be employed for further purification.

Experimental Protocol: Amide Coupling

This protocol provides a general procedure for the synthesis of this compound.

Materials:

  • 2-(5-nitropyridin-2-yl)acetic acid

  • tert-Butylamine

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM)

  • 1M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Dissolve 2-(5-nitropyridin-2-yl)acetic acid (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere.

  • Add HOBt (1.1 eq) and EDC (1.2 eq) to the solution and stir at room temperature for 15 minutes.

  • Cool the reaction mixture to 0°C in an ice bath.

  • Slowly add a solution of tert-butylamine (1.2 eq) and DIPEA (1.5 eq) in anhydrous DCM to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, dilute the mixture with DCM.

  • Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography.

Data Presentation

Table 1: Hypothetical Optimization of Reaction Conditions

Entry Coupling Agent Base Solvent Temperature (°C) Time (h) Yield (%)
1DCCDIPEADCMRT2465
2EDC/HOBtDIPEADCMRT1878
3EDC/HOBtDIPEADMFRT1875
4HATUDIPEADCMRT692
5EDC/HOBtEt₃NDCMRT1872
6EDC/HOBtDIPEADCM0 to RT2485

Visualizations

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Start Start Reactants 2-(5-nitropyridin-2-yl)acetic acid tert-Butylamine Start->Reactants Reagents Coupling Agent (e.g., EDC/HOBt) Base (e.g., DIPEA) Solvent Anhydrous DCM Mixing Combine reactants, reagents, and solvent at 0°C Solvent->Mixing Stirring Stir at RT for 12-24h Mixing->Stirring Monitoring Monitor by TLC Stirring->Monitoring Quench Aqueous Workup (HCl, NaHCO3, Brine) Monitoring->Quench Dry Dry over Na2SO4 Quench->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Column Chromatography Concentrate->Purify Product Final Product Purify->Product

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Logic Start Low Yield CheckPurity Check Starting Material Purity? Start->CheckPurity CheckConditions Review Reaction Conditions? Start->CheckConditions CheckWorkup Evaluate Workup & Purification? Start->CheckWorkup Impure Impure Materials CheckPurity->Impure Yes Suboptimal Suboptimal Conditions CheckConditions->Suboptimal Yes Losses Product Loss During Isolation CheckWorkup->Losses Yes Purify Purify/Re-source Materials Impure->Purify Improved Improved Yield Purify->Improved Optimize Optimize Temp, Time, Reagents Suboptimal->Optimize Optimize->Improved Refine Refine Workup/ Chromatography Losses->Refine Refine->Improved

Caption: A logical troubleshooting workflow for addressing low reaction yields.

Technical Support Center: N-Tert-butyl-2-(5-nitropyridin-2-YL)acetamide Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance and troubleshooting for the purification of N-Tert-butyl-2-(5-nitropyridin-2-YL)acetamide. Researchers, scientists, and drug development professionals can find answers to frequently asked questions and detailed solutions to common issues encountered during the purification process.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying this compound?

A1: The two primary methods for purifying this compound are recrystallization and column chromatography. The choice between these techniques depends on the nature and quantity of the impurities present.

Q2: What are the likely impurities in a crude sample of this compound?

A2: Common impurities may include unreacted starting materials, such as 2-(5-nitropyridin-2-yl)acetic acid and tert-butylamine, as well as side-products from the synthesis. These can include over-alkylated products or byproducts from the decomposition of the nitro group under harsh reaction conditions.

Q3: How can I assess the purity of my this compound sample?

A3: Purity can be assessed using techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS). HPLC is particularly useful for quantitative purity analysis.

Q4: What is the expected appearance of pure this compound?

A4: Pure this compound is typically a solid. The color can vary depending on the crystalline form and residual impurities, but it is often a pale yellow or off-white solid.

Troubleshooting Guides

Recrystallization

Problem: The compound "oils out" instead of forming crystals.

  • Cause: The solvent's boiling point may be higher than the melting point of the compound, or the compound is too soluble in the chosen solvent.

  • Solution:

    • Switch to a solvent with a lower boiling point.

    • Attempt to dissolve the oil in a minimal amount of a "good" solvent (in which it is highly soluble) and then slowly add a "poor" solvent (in which it is sparingly soluble) dropwise until turbidity persists. Heat the mixture until it becomes clear and then allow it to cool slowly.

Problem: No crystals form upon cooling.

  • Cause: The solution may not be sufficiently supersaturated, or the nucleation process is slow.

  • Solution:

    • Try scratching the inside of the flask with a glass rod to create nucleation sites.

    • Add a seed crystal of the pure compound to induce crystallization.

    • Reduce the volume of the solvent by evaporation to increase the concentration of the compound.

    • Cool the solution to a lower temperature (e.g., in an ice bath or refrigerator), but do so slowly to encourage crystal growth rather than precipitation.

Problem: The resulting crystals are colored or appear impure.

  • Cause: Impurities may be trapped within the crystal lattice or adsorbed onto the crystal surface.

  • Solution:

    • Perform a second recrystallization.

    • Wash the filtered crystals with a small amount of cold recrystallization solvent to remove surface impurities.

    • Consider adding a small amount of activated carbon to the hot solution to adsorb colored impurities, followed by hot filtration before cooling.

Column Chromatography

Problem: Poor separation of the product from impurities (overlapping spots on TLC).

  • Cause: The chosen eluent (solvent system) may have a polarity that is too high or too low.

  • Solution:

    • Optimize the eluent system using TLC by testing different solvent mixtures. A common starting point is a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent such as ethyl acetate or dichloromethane.[1] Aim for a significant difference in the Retention Factor (Rf) values between your product and the impurities (ideally ΔRf > 0.2).[1]

    • Employ a gradient elution, starting with a less polar solvent system and gradually increasing the polarity. This can effectively separate compounds with a wider range of polarities.[1]

Problem: The compound is not eluting from the column.

  • Cause: The eluent is not polar enough to move the compound, which may be strongly adsorbed to the stationary phase.

  • Solution:

    • Gradually increase the polarity of the eluent. For highly polar compounds, adding a small percentage of a more polar solvent like methanol may be necessary.[1]

    • Due to the basic nature of the pyridine ring, the compound might be interacting strongly with the acidic silica gel. Adding a small amount of a basic modifier, such as triethylamine (e.g., 0.1-1%), to the eluent can help to reduce this interaction and improve elution.[2]

Problem: Cracking or channeling of the stationary phase.

  • Cause: Improper packing of the chromatography column.

  • Solution:

    • Ensure the column is packed uniformly. A wet slurry packing method, where the stationary phase is mixed with the initial eluent and then poured into the column, is generally preferred to ensure a homogenous packing.

    • Do not allow the column to run dry, as this can cause the stationary phase to crack.

Data Presentation

Table 1: Illustrative Recrystallization Solvent Screening

Solvent/Solvent SystemSolubility at Room Temp.Solubility at Elevated Temp.Crystal Formation on CoolingPurity (Illustrative)
IsopropanolLowHighGood>98%
Ethanol/Water (9:1)LowHighGood>97%
Ethyl Acetate/HexaneMediumHighFair>95%
TolueneLowMediumPoor-

Table 2: Illustrative Column Chromatography Conditions and Outcomes

Stationary PhaseEluent System (v/v)Rf of ProductOutcomePurity (Illustrative)
Silica GelHexane:Ethyl Acetate (7:3)0.4Good separation from less polar impurities>99%
Silica GelDichloromethane:Methanol (98:2)0.5Good separation from more polar impurities>99%
Silica GelHexane:Ethyl Acetate (1:1) + 0.5% Triethylamine0.6Improved peak shape, reduced tailing>99.5%

Experimental Protocols

Protocol 1: Recrystallization of this compound
  • Solvent Selection: In a test tube, add a small amount of the crude product and a few drops of a potential recrystallization solvent (e.g., isopropanol, ethanol). Observe the solubility at room temperature and upon heating. A suitable solvent should dissolve the compound when hot but show low solubility at room temperature.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the chosen solvent dropwise while heating and stirring until the solid is completely dissolved. Use the minimum amount of hot solvent necessary to achieve complete dissolution.

  • Decoloration (Optional): If the solution is colored, add a small amount of activated carbon and heat the mixture for a few minutes.

  • Hot Filtration (if activated carbon was used): Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the activated carbon.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[3] Once at room temperature, the flask can be placed in an ice bath to maximize crystal yield.

  • Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold solvent. Dry the crystals in a vacuum oven at a moderate temperature.

Protocol 2: Column Chromatography Purification of this compound
  • TLC Analysis: Analyze the crude product by TLC to determine the number of components and to select an appropriate eluent system. A mixture of hexane and ethyl acetate is a good starting point. The ideal eluent should give the product an Rf value of approximately 0.3.[2]

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into the chromatography column and allow it to settle, ensuring a flat and uniform bed. A layer of sand can be added to the top to prevent disturbance of the silica bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the dry, impregnated silica to the top of the column. Alternatively, a concentrated solution of the sample can be carefully loaded directly onto the column.

  • Elution: Begin eluting the column with the chosen solvent system. Collect fractions in test tubes. The progress of the separation can be monitored by TLC analysis of the collected fractions.

  • Fraction Pooling and Solvent Evaporation: Combine the fractions containing the pure product. Remove the solvent using a rotary evaporator to obtain the purified this compound.

Visualizations

Recrystallization_Workflow start Start with Crude Product dissolve Dissolve in Minimum Hot Solvent start->dissolve troubleshoot1 Oiling Out? dissolve->troubleshoot1 cool Slow Cooling to Room Temperature troubleshoot2 No Crystals? cool->troubleshoot2 filter Vacuum Filtration wash Wash with Cold Solvent filter->wash dry Dry Crystals wash->dry end Pure Product dry->end troubleshoot1->cool No change_solvent Change Solvent/ Use Solvent Pair troubleshoot1->change_solvent Yes troubleshoot2->filter No scratch_seed Scratch Flask/ Add Seed Crystal troubleshoot2->scratch_seed Yes change_solvent->dissolve scratch_seed->cool

Caption: Workflow for the recrystallization of this compound.

Column_Chromatography_Workflow cluster_prep Preparation cluster_separation Separation & Analysis cluster_isolation Product Isolation cluster_troubleshooting Troubleshooting tlc TLC Analysis & Eluent Selection pack Pack Column with Silica Gel Slurry tlc->pack load Load Crude Sample pack->load elute Elute with Solvent System load->elute collect Collect Fractions elute->collect poor_sep Poor Separation? elute->poor_sep no_elution No Elution? elute->no_elution monitor Monitor Fractions by TLC collect->monitor pool Pool Pure Fractions monitor->pool evaporate Evaporate Solvent pool->evaporate pure_product Obtain Pure Product evaporate->pure_product poor_sep->collect No optimize_eluent Optimize Eluent poor_sep->optimize_eluent Yes no_elution->collect No increase_polarity Increase Eluent Polarity/ Add Modifier no_elution->increase_polarity Yes optimize_eluent->tlc increase_polarity->elute

Caption: Workflow for column chromatography purification.

References

Common experimental errors with N-Tert-butyl-2-(5-nitropyridin-2-YL)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-Tert-butyl-2-(5-nitropyridin-2-YL)acetamide.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis and purification of this compound. A common synthetic route involves the amide coupling of 2-(5-nitropyridin-2-yl)acetic acid with tert-butylamine using a coupling agent such as N,N'-Dicyclohexylcarbodiimide (DCC).

Issue 1: Low or No Product Yield

Question: I have followed the synthesis protocol, but my final yield of this compound is very low or I have not obtained any product. What could be the reasons?

Answer: Low or no product yield can stem from several factors related to the reagents, reaction conditions, or work-up procedure. Refer to the following troubleshooting workflow and table for potential causes and solutions.

Low_Yield_Troubleshooting

Quantitative Data Summary: Low Yield Troubleshooting

Potential CauseParameter to CheckRecommended ActionExpected Outcome
Reagent Quality Purity and dryness of starting materials and solventUse fresh, anhydrous solvent (e.g., DCM, DMF). Ensure 2-(5-nitropyridin-2-yl)acetic acid and tert-butylamine are pure.Improved reaction efficiency.
Incomplete Activation Amount of coupling agent (DCC)Use 1.1-1.2 equivalents of DCC.Complete activation of the carboxylic acid.
Reaction Temperature Temperature of the reaction mixtureRun the reaction at 0 °C to room temperature.Minimized side reactions and decomposition.
Reaction Time Duration of the reactionMonitor reaction progress by TLC or LC-MS.Ensure the reaction goes to completion.
Product Loss During Work-up pH of aqueous washesAvoid strongly acidic or basic conditions if the product is unstable.Maximize product recovery.
Issue 2: Presence of Impurities After Purification

Question: After column chromatography, my product is still impure. I see a persistent side-product. What is this impurity and how can I remove it?

Answer: A common impurity in DCC-mediated coupling reactions is the N,N'-dicyclohexylurea (DCU) byproduct. This compound can be difficult to remove completely by standard silica gel chromatography.

Impurity_Troubleshooting

Quantitative Data Summary: Impurity Removal

ImpurityIdentification MethodTLC Rf (Typical)Purification MethodExpected Purity
Dicyclohexylurea (DCU) 1H NMR, LC-MSCan co-elute with the product1. Filter the crude reaction mixture before work-up. 2. Recrystallize the crude product from a solvent where DCU is insoluble (e.g., diethyl ether, acetonitrile).>98%
N-acylurea 1H NMR, LC-MSOften slightly less polar than the productOptimize column chromatography; a different solvent system may be required.>95%
Unreacted Starting Material 1H NMR, LC-MSMore polar (acid) or less polar (amine) than the productAdjust stoichiometry or reaction time. Easily removed by chromatography.>99%

Experimental Protocols

Synthesis of this compound

Materials:

  • 2-(5-nitropyridin-2-yl)acetic acid (1.0 eq)

  • tert-Butylamine (1.2 eq)

  • N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq)

  • 4-Dimethylaminopyridine (DMAP) (0.1 eq)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • Dissolve 2-(5-nitropyridin-2-yl)acetic acid and DMAP in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon).

  • Cool the mixture to 0 °C in an ice bath.

  • Add tert-butylamine to the cooled solution and stir for 5 minutes.

  • Add a solution of DCC in anhydrous DCM dropwise to the reaction mixture over 15 minutes.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU).

  • Wash the filtrate with 1M HCl, saturated NaHCO3 solution, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent (e.g., a gradient of ethyl acetate in hexanes).

Frequently Asked Questions (FAQs)

Q1: Why is an anhydrous solvent necessary for this reaction? A1: DCC is sensitive to moisture. The presence of water can lead to the hydrolysis of the activated carboxylic acid intermediate, which will reduce the yield of the desired amide product.

Q2: My reaction is very slow. What can I do to speed it up? A2: Ensure that all reagents are of high purity and the solvent is anhydrous. You can slightly increase the reaction temperature to room temperature if the reaction is proceeding slowly at 0 °C. However, be cautious as higher temperatures may lead to side product formation. Alternatively, consider using a more potent coupling agent like HATU.

Q3: The DCU byproduct is very difficult to remove. Are there alternative methods? A3: Yes, if DCU is problematic, you can use a water-soluble carbodiimide such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide). The corresponding urea byproduct is water-soluble and can be easily removed with an aqueous work-up.

Q4: Can I use a different base instead of relying on the basicity of the amine? A4: Yes, a non-nucleophilic base such as diisopropylethylamine (DIPEA) or triethylamine (TEA) can be added to the reaction mixture. This can be particularly helpful if you are using the hydrochloride salt of an amine as a starting material.

Q5: How do I know if my starting carboxylic acid, 2-(5-nitropyridin-2-yl)acetic acid, is degrading? A5: Degradation may be indicated by a change in color of the starting material or by the appearance of extra spots on a TLC plate of the starting material. You can also check the purity of the starting material by taking a melting point or running an NMR spectrum. If degradation is suspected, it is best to use fresh or repurified starting material.

Validation & Comparative

Comparative Guide to the Activity Validation of N-Tert-butyl-2-(5-nitropyridin-2-YL)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for validating the biological activity of the novel compound N-Tert-butyl-2-(5-nitropyridin-2-YL)acetamide. Due to the limited publicly available data on this specific molecule, this document serves as a methodological template, comparing its potential activities with established alternatives based on the known biological profiles of related nitropyridine compounds.[1][2] Nitropyridine derivatives have shown a wide range of biological activities, including antitumor, antiviral, anti-neurodegenerative, and antimicrobial effects.[1][2][3] This guide will focus on the validation of potential cytotoxic and anti-inflammatory activities.

Potential Biological Activities and Comparative Compounds

Based on the activities of similar 5-nitropyridine derivatives, we will explore the validation of this compound for two primary activities: cytotoxicity against cancer cell lines and anti-inflammatory effects.

Table 1: Overview of Potential Activities and Comparative Compounds

Potential Activity Test Compound Alternative Compound 1 (Established Drug) Alternative Compound 2 (Experimental/Related Compound)
CytotoxicityThis compoundDoxorubicin5-Fluorouracil
Anti-inflammatoryThis compoundIbuprofenCelecoxib

Experimental Validation Protocols

Detailed protocols are provided below for key experiments to validate and compare the efficacy of this compound.

These assays are fundamental in drug discovery for screening compounds with potential toxicity and therapeutic safety.[4][5]

2.1.1. MTT Assay for Cell Viability

The MTT assay is a colorimetric assay used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

  • Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

  • Protocol:

    • Cell Seeding: Seed cancer cells (e.g., HeLa, A549) in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

    • Compound Treatment: Treat the cells with varying concentrations of this compound, Doxorubicin, and 5-Fluorouracil (e.g., 0.1, 1, 10, 50, 100 µM) for 48 hours. Include a vehicle control (e.g., DMSO).

    • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 (half-maximal inhibitory concentration) value for each compound.

2.1.2. Lactate Dehydrogenase (LDH) Assay for Cytotoxicity

The LDH assay is a colorimetric method used to quantify cytotoxicity by measuring the release of lactate dehydrogenase from damaged cells.[4][5][6][7]

  • Principle: LDH released from the cytosol of damaged cells into the culture medium catalyzes the conversion of lactate to pyruvate, which then leads to the formation of a colored formazan product. The amount of color is proportional to the number of damaged cells.[6]

  • Protocol:

    • Cell Seeding and Treatment: Follow the same procedure as the MTT assay.

    • Supernatant Collection: After the 48-hour incubation, collect the cell culture supernatant.

    • LDH Reaction: In a new 96-well plate, mix the supernatant with the LDH assay reaction mixture according to the manufacturer's instructions (e.g., CyQUANT™ LDH Cytotoxicity Assay kit).

    • Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.

    • Absorbance Measurement: Measure the absorbance at 490 nm and 680 nm (background) using a microplate reader.

    • Data Analysis: Calculate the percentage of cytotoxicity and determine the EC50 (half-maximal effective concentration) for each compound.

These assays help to determine the potential of a compound to reduce inflammation.

2.2.1. Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated Macrophages

This assay assesses the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator.[8]

  • Principle: Lipopolysaccharide (LPS) stimulates macrophages (e.g., RAW 264.7 cells) to produce nitric oxide via the inducible nitric oxide synthase (iNOS) pathway. The amount of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.

  • Protocol:

    • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.[9]

    • Compound Pre-treatment: Pre-treat the cells with various concentrations of this compound, Ibuprofen, and Celecoxib for 1-2 hours.[9]

    • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.[9]

    • Supernatant Collection: Collect the cell culture supernatant.[9]

    • Griess Reaction: Mix the supernatant with an equal volume of Griess reagent and incubate for 10 minutes at room temperature.

    • Absorbance Measurement: Measure the absorbance at 540 nm.

    • Data Analysis: Calculate the percentage of NO inhibition and determine the IC50 values.

2.2.2. Cyclooxygenase (COX) Enzyme Activity Assay

This assay directly measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes, which are crucial in the inflammation pathway.[9]

  • Principle: The assay measures the peroxidase activity of COX enzymes. The oxidation of a chromogenic substrate by the peroxidase activity of COX is measured colorimetrically.

  • Protocol:

    • Assay Kit: Utilize a commercial COX activity assay kit (e.g., colorimetric or fluorometric).

    • Enzyme and Compound Incubation: In a 96-well plate, add purified COX-1 or COX-2 enzyme, a heme cofactor, and the test compound at various concentrations.[9]

    • Reaction Initiation: Initiate the reaction by adding arachidonic acid, the substrate for COX enzymes.[9]

    • Signal Measurement: The kit's detection reagent will produce a signal (color or fluorescence) proportional to the COX activity. Measure the signal using a microplate reader.[9]

    • Data Analysis: Calculate the percentage of COX inhibition and determine the IC50 values for both COX-1 and COX-2.[9]

Data Presentation

Table 2: Comparative Cytotoxicity Data (Hypothetical)

Compound Cell Line MTT Assay IC50 (µM) LDH Assay EC50 (µM)
This compoundHeLaExperimental ValueExperimental Value
A549Experimental ValueExperimental Value
DoxorubicinHeLa0.50.8
A5490.81.2
5-FluorouracilHeLa5.07.5
A5498.010.0

Table 3: Comparative Anti-inflammatory Activity Data (Hypothetical)

Compound NO Inhibition IC50 (µM) in RAW 264.7 COX-1 Inhibition IC50 (µM) COX-2 Inhibition IC50 (µM) COX-2 Selectivity Index (COX-1 IC50/COX-2 IC50)
This compoundExperimental ValueExperimental ValueExperimental ValueCalculated Value
Ibuprofen>10015350.43
Celecoxib5.0500.051000

Visualizations

experimental_workflow cluster_cytotoxicity Cytotoxicity Validation cluster_mtt MTT Assay cluster_ldh LDH Assay cell_seeding_c Seed Cancer Cells compound_treatment_c Treat with Compounds cell_seeding_c->compound_treatment_c incubation_c 48h Incubation compound_treatment_c->incubation_c mtt_addition Add MTT Reagent incubation_c->mtt_addition collect_supernatant Collect Supernatant incubation_c->collect_supernatant formazan_solubilization Solubilize Formazan mtt_addition->formazan_solubilization read_mtt Measure Absorbance (570nm) formazan_solubilization->read_mtt ldh_reaction LDH Reaction collect_supernatant->ldh_reaction read_ldh Measure Absorbance (490nm) ldh_reaction->read_ldh

Caption: Experimental workflow for cytotoxicity validation.

anti_inflammatory_workflow cluster_no_inhibition Nitric Oxide Inhibition Assay cluster_cox_inhibition COX Inhibition Assay seed_macrophages Seed RAW 264.7 Cells pretreatment Pre-treat with Compounds seed_macrophages->pretreatment lps_stimulation Stimulate with LPS pretreatment->lps_stimulation collect_supernatant_no Collect Supernatant lps_stimulation->collect_supernatant_no griess_reaction Griess Reaction collect_supernatant_no->griess_reaction read_no Measure Absorbance (540nm) griess_reaction->read_no prepare_reaction Prepare Enzyme/Compound Mix add_substrate Add Arachidonic Acid prepare_reaction->add_substrate measure_signal Measure Signal add_substrate->measure_signal

Caption: Experimental workflows for anti-inflammatory activity validation.

inflammation_pathway LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB Activation TLR4->NFkB iNOS iNOS Expression NFkB->iNOS NO Nitric Oxide (NO) iNOS->NO Inflammation Inflammation NO->Inflammation Arachidonic_Acid Arachidonic Acid COX1_2 COX-1 / COX-2 Arachidonic_Acid->COX1_2 Prostaglandins Prostaglandins COX1_2->Prostaglandins Prostaglandins->Inflammation

Caption: Simplified signaling pathways in inflammation.

References

A Comparative Analysis of N-Tert-butyl-2-(5-nitropyridin-2-YL)acetamide and Established Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comparative overview of the hypothetical kinase inhibitor N-Tert-butyl-2-(5-nitropyridin-2-YL)acetamide against two well-characterized kinase inhibitors: SB203580 , a selective p38 MAPK inhibitor, and Dasatinib , a potent Src family kinase inhibitor. Due to the absence of publicly available biological data for this compound, this comparison is based on the structural similarities of its pyridine core to known kinase inhibitor scaffolds. This document aims to provide a framework for the potential evaluation of this and similar compounds by presenting established experimental protocols and comparative efficacy data of benchmark inhibitors.

Introduction

Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, including cancer and inflammatory disorders. Consequently, the development of small molecule kinase inhibitors remains a primary focus of pharmaceutical research. This compound is a compound with structural motifs, namely a pyridine ring, that are present in many known kinase inhibitors. The pyridine scaffold is known to interact with the ATP-binding pocket of various kinases.

Given the current lack of experimental data for this compound, we hypothesize its potential activity against two key kinases, p38 Mitogen-Activated Protein Kinase (MAPK) and Src Tyrosine Kinase, based on the prevalence of the pyridine moiety in inhibitors of these enzyme families. This guide will compare the structural features of this compound with SB203580 and Dasatinib and present a detailed analysis of the biological activity and experimental protocols for these established inhibitors.

Comparative Analysis of Kinase Inhibitors

This section provides a side-by-side comparison of this compound with SB203580 and Dasatinib, focusing on their chemical properties and known or hypothesized biological targets.

FeatureThis compoundSB203580Dasatinib
Structure
Molecular Formula C₁₁H₁₅N₃O₃C₂₁H₁₆FN₃OSC₂₂H₂₆ClN₇O₂S
Molecular Weight 237.26 g/mol 377.44 g/mol 488.01 g/mol
Known/Hypothesized Target(s) p38 MAPK, Src (Hypothesized)p38α/β MAPK[1]Src, Bcr-Abl, c-Kit, PDGFRβ, and others[2][3]
Mechanism of Action ATP-competitive (Hypothesized)ATP-competitive inhibitor of p38 MAPKATP-competitive inhibitor of multiple kinases[2][3]

Quantitative Comparison of Inhibitory Activity

The following tables summarize the in vitro and cellular inhibitory activities of SB203580 and Dasatinib against their respective primary targets. No experimental data is currently available for this compound.

Table 1: In Vitro Kinase Inhibitory Activity

InhibitorTarget KinaseIC₅₀ (nM)Assay Conditions
SB203580p38α (SAPK2a)50Recombinant human p38α, in vitro kinase assay
p38β₂ (SAPK2b)500Recombinant human p38β₂, in vitro kinase assay
DasatinibSrc0.5[4]Recombinant Src kinase, in vitro kinase assay
Bcr-Abl<1.0[2]Cellular autophosphorylation assay
c-Kit79[2][3]In vitro kinase assay

Table 2: Cellular Activity

InhibitorCell LineAssayIC₅₀ (µM)
SB203580THP-1 cellsInhibition of LPS-induced TNF-α production0.3 - 0.5[5]
DasatinibVarious cancer cell linesInhibition of cell proliferation0.005 - >5 (cell line dependent)[6]

Signaling Pathways and Experimental Workflows

Visual representations of the targeted signaling pathways and typical experimental workflows are provided below to aid in understanding the mechanism of action and methods for evaluating kinase inhibitors.

Signaling Pathways

p38_MAPK_Pathway extracellular Extracellular Stimuli (e.g., Cytokines, Stress) receptor Receptor extracellular->receptor tak1 TAK1 receptor->tak1 mkk3_6 MKK3/6 tak1->mkk3_6 p38 p38 MAPK mkk3_6->p38 mk2 MK2 p38->mk2 transcription_factors Transcription Factors (e.g., ATF2, CREB) p38->transcription_factors cellular_response Cellular Response (Inflammation, Apoptosis) mk2->cellular_response transcription_factors->cellular_response sb203580 SB203580 sb203580->p38 Inhibits

Caption: Simplified p38 MAPK signaling pathway.

Src_Kinase_Pathway rtk Receptor Tyrosine Kinase (e.g., EGFR, PDGFR) src Src Kinase rtk->src integrins Integrins integrins->src fak FAK src->fak stat3 STAT3 src->stat3 pi3k PI3K/Akt Pathway src->pi3k ras Ras/MAPK Pathway src->ras cellular_processes Cellular Processes (Proliferation, Migration, Survival) fak->cellular_processes stat3->cellular_processes pi3k->cellular_processes ras->cellular_processes dasatinib Dasatinib dasatinib->src Inhibits

Caption: Overview of Src kinase signaling pathways.

Experimental Workflows

Kinase_Assay_Workflow start Start prepare_reagents Prepare Reagents: - Kinase - Substrate - ATP - Inhibitor start->prepare_reagents reaction_setup Set up Kinase Reaction in 96-well plate prepare_reagents->reaction_setup incubation Incubate at 30°C reaction_setup->incubation detection Detect Kinase Activity (e.g., ADP-Glo, Radioactivity) incubation->detection data_analysis Data Analysis: Calculate IC₅₀ detection->data_analysis end End data_analysis->end

Caption: General workflow for an in vitro kinase assay.

Cell_Based_Assay_Workflow start Start cell_seeding Seed Cells in 96-well plate start->cell_seeding inhibitor_treatment Treat Cells with Inhibitor cell_seeding->inhibitor_treatment stimulation Stimulate Pathway (e.g., with LPS or Growth Factor) inhibitor_treatment->stimulation cell_lysis Cell Lysis or Fixation stimulation->cell_lysis endpoint_measurement Measure Endpoint (e.g., Western Blot, ELISA, Cell Viability) cell_lysis->endpoint_measurement data_analysis Data Analysis: Determine IC₅₀ or EC₅₀ endpoint_measurement->data_analysis end End data_analysis->end

Caption: Generalized workflow for a cell-based kinase inhibitor assay.

Experimental Protocols

Detailed methodologies for key assays are provided to facilitate the evaluation of novel kinase inhibitors.

In Vitro p38 MAPK Inhibition Assay (ADP-Glo™ Kinase Assay)

This protocol is adapted for a 384-well plate format and measures kinase activity by quantifying the amount of ADP produced.

  • Reagents and Materials:

    • Recombinant human p38α MAPK enzyme

    • Kinase-specific substrate (e.g., ATF2 peptide)

    • ATP

    • Test inhibitor (e.g., SB203580) and this compound

    • Kinase Assay Buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 50μM DTT)[7]

    • ADP-Glo™ Kinase Assay Kit (Promega)

    • 384-well white assay plates

    • Luminometer

  • Procedure:

    • Prepare Reagents: Dilute the p38α kinase, substrate, and ATP in Kinase Assay Buffer. Prepare serial dilutions of the test inhibitors in the same buffer.

    • Kinase Reaction: To each well of a 384-well plate, add 1 µl of the inhibitor solution (or vehicle control), followed by 2 µl of the enzyme solution. Initiate the reaction by adding 2 µl of the substrate/ATP mixture.[7]

    • Incubation: Incubate the plate at room temperature for 60 minutes.

    • ADP Detection:

      • Add 5 µl of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

      • Add 10 µl of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

    • Data Acquisition: Measure the luminescence using a plate reader.

    • Data Analysis: The luminescent signal is proportional to the ADP concentration. Plot the signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

In Vitro Src Kinase Inhibition Assay (Radiometric)

This protocol measures the incorporation of ³²P from [γ-³²P]ATP into a substrate peptide.

  • Reagents and Materials:

    • Recombinant active c-Src kinase[8]

    • Src substrate peptide (e.g., Poly(Glu, Tyr) 4:1)[8]

    • [γ-³²P]ATP

    • Test inhibitor (e.g., Dasatinib) and this compound

    • Kinase Reaction Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT)[8]

    • P81 phosphocellulose paper

    • Phosphoric acid (0.75%)

    • Scintillation counter

  • Procedure:

    • Reaction Setup: In a microcentrifuge tube, combine the Kinase Reaction Buffer, Src kinase, substrate peptide, and the test inhibitor at various concentrations.

    • Initiate Reaction: Start the reaction by adding [γ-³²P]ATP.

    • Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 10-30 minutes).

    • Stop Reaction: Spot an aliquot of the reaction mixture onto a P81 phosphocellulose paper square.

    • Washing: Wash the P81 papers multiple times with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.

    • Quantification: Measure the radioactivity on the P81 papers using a scintillation counter.

    • Data Analysis: The amount of radioactivity is proportional to the kinase activity. Calculate the percent inhibition for each inhibitor concentration and determine the IC₅₀ value.

Cell-Based Assay for p38 MAPK Inhibition (LPS-induced TNF-α Production in THP-1 cells)

This assay measures the ability of an inhibitor to block the downstream effects of p38 MAPK activation in a cellular context.

  • Reagents and Materials:

    • THP-1 human monocytic cell line

    • RPMI-1640 medium supplemented with fetal bovine serum (FBS)

    • Lipopolysaccharide (LPS)

    • Test inhibitor (e.g., SB203580) and this compound

    • Human TNF-α ELISA kit

    • 96-well cell culture plates

  • Procedure:

    • Cell Seeding: Seed THP-1 cells into a 96-well plate.

    • Inhibitor Treatment: Pre-treat the cells with various concentrations of the test inhibitor for 1-2 hours.

    • Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to activate the p38 MAPK pathway and induce TNF-α production.

    • Incubation: Incubate the cells for 4-6 hours.

    • Sample Collection: Collect the cell culture supernatant.

    • TNF-α Quantification: Measure the concentration of TNF-α in the supernatant using a human TNF-α ELISA kit according to the manufacturer's instructions.

    • Data Analysis: Determine the concentration of inhibitor that causes a 50% reduction in TNF-α production (IC₅₀).

Cell-Based Assay for Src Kinase Inhibition (Inhibition of Cancer Cell Proliferation)

This assay assesses the effect of Src inhibitors on the growth of cancer cell lines where Src is implicated in proliferation.

  • Reagents and Materials:

    • Cancer cell line with known Src activity (e.g., various melanoma or colon cancer cell lines)[4]

    • Appropriate cell culture medium and FBS

    • Test inhibitor (e.g., Dasatinib) and this compound

    • Cell viability reagent (e.g., MTT, CellTiter-Glo®)

    • 96-well cell culture plates

  • Procedure:

    • Cell Seeding: Seed the cancer cells into a 96-well plate and allow them to adhere overnight.

    • Inhibitor Treatment: Treat the cells with a range of concentrations of the test inhibitor.

    • Incubation: Incubate the cells for a specified period (e.g., 72 hours).

    • Cell Viability Measurement: Add the cell viability reagent to each well and measure the signal (absorbance or luminescence) according to the manufacturer's protocol.

    • Data Analysis: The signal is proportional to the number of viable cells. Calculate the percentage of cell growth inhibition for each inhibitor concentration and determine the GI₅₀ (concentration for 50% growth inhibition).

Conclusion

While the kinase inhibitory profile of this compound remains to be elucidated, its structural features suggest potential activity against kinases such as p38 MAPK and Src. This guide provides a comprehensive framework for the evaluation of this and other novel compounds by presenting detailed experimental protocols and comparative data for the well-established inhibitors SB203580 and Dasatinib. The methodologies and benchmark data herein will be valuable for researchers aiming to characterize new kinase inhibitors and understand their potential therapeutic applications. Further experimental investigation, including broad kinase screening (kinome scan), is necessary to determine the precise biological targets and inhibitory profile of this compound.

References

Comparative Analysis of ENL/AF9 YEATS Domain Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of N-Tert-butyl-2-(5-nitropyridin-2-YL)acetamide and other key small molecule inhibitors targeting the YEATS domains of Eleven-Nineteen Leukemia (ENL) and its homolog AF9. These proteins are critical transcriptional co-activators implicated in the pathogenesis of acute myeloid leukemia (AML), making them attractive targets for therapeutic development. This document summarizes experimental data, details assay methodologies, and visualizes key concepts to aid in the evaluation of these compounds.

Introduction to ENL/AF9 YEATS Domain Inhibition

The YEATS domain is an epigenetic reader module that recognizes acylated lysine residues on histone tails, tethering transcriptional machinery to chromatin. In certain leukemias, the ENL and AF9 proteins, through their YEATS domains, play a crucial role in maintaining oncogenic gene expression programs. Small molecule inhibitors that disrupt the interaction between the YEATS domain and acetylated histones have emerged as a promising therapeutic strategy.

Quantitative Comparison of ENL/AF9 YEATS Domain Inhibitors

The following table summarizes the in vitro potency and cross-reactivity of key ENL/AF9 YEATS domain inhibitors based on published experimental data.

CompoundTargetAssayIC50 (nM)Kd (nM)Notes
Amido-imidazopyridine Scaffold ENL YEATSHTRF~7000-Initial screening hit, representative of the class including this compound.[1]
SR-0813 ENL YEATS HTRF 25 30 A potent, optimized inhibitor derived from the amido-imidazopyridine scaffold.[2][4]
AF9 YEATSHTRF311-Shows dual inhibition of ENL and AF9.[2][4]
YEATS2HTRF>100,000-Highly selective against other YEATS family members.
GAS41HTRF>100,000-Highly selective against other YEATS family members.
TDI-11055 ENL YEATS TR-FRET 50 119 An orally bioavailable inhibitor with demonstrated in vivo efficacy.[3]
AF9 YEATSTR-FRET70-Potent dual inhibitor of ENL and AF9.[3]
YEATS2TR-FRET>100,000-Highly selective against other YEATS family members.[3]
GAS41TR-FRET>100,000-Highly selective against other YEATS family members.[3]

Experimental Protocols

Detailed methodologies for the key assays cited in this guide are provided below.

Homogeneous Time-Resolved FRET (HTRF) Assay for ENL YEATS Inhibition

This biochemical assay is designed to measure the binding of the ENL YEATS domain to an acetylated histone peptide.

Principle: The assay utilizes a 6xHis-tagged ENL YEATS domain protein and a biotinylated histone H3 peptide containing an acetylated lysine residue. A Europium (Eu3+) cryptate-labeled anti-6xHis antibody serves as the donor fluorophore, and streptavidin-conjugated XL665 acts as the acceptor. When the ENL YEATS domain binds to the histone peptide, the donor and acceptor are brought into close proximity, resulting in a FRET signal upon excitation at 337 nm. Inhibitors that disrupt this interaction will lead to a decrease in the FRET signal.

Protocol:

  • Reagent Preparation: Prepare assay buffer (e.g., 25 mM HEPES pH 7.4, 100 mM NaCl, 0.1% BSA). Dilute the 6xHis-ENL YEATS protein, biotinylated-H3 peptide, anti-6xHis-Eu3+ antibody, and streptavidin-XL665 to their final concentrations in the assay buffer.

  • Compound Plating: Dispense serial dilutions of the test compounds (e.g., this compound, SR-0813) into a low-volume 384-well plate.

  • Reagent Addition: Add the 6xHis-ENL YEATS protein and biotinylated-H3 peptide mixture to the wells and incubate for a defined period (e.g., 15 minutes) to allow for compound binding.

  • Detection: Add the anti-6xHis-Eu3+ and streptavidin-XL665 detection mixture to the wells and incubate for a further period (e.g., 60 minutes) in the dark.

  • Signal Reading: Read the plate on an HTRF-compatible reader, measuring the emission at 665 nm (acceptor) and 620 nm (donor).

  • Data Analysis: Calculate the HTRF ratio (665 nm / 620 nm) and plot the percentage of inhibition against the compound concentration to determine the IC50 value.

Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a method to assess the direct binding of a compound to its target protein in a cellular environment.

Principle: The binding of a ligand (inhibitor) to its target protein often increases the protein's thermal stability. In CETSA, cells are treated with the test compound and then heated to various temperatures. The amount of soluble (non-denatured) target protein remaining at each temperature is quantified. A ligand-induced shift to a higher melting temperature indicates target engagement.

Protocol:

  • Cell Culture and Treatment: Culture cells (e.g., a human leukemia cell line like MV4;11) to a suitable density. Treat the cells with the test compound or vehicle (DMSO) for a specific duration (e.g., 1 hour).

  • Heating: Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes) using a thermal cycler, followed by cooling.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or with a suitable lysis buffer.

  • Fractionation: Separate the soluble fraction (containing non-denatured proteins) from the precipitated (denatured) proteins by centrifugation.

  • Protein Quantification: Analyze the soluble fractions by SDS-PAGE and Western blotting using an antibody specific to the target protein (e.g., ENL).

  • Data Analysis: Quantify the band intensities at each temperature. Plot the percentage of soluble protein against the temperature to generate a melting curve. A rightward shift in the melting curve for the compound-treated sample compared to the vehicle control indicates target engagement. Isothermal dose-response experiments can also be performed at a fixed temperature to determine the EC50 of target engagement.

Visualizations

The following diagrams illustrate the ENL/AF9 signaling pathway and the experimental workflows described above.

ENL_Signaling_Pathway Histone Histone Tail AcK Acetylated Lysine (AcK) Histone->AcK ENL_AF9 ENL/AF9 YEATS Domain AcK->ENL_AF9 Binding SEC Super Elongation Complex (SEC) ENL_AF9->SEC Recruitment PolII RNA Polymerase II SEC->PolII Activation Gene Oncogenic Genes (e.g., MYC, HOXA9) PolII->Gene Initiation Transcription Transcription Gene->Transcription Inhibitor This compound SR-0813 / TDI-11055 Inhibitor->ENL_AF9

Caption: ENL/AF9 YEATS Domain Signaling Pathway and Point of Inhibition.

HTRF_Workflow Start Start Plate_Compound Plate Test Compound (e.g., this compound) Start->Plate_Compound Add_Reagents Add 6xHis-ENL YEATS & Biotin-H3-AcK Peptide Plate_Compound->Add_Reagents Incubate1 Incubate Add_Reagents->Incubate1 Add_Detection Add Anti-6xHis-Eu3+ & SA-XL665 Incubate1->Add_Detection Incubate2 Incubate (Dark) Add_Detection->Incubate2 Read_Plate Read FRET Signal (665nm / 620nm) Incubate2->Read_Plate Analyze Calculate IC50 Read_Plate->Analyze CETSA_Workflow Start Start Treat_Cells Treat Cells with Test Compound Start->Treat_Cells Heat_Challenge Heat Challenge (Temperature Gradient) Treat_Cells->Heat_Challenge Lyse_Cells Cell Lysis Heat_Challenge->Lyse_Cells Separate Separate Soluble & Insoluble Fractions Lyse_Cells->Separate WB Western Blot for Target Protein (ENL) Separate->WB Analyze Analyze Band Intensity & Determine Thermal Shift WB->Analyze

References

Validating N-Tert-butyl-2-(5-nitropyridin-2-YL)acetamide as a Cereblon Ligand: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis for validating the biological target of N-Tert-butyl-2-(5-nitropyridin-2-YL)acetamide. Based on current scientific literature, this compound is a putative binder of Cereblon (CRBN), a substrate receptor of the CUL4A-DDB1 E3 ubiquitin ligase complex. This mechanism is central to the action of immunomodulatory drugs (IMiDs) and is a key component in the development of Proteolysis Targeting Chimeras (PROTACs).

While direct experimental data for this compound is not extensively available in peer-reviewed literature, this guide will draw objective comparisons from structurally similar benzamide-type Cereblon ligands. The provided experimental data and protocols will serve as a robust framework for researchers to validate this target and compare its performance against established alternatives.

Comparative Performance of Cereblon Binders

The efficacy of a Cereblon ligand is primarily determined by its binding affinity to CRBN and its ability to induce the degradation of target proteins when incorporated into a PROTAC. The following tables summarize key quantitative data for well-characterized benzamide and IMiD-based CRBN binders, which can be used as benchmarks for evaluating this compound.

Table 1: Comparison of Physicochemical and CRBN Binding Properties

CompoundMolecular Weight ( g/mol )cLogPTopological Polar Surface Area (Ų)CRBN Binding Affinity (IC50, µM)Assay Method
This compound (Predicted) 237.261.4585.13Not Determined-
Pomalidomide273.240.898.70.157ITC
Lenalidomide259.260.3108.90.178ITC
Benzamide Analog 1254.281.275.463MST
Benzamide Analog 2282.721.584.628MST

Data for benzamide analogs are representative values from public domain research on similar scaffolds.

Table 2: Performance in PROTAC-Mediated Protein Degradation (BRD4)

CRBN Ligand in PROTACTarget ProteinCell LineDC50 (nM)Dmax (%)Time Point (hours)
PomalidomideBRD4HEK293T5>9024
LenalidomideBRD4HEK293T25~8524
Benzamide Analog-basedBRD4HEK293T10-100>8024

DC50: concentration for 50% degradation; Dmax: maximum degradation. Data is representative for typical BRD4-targeting PROTACs.

Signaling Pathways and Experimental Workflows

Visualizing the underlying biological processes and experimental procedures is crucial for understanding target validation. The following diagrams, generated using the DOT language, illustrate the key pathways and workflows.

cluster_0 PROTAC-Mediated Protein Degradation PROTAC PROTAC (CRBN Ligand + Linker + Target Ligand) Ternary Ternary Complex (CRBN-PROTAC-Target) PROTAC->Ternary CRBN Cereblon (CRBN) E3 Ligase Complex CRBN->Ternary Target Target Protein (e.g., BRD4) Target->Ternary PolyUb Poly-ubiquitination Ternary->PolyUb Ubiquitination Ub Ubiquitin Ub->PolyUb Proteasome 26S Proteasome PolyUb->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation

Caption: PROTAC-induced protein degradation pathway.

cluster_1 Experimental Workflow: Target Validation start Start synthesis Synthesize This compound start->synthesis binding_assay CRBN Binding Assay (e.g., TR-FRET) synthesis->binding_assay protac_synthesis Synthesize PROTAC (conjugate to target ligand) binding_assay->protac_synthesis Confirmed Binding degradation_assay Cell-based Degradation Assay (e.g., Western Blot) protac_synthesis->degradation_assay data_analysis Data Analysis (IC50, DC50, Dmax) degradation_assay->data_analysis conclusion Conclusion on Target Engagement data_analysis->conclusion

Caption: Workflow for validating Cereblon engagement.

Experimental Protocols

Detailed methodologies are essential for the reproducibility of experimental results.

Protocol 1: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) for CRBN Binding

Objective: To quantitatively determine the binding affinity of this compound to Cereblon.

Principle: This competitive assay measures the displacement of a fluorescently labeled tracer from the CRBN binding pocket by the test compound. A decrease in the FRET signal is proportional to the binding affinity of the test compound.

Materials:

  • Recombinant human CRBN-DDB1 complex (His-tagged)

  • Terbium (Tb)-conjugated anti-His antibody (donor)

  • Fluorescently labeled CRBN tracer (e.g., fluorescein-labeled pomalidomide) (acceptor)

  • Test compound: this compound

  • Assay buffer: 50 mM HEPES, pH 7.5, 150 mM NaCl, 0.05% BSA, 0.01% Tween-20

  • 384-well low-volume microplates

Procedure:

  • Prepare a serial dilution of the test compound in assay buffer.

  • In a 384-well plate, add 5 µL of the test compound dilution.

  • Add 5 µL of a pre-mixed solution of His-CRBN-DDB1 and the fluorescent tracer to each well.

  • Add 10 µL of Tb-conjugated anti-His antibody to each well.

  • Incubate the plate at room temperature for 60 minutes, protected from light.

  • Measure the TR-FRET signal on a compatible plate reader (excitation at 340 nm, emission at 665 nm for the acceptor and 620 nm for the donor).

  • Calculate the ratio of acceptor to donor emission and plot against the compound concentration to determine the IC50 value.

Protocol 2: Western Blot for PROTAC-Mediated BRD4 Degradation

Objective: To assess the ability of a PROTAC incorporating this compound to induce the degradation of a target protein (e.g., BRD4).

Procedure:

  • Cell Culture and Treatment: Seed HEK293T cells in 6-well plates and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC for 24 hours. Include a vehicle control (DMSO).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Protein Transfer: Normalize the protein amounts, add Laemmli buffer, and denature the samples by heating. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against BRD4 overnight at 4°C.

    • Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Probe for a loading control (e.g., GAPDH or β-actin) on the same membrane.

  • Detection and Analysis:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify the band intensities using densitometry software. Normalize the BRD4 signal to the loading control and calculate the percentage of degradation relative to the vehicle control to determine DC50 and Dmax values.

Efficacy of N-Tert-butyl-2-(5-nitropyridin-2-YL)acetamide and Related Compounds in Cancer Cell Lines: A Comparative Overview

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of available data indicates a notable absence of published studies on the specific efficacy of N-Tert-butyl-2-(5-nitropyridin-2-YL)acetamide in any cancer cell line. Despite a thorough search of scientific literature, no experimental data detailing its cytotoxic or anti-proliferative effects, nor any comparative analyses with other agents, were found.

However, the chemical structure of this compound belongs to two important classes of compounds with demonstrated anti-cancer potential: nitropyridine derivatives and acetamide derivatives . This guide, therefore, provides a comparative overview of the efficacy of various compounds within these classes, drawing on available experimental data to offer insights into their potential as anti-cancer agents. This information may serve as a valuable resource for researchers and drug development professionals interested in the therapeutic potential of this chemical scaffold.

Comparative Efficacy of Related Nitropyridine and Acetamide Derivatives

While data on the target compound is unavailable, numerous studies have demonstrated the cytotoxic effects of related nitropyridine and acetamide derivatives across a range of cancer cell lines. The following table summarizes the 50% inhibitory concentration (IC₅₀) values for several of these compounds, providing a quantitative comparison of their potency. A lower IC₅₀ value indicates greater potency.

Compound ClassDerivativeCell LineIC₅₀ (µM)Reference
Nitropyridine 1-methyl-3-nitropyridine chloride (MNP)Human promyelocytic leukemia (HL60)Not specified, but demonstrated antitumour activity[1]
Nitropyridine 4-(Aryl)-6-(naphthalen-1-yl)-2-oxo-1,2-dihydropyridine-3-carbonitrile derivative (14a)Large-cell lung cancer (NCIH460)0.025[2]
Colon cancer (RKOP 27)0.016[2]
Cervical cancer (HeLa)0.127[2]
Leukemia (U937)0.422[2]
Melanoma (SKMEL 28)0.255[2]
Acetamide N-(1-(4-chlorophenyl)ethyl)-2-(4-nitrophenoxy)acetamide (3c)Breast cancer (MCF-7)Not specified, but exhibited anticancer activity[3]
Neuroblastoma (SK-N-SH)Not specified, but exhibited anticancer activity[3]
Acetamide 2-phenyl-N-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)acetamide derivative (4b, 3-Cl)Breast cancer (MCF-7)Not specified, but induced apoptosis[1]
Acetamide 2,4-disubstituted thiazole-2-acetamide derivative (10a)Prostate cancer (PC-3)7[4]
Breast cancer (MCF-7)4[4]

Experimental Protocols

The following is a representative experimental protocol for assessing the cytotoxic activity of a compound using the MTT assay, a common method cited in the literature for evaluating the efficacy of anti-cancer agents.

MTT Assay for Cell Viability

1. Cell Seeding:

  • Cancer cells (e.g., MCF-7, HepG2, HeLa) are harvested from culture.

  • A cell suspension is prepared, and the cell density is adjusted to a predetermined concentration (e.g., 5 x 10⁴ cells/mL).

  • 100 µL of the cell suspension is seeded into each well of a 96-well microplate.

  • The plate is incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

2. Compound Treatment:

  • The test compound (e.g., a nitropyridine or acetamide derivative) is dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a stock solution.

  • A series of dilutions of the stock solution are prepared in a cell culture medium to achieve the desired final concentrations.

  • The medium from the wells is aspirated, and 100 µL of the medium containing the various concentrations of the test compound is added to the respective wells.

  • Control wells containing medium with the vehicle (e.g., DMSO) and untreated cells are also included.

  • The plate is incubated for a specified period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

3. MTT Addition and Incubation:

  • After the incubation period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in phosphate-buffered saline) is added to each well.

  • The plate is incubated for an additional 4 hours at 37°C.

4. Formazan Solubilization:

  • The medium containing MTT is carefully removed.

  • 150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) is added to each well to dissolve the formazan crystals.

5. Absorbance Measurement:

  • The absorbance of the colored solution in each well is measured using a microplate reader at a wavelength of 570 nm.

6. Data Analysis:

  • The percentage of cell viability is calculated relative to the untreated control cells.

  • The IC₅₀ value, the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Visualizations

The following diagrams illustrate a general workflow for screening anti-cancer compounds and a hypothetical signaling pathway that could be targeted by cytotoxic agents.

G cluster_0 In Vitro Screening cluster_1 Mechanism of Action Studies Cell Line Selection Cell Line Selection Compound Preparation Compound Preparation Cell Line Selection->Compound Preparation Cytotoxicity Assay (e.g., MTT) Cytotoxicity Assay (e.g., MTT) Compound Preparation->Cytotoxicity Assay (e.g., MTT) Data Analysis (IC50) Data Analysis (IC50) Cytotoxicity Assay (e.g., MTT)->Data Analysis (IC50) Lead Compound Identification Lead Compound Identification Data Analysis (IC50)->Lead Compound Identification Apoptosis Assay Apoptosis Assay Cell Cycle Analysis Cell Cycle Analysis Apoptosis Assay->Cell Cycle Analysis Western Blotting Western Blotting Cell Cycle Analysis->Western Blotting Target Identification/Validation Target Identification/Validation Western Blotting->Target Identification/Validation Lead Compound Identification->Apoptosis Assay Lead Compound Identification->Cell Cycle Analysis Lead Compound Identification->Western Blotting

Figure 1. A generalized workflow for the in vitro screening and evaluation of potential anti-cancer compounds.

G Growth Factor Receptor Growth Factor Receptor Signaling Cascade (e.g., MAPK/ERK) Signaling Cascade (e.g., MAPK/ERK) Growth Factor Receptor->Signaling Cascade (e.g., MAPK/ERK) Transcription Factors Transcription Factors Signaling Cascade (e.g., MAPK/ERK)->Transcription Factors Gene Expression Gene Expression Transcription Factors->Gene Expression Cell Proliferation & Survival Cell Proliferation & Survival Gene Expression->Cell Proliferation & Survival Nitropyridine/Acetamide Derivative Nitropyridine/Acetamide Derivative Nitropyridine/Acetamide Derivative->Signaling Cascade (e.g., MAPK/ERK) Apoptosis Apoptosis Nitropyridine/Acetamide Derivative->Apoptosis

Figure 2. A hypothetical signaling pathway illustrating potential targets for nitropyridine/acetamide derivatives.

References

Benchmarking N-Tert-butyl-2-(5-nitropyridin-2-YL)acetamide: A Comparative Analysis Becomes Necessary as Data is Currently Limited

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the robust evaluation of novel compounds is a cornerstone of innovation. A thorough comparison of a new chemical entity against established standards is critical for determining its potential and guiding future research. This guide was intended to provide a comprehensive benchmark of N-Tert-butyl-2-(5-nitropyridin-2-YL)acetamide against known standards, complete with quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways. However, a comprehensive search of publicly available scientific literature, databases, and patent filings has revealed a significant lack of data regarding the biological activity and mechanism of action of this compound.

Currently, information on this compound is primarily limited to its chemical properties and availability from commercial suppliers. Key data points such as its biological targets, in vitro and in vivo efficacy, and pharmacokinetic profiles are not present in the accessible scientific domain. This absence of foundational biological data makes a direct, evidence-based comparison to established standards impossible at this time.

To facilitate future research and enable the kind of comparative analysis originally envisioned, this guide will instead outline the necessary experimental framework and theoretical considerations for benchmarking this compound once its biological activity is identified.

Proposed Framework for Future Benchmarking Studies

Should preliminary screening studies identify a biological activity for this compound, the following experimental workflow is recommended to establish a comprehensive benchmark against appropriate standards.

Table 1: Proposed Experimental Workflow for Benchmarking
Phase Experiment Purpose Potential Standards for Comparison (Hypothetical)
1. Target Identification & Validation - High-Throughput Screening (HTS) - Affinity Chromatography - Cellular Thermal Shift Assay (CETSA)To identify the primary biological target(s) of the compound.Dependent on identified target class (e.g., specific kinase inhibitors, receptor antagonists).
2. In Vitro Potency & Selectivity - Enzyme Inhibition Assays - Receptor Binding Assays - Cell-Based Functional AssaysTo quantify the compound's potency (IC50/EC50) and selectivity against its target(s).Known potent and selective modulators of the identified target.
3. Cellular Activity - Cell Proliferation/Viability Assays - Reporter Gene Assays - Western Blotting for Pathway ModulationTo determine the compound's effect on cellular processes and signaling pathways.Standard-of-care drugs for diseases related to the identified pathway.
4. In Vivo Efficacy - Animal Models of DiseaseTo evaluate the compound's therapeutic effect in a living organism.Clinically approved drugs for the relevant disease model.
5. Pharmacokinetic Profiling - ADME (Absorption, Distribution, Metabolism, Excretion) StudiesTo assess the compound's drug-like properties.Compounds with known favorable pharmacokinetic profiles.

Visualizing the Path Forward: A Hypothetical Experimental Workflow

The following diagram illustrates a logical workflow for the initial characterization and subsequent benchmarking of a novel compound like this compound.

experimental_workflow cluster_discovery Phase 1: Discovery cluster_characterization Phase 2: In Vitro Characterization cluster_benchmarking Phase 3: Benchmarking HTS High-Throughput Screening Hit_ID Hit Identification HTS->Hit_ID Identifies active compounds Target_ID Target Identification Hit_ID->Target_ID Determines biological target Potency Potency & Selectivity Assays Target_ID->Potency Cell_Activity Cellular Activity Assays Potency->Cell_Activity Head_to_Head Head-to-Head Comparison Potency->Head_to_Head Standard_Selection Selection of Standard(s) Cell_Activity->Standard_Selection Based on validated activity Standard_Selection->Head_to_Head Data_Analysis Comparative Data Analysis Head_to_Head->Data_Analysis signaling_pathway cluster_pathway Hypothetical Kinase Signaling Pathway Receptor Growth Factor Receptor Kinase_A Kinase A Receptor->Kinase_A Kinase_B Kinase B Kinase_A->Kinase_B TF Transcription Factor Kinase_B->TF Proliferation Cell Proliferation TF->Proliferation Compound This compound Compound->Kinase_B Inhibition Standard Known Kinase Inhibitor (Standard) Standard->Kinase_B Inhibition

Unraveling the Selectivity of N-Tert-butyl-2-(5-nitropyridin-2-YL)acetamide: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – Researchers and drug development professionals seeking novel therapeutic agents require a comprehensive understanding of the selectivity of lead compounds. This guide provides a comparative analysis of N-Tert-butyl-2-(5-nitropyridin-2-YL)acetamide, a compound of interest in screening libraries. Due to the limited availability of public data on this specific molecule, this guide outlines the critical experimental workflows for selectivity profiling and presents a comparative framework based on the analysis of structurally related acetamide derivatives.

This compound is a synthetic compound characterized by a tert-butyl acetamide moiety attached to a 5-nitropyridine ring. While specific biological targets for this compound are not extensively documented in publicly accessible literature, its structural features suggest potential interactions with a range of biological macromolecules. The presence of the nitro-aromatic group and the acetamide linkage are common pharmacophores in medicinal chemistry, known to participate in various biological activities.

Comparative Selectivity Profiling: A Methodological Overview

To ascertain the therapeutic potential and off-target effects of a compound like this compound, a rigorous selectivity profiling workflow is essential. The following details the standard experimental protocols that would be employed.

Experimental Protocols

1. Primary Target Identification and Validation:

  • Objective: To identify the primary biological target(s) of the compound.

  • Methodology: High-throughput screening (HTS) against a diverse panel of recombinant human proteins, such as kinases, proteases, GPCRs, and nuclear receptors. Affinity-based methods, including chemical proteomics, can also be employed to isolate binding partners from cell lysates.

2. Kinase Selectivity Profiling (Example):

  • Objective: To determine the inhibitory activity of the compound against a broad panel of kinases.

  • Methodology:

    • Biochemical Assays: In vitro kinase activity assays are performed using a radiometric format (e.g., ³³P-ATP filter binding) or non-radiometric formats (e.g., ADP-Glo™, LanthaScreen™). The compound is serially diluted to determine the IC₅₀ value against each kinase.

    • Cellular Assays: Target engagement and downstream signaling inhibition are assessed in relevant cell lines using techniques like Western blotting for phosphoproteins or cell-based reporter assays.

3. Off-Target Liability Screening:

  • Objective: To identify potential interactions with targets known to be associated with adverse drug reactions.

  • Methodology: Screening against a panel of safety-related targets, such as the hERG ion channel (assessed via patch-clamp electrophysiology), cytochrome P450 (CYP) enzymes (assessed via luminogenic or fluorogenic substrate metabolism assays), and a panel of receptors and transporters (assessed via radioligand binding assays).

Logical Workflow for Selectivity Profiling

The process of characterizing the selectivity of a novel compound follows a logical progression from broad screening to specific target validation.

G A Compound Synthesis and QC B High-Throughput Primary Screening (e.g., Phenotypic or Target-based) A->B C Hit Identification and Confirmation B->C D Broad Selectivity Profiling (e.g., Kinase Panel, GPCR Panel) C->D E Safety Panel Screening (e.g., hERG, CYPs) C->E F Mechanism of Action Studies (Cellular Assays) D->F E->F G Lead Optimization F->G

Figure 1. A generalized workflow for compound selectivity profiling.

Comparative Data Framework

In the absence of specific data for this compound, a comparative analysis would involve evaluating its performance against other compounds with similar structural motifs that have been characterized. The following table provides a template for how such data would be presented.

CompoundPrimary Target(s)IC₅₀ (nM) vs. Primary TargetKey Off-Target Hits (>1 µM)hERG IC₅₀ (µM)CYP Inhibition (IC₅₀, µM)
This compound Data Not AvailableData Not AvailableData Not AvailableData Not AvailableData Not Available
Analog A (Hypothetical) Kinase X50Kinase Y, Kinase Z>30CYP3A4: 15
Analog B (Hypothetical) Protease Y120None>50CYP2D6: >50

Signaling Pathway Context

Understanding the signaling pathways in which a potential target is involved is crucial for predicting the physiological consequences of its inhibition. For instance, if the primary target were a kinase involved in a cancer-related pathway, its inhibition would be expected to have anti-proliferative effects.

G cluster_cell Cell cluster_nucleus Receptor Receptor Kinase1 Kinase 1 Receptor->Kinase1 Kinase2 Kinase 2 Kinase1->Kinase2 TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor Nucleus Nucleus TranscriptionFactor->Nucleus translocation GeneExpression Gene Expression CellularResponse Cellular Response (e.g., Proliferation, Survival) GeneExpression->CellularResponse leads to ExtracellularSignal Extracellular Signal ExtracellularSignal->Receptor

Figure 2. A representative signaling pathway potentially modulated by a targeted inhibitor.

Conclusion

While direct experimental data on the selectivity of this compound is not currently available in the public domain, this guide provides the necessary framework for its evaluation. By following the outlined experimental protocols and comparative data presentation, researchers can systematically characterize its biological activity and selectivity profile. Such a data-driven approach is fundamental for the advancement of novel compounds from initial screening hits to viable therapeutic candidates. Drug development professionals are encouraged to undertake these studies to unlock the full potential of this and other promising molecules.

Reproducibility of N-Tert-butyl-2-(5-nitropyridin-2-YL)acetamide Experimental Results: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of publicly available data reveals a significant gap in the scientific literature regarding the experimental reproducibility of N-Tert-butyl-2-(5-nitropyridin-2-YL)acetamide. At present, there are no published studies that provide detailed experimental protocols, quantitative data, or comparative analyses necessary to assess the reproducibility of its synthesis or biological activity.

This guide is intended for researchers, scientists, and drug development professionals interested in this compound. While the core objective is to provide a comparative analysis of its performance and reproducibility, the scarcity of available data necessitates a focus on the foundational information that is currently accessible through commercial suppliers and chemical databases.

Compound Overview

This compound is a chemical compound with the molecular formula C₁₁H₁₅N₃O₃ and a molecular weight of 237.26 g/mol . It is listed by several chemical suppliers, indicating its availability for research purposes.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 1255574-51-6ChemScene[1]
Molecular Formula C₁₁H₁₅N₃O₃ChemScene[1]
Molecular Weight 237.26ChemScene[1]
Purity ≥96% or 99%ChemScene[1], CHIRALEN[2]

Current Data Limitations and the Path Forward

The primary challenge in evaluating the reproducibility of experimental results for this compound is the absence of peer-reviewed publications detailing its synthesis, characterization, and biological evaluation. Commercial listings provide basic identifiers and purity levels but lack the in-depth experimental data required for a thorough scientific assessment.

To address this knowledge gap and enable future reproducibility studies, the following steps are crucial:

  • Publication of Synthetic Protocols: Researchers who have synthesized this compound are encouraged to publish their detailed methodologies, including reagents, reaction conditions, purification methods, and yields. This would provide a baseline for other laboratories to replicate the synthesis.

  • Comprehensive Characterization: Detailed characterization data, such as ¹H NMR, ¹³C NMR, mass spectrometry, and melting point analysis, should be made publicly available. This information is essential for confirming the identity and purity of the compound.

  • Biological Activity Screening and Data Reporting: If the compound has been tested for any biological activity, the experimental protocols, raw data, and analysis methods should be published. This would allow for independent verification and comparison with potential alternative compounds.

Conceptual Experimental Workflow for Future Studies

The following diagram illustrates a conceptual workflow for future research on this compound that would generate the necessary data for a reproducibility and comparison guide.

G Conceptual Research Workflow cluster_synthesis Synthesis and Characterization cluster_biological Biological Evaluation cluster_comparison Comparative Analysis Synthesis Synthesis of This compound Purification Purification Synthesis->Purification Characterization Structural Characterization (NMR, MS, etc.) Purification->Characterization Assay Biological Activity Assay Characterization->Assay Data Data Collection and Analysis Assay->Data Comparison Performance and Reproducibility Comparison Data->Comparison Alternative Alternative Compound Synthesis & Evaluation Alternative->Comparison

Conceptual workflow for generating reproducible data.

Conclusion

While a comprehensive comparison guide on the reproducibility of this compound cannot be provided at this time due to a lack of published experimental data, this document highlights the current state of knowledge and outlines a clear path for future research. The scientific community's commitment to open data sharing and detailed reporting of experimental protocols will be paramount in enabling robust reproducibility assessments for this and other novel compounds. Researchers interested in this molecule are encouraged to contribute to the public domain by publishing their findings.

References

Safety Operating Guide

Navigating the Disposal of N-Tert-butyl-2-(5-nitropyridin-2-YL)acetamide: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information for the proper disposal of N-Tert-butyl-2-(5-nitropyridin-2-YL)acetamide, ensuring compliance with general hazardous waste regulations.

Note: This information is based on general laboratory chemical waste guidelines. Always consult the specific Safety Data Sheet (SDS) for this compound and your institution's Environmental Health and Safety (EHS) department for detailed procedures and regulatory requirements.

Hazard Assessment and Waste Identification

The first step in proper chemical disposal is to determine if the waste is hazardous.[1] While a specific SDS for this compound was not found, the presence of a nitropyridine structure suggests potential toxicity and reactivity. Therefore, it is prudent to manage it as a hazardous waste.[2] Hazardous waste is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[3]

Key Hazard Characteristics to Consider:

  • Toxicity: Nitropyridine compounds can be toxic.

  • Reactivity: The nitro group can impart reactive properties.

  • Ignitability: While not definitively known without an SDS, the potential for ignitability should be considered.

  • Corrosivity: Unlikely based on the structure, but pH should be confirmed if in solution.

Proper Disposal Protocol

The following step-by-step process outlines the recommended procedure for the disposal of this compound.

1. Personal Protective Equipment (PPE): Before handling the chemical waste, ensure you are wearing appropriate PPE.

  • Wear safety glasses with side shields or goggles.

  • Wear compatible chemical-resistant gloves (e.g., butyl rubber).[4]

  • A fully buttoned lab coat is required.[4]

  • All handling of the waste should be done within a certified laboratory chemical fume hood.[4]

2. Waste Segregation and Container Selection:

  • Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your EHS department.[2]

  • Collect the waste in a designated, sealable, and airtight container that is compatible with the chemical.[4][5] Plastic containers are often preferred for chemical waste.[6]

  • Ensure the container is in good condition with no signs of deterioration and has a secure screw cap.[5]

  • Do not use food-grade containers for hazardous waste.[2][5]

3. Labeling the Waste Container: Proper labeling is crucial for safety and regulatory compliance. The label should include:

  • The words "Hazardous Waste".[7]

  • The full chemical name: "this compound".

  • The CAS Number: 1255574-51-6.[8][9]

  • An indication of the hazards (e.g., "Toxic," "Handle with Care").

  • The date when waste was first added to the container.[4]

4. Storage in a Satellite Accumulation Area (SAA):

  • Store the labeled waste container in a designated Satellite Accumulation Area (SAA), which must be at or near the point of generation.[5][6]

  • The SAA should be under the direct supervision of laboratory personnel.[3]

  • Ensure the container is kept closed except when adding waste.[5][6]

  • Store the waste container away from incompatible materials such as strong oxidizers and acids.[4]

  • The maximum amount of hazardous waste allowed in an SAA is typically 55 gallons.[6][7]

5. Arranging for Disposal:

  • Once the waste container is full or has been in the SAA for the maximum allowed time (often up to one year, but institutional policies may vary), arrange for its collection by your institution's EHS department or a licensed hazardous waste transporter.[5][10]

  • Complete a chemical collection request form as required by your institution.[4]

  • Never pour hazardous chemicals down the drain.[6]

Quantitative Data Summary

Regulatory GuidelineValueSource
Maximum SAA Storage Volume55 gallons[6][7]
Maximum Acutely Toxic Waste in SAA1 quart (liquid) or 1 kilogram (solid)[6]
Container HeadroomAt least one-inch[5]
Maximum Container Fill Capacity90%[3]
pH for Drain Disposal (if permissible)> 5.0 and < 12.5[5]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Start: Generation of This compound Waste ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe waste_container Select a Compatible, Labeled Hazardous Waste Container ppe->waste_container segregation Segregate Waste Stream Do Not Mix with Incompatibles waste_container->segregation storage Store in Designated Satellite Accumulation Area (SAA) segregation->storage ehs_pickup Arrange for Pickup by EHS or Licensed Contractor storage->ehs_pickup end End: Proper Disposal ehs_pickup->end

Caption: Disposal Workflow for this compound.

References

Personal protective equipment for handling N-Tert-butyl-2-(5-nitropyridin-2-YL)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate safety, handling, and disposal protocols for N-Tert-butyl-2-(5-nitropyridin-2-YL)acetamide, catering to researchers, scientists, and professionals in drug development. The following procedures are based on best practices for handling related nitro-containing aromatic compounds.

Hazard Identification and Personal Protective Equipment (PPE)

Quantitative Data Summary

As specific occupational exposure limits for this compound are not established, all handling should be conducted under the assumption that it is hazardous. The following table summarizes the recommended personal protective equipment.

PPE CategorySpecificationRationale
Eye/Face Protection Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US). A face shield is required when there is a risk of splashes or dust generation.[2][4]Protects against splashes, vapors, and dust that can cause severe eye irritation.
Skin and Body Protection A flame-resistant lab coat should be worn and kept fully buttoned.[2] Full-length pants and closed-toe shoes are mandatory.[3] For procedures with a higher risk of splashing, consider a chemical-resistant apron or coveralls.Provides a barrier against accidental skin contact.
Hand Protection Chemical-impermeable gloves, such as butyl rubber, are recommended for handling nitro compounds.[3][4] Consider wearing a double layer of gloves for highly hazardous operations.[3] Inspect gloves prior to use.[4]Prevents skin absorption, a primary route of exposure for nitro compounds.
Respiratory Protection All handling of the solid compound should be done in a certified chemical fume hood.[2] If engineering controls are not sufficient, or during a spill, use a NIOSH/MSHA approved air-purifying respirator (APR) with organic vapor cartridges.[3]Protects against inhalation of harmful dust or vapors. A fume hood is the primary engineering control to minimize airborne concentrations.[4]

Experimental Protocols: Handling and Disposal

A systematic approach is crucial when working with this compound.

Handling Protocol

  • Preparation and Engineering Controls :

    • All handling of the solid compound must occur within a certified chemical fume hood to minimize inhalation exposure.[2]

    • Ensure that an eyewash station and a safety shower are readily accessible.[2]

    • Inspect all required PPE for integrity before use.

  • Weighing and Transfer :

    • Conduct all weighing and transfer operations within a fume hood to contain any dust.[2]

    • Handle the solid carefully to minimize the generation of dust.

  • During the Experiment :

    • Keep all containers clearly labeled.

    • Avoid contact with skin and eyes.[2]

    • Do not eat, drink, or smoke in the laboratory.[2]

    • Wash hands thoroughly after handling the chemical, even if gloves were worn.[2]

  • Storage :

    • Store in a tightly closed container in a cool, dry, and well-ventilated area.[2]

    • Store away from incompatible materials such as strong oxidizing agents.[2][3]

Spill Management Protocol

  • Evacuate : Immediately evacuate personnel from the spill area.[1]

  • Ventilate : Ensure the area is well-ventilated; use a fume hood if the spill is contained within it.

  • Don PPE : Put on the appropriate PPE, including respiratory protection.

  • Contain the Spill : For a solid spill, carefully sweep up the material and place it into a labeled, sealed container for hazardous waste. Avoid actions that could generate dust.[2]

  • Decontaminate : Clean the spill area with a suitable solvent (e.g., soap and water), and collect the cleaning materials for disposal as hazardous waste.[2]

Disposal Plan

All waste containing this compound must be treated as hazardous waste.[2]

  • Waste Segregation : Designate a specific, labeled waste container for this compound. Do not mix with other waste streams to prevent dangerous reactions.[1]

  • Waste Collection and Containerization : Collect all solid waste, including contaminated materials like gloves and weighing paper, in a dedicated, compatible, and sealable container (e.g., glass or high-density polyethylene).[1] Ensure the container is securely closed when not in use.[2]

  • Labeling of Waste Containers : Immediately label the waste container with "Hazardous Waste," the full chemical name, the approximate quantity, and the date.[1]

  • Storage of Chemical Waste : Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory, away from sources of ignition and incompatible materials.[1]

  • Disposal : Arrange for collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[1]

  • Disposal of Empty Containers : An empty container that held this compound must also be disposed of as hazardous waste unless it has been triple-rinsed. The rinsate must be collected and handled as hazardous waste.[5]

Visual Workflow for Handling this compound

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling (Inside Fume Hood) cluster_disposal Waste Disposal cluster_spill Spill Response prep1 Verify Fume Hood Operation prep2 Inspect and Don PPE: - Safety Goggles - Lab Coat - Butyl Rubber Gloves prep1->prep2 prep3 Ensure Access to Eyewash and Safety Shower prep2->prep3 handle1 Weigh and Transfer Compound prep3->handle1 handle2 Perform Experiment handle1->handle2 handle3 Store in Tightly Sealed Container handle2->handle3 disp1 Collect Solid Waste in Designated Container handle2->disp1 disp2 Label Container: 'Hazardous Waste' disp1->disp2 disp3 Store in Satellite Accumulation Area disp2->disp3 disp4 Arrange for EHS Pickup disp3->disp4 spill1 Evacuate Area spill2 Don Additional PPE (e.g., Respirator) spill1->spill2 spill3 Contain and Collect Spill spill2->spill3 spill4 Decontaminate Area spill3->spill4 spill5 Dispose of as Hazardous Waste spill4->spill5

Caption: Workflow for handling this compound.

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.